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  • Product: 3,5-Diamino-L-tyrosine
  • CAS: 904824-73-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Theoretical Properties and Potential Applications of 3,5-Diamino-L-tyrosine

Abstract This technical guide provides a comprehensive theoretical exploration of 3,5-Diamino-L-tyrosine (DAT), a novel, non-canonical amino acid. As direct experimental data for DAT is not extensively available, this do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of 3,5-Diamino-L-tyrosine (DAT), a novel, non-canonical amino acid. As direct experimental data for DAT is not extensively available, this document synthesizes information from analogous compounds and established chemical principles to predict its physicochemical properties, outline a viable synthetic pathway, and explore its potential applications in research and drug development. The introduction of two amino groups onto the phenolic ring of L-tyrosine is projected to significantly enhance its antioxidant capacity, introduce unique metal-chelating properties, and offer novel functionalities for peptide and polymer synthesis. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of innovative amino acid derivatives.

Introduction: The Rationale for 3,5-Diamino-L-tyrosine

L-tyrosine, a proteinogenic amino acid, is a fundamental building block of proteins and a precursor to critical biomolecules, including neurotransmitters and hormones.[1][2] Its phenolic side chain endows it with unique properties, such as the ability to participate in hydrogen bonding and undergo post-translational modifications like phosphorylation.[2] The strategic modification of the tyrosine scaffold presents a compelling avenue for the development of novel molecules with enhanced or entirely new functionalities.

This guide focuses on the theoretical properties of 3,5-Diamino-L-tyrosine, a derivative where two amino groups are introduced at the 3 and 5 positions of the phenolic ring. This modification is hypothesized to dramatically alter the electronic and chemical properties of the parent molecule, leading to a compound with significant potential in several scientific domains. The electron-donating nature of the amino groups is expected to significantly increase the antioxidant potential of the phenolic hydroxyl group. Furthermore, the presence of three distinct functional groups on the aromatic ring—two amines and one hydroxyl—creates a unique platform for chemical modifications, cross-linking, and metal chelation.

Predicted Physicochemical Properties of 3,5-Diamino-L-tyrosine

The introduction of two primary amino groups to the L-tyrosine structure is predicted to alter its physicochemical properties substantially. The following table summarizes these predicted properties in comparison to the parent L-tyrosine molecule.

PropertyL-TyrosinePredicted 3,5-Diamino-L-tyrosineRationale for Prediction
Molecular Formula C₉H₁₁NO₃C₉H₁₃N₃O₂Addition of two amino groups and removal of two hydrogens from the ring.
Molecular Weight 181.19 g/mol 195.22 g/mol Calculated based on the predicted molecular formula.
Isoelectric Point (pI) 5.66Expected to be significantly higherThe two additional basic amino groups will increase the overall positive charge at neutral and acidic pH.
pKa (Phenolic OH) ~10.1Expected to be slightly higherThe electron-donating amino groups will increase the electron density on the phenoxide oxygen, making it a stronger base and thus a weaker acid.
pKa (Aromatic NH₂) N/APredicted to be around 4-5Aromatic amines are generally less basic than aliphatic amines.
Solubility in Water 0.45 g/L at 25°CExpected to be higher, especially at acidic pHThe presence of additional ionizable amino groups will increase polarity and the potential for salt formation.
UV-Vis Absorption λmax ≈ 274 nmExpected to be red-shiftedThe amino groups are auxochromes that will extend the conjugated system and shift the absorption to longer wavelengths.

Proposed Synthesis of 3,5-Diamino-L-tyrosine

As 3,5-Diamino-L-tyrosine is not commercially available, a robust synthetic route is essential for its investigation. The most logical precursor is the readily available 3,5-Dinitro-L-tyrosine.[3] The proposed synthesis involves the reduction of the two nitro groups to primary amines. Several established methods for the reduction of aromatic nitro compounds can be adapted for this purpose.[4]

Synthetic Pathway Overview

Synthesis_Pathway Start 3,5-Dinitro-L-tyrosine Intermediate Protection of α-amino and carboxyl groups (optional) Start->Intermediate e.g., Boc-ON, BnBr Reduction Reduction of Nitro Groups Intermediate->Reduction e.g., H₂, Pd/C or SnCl₂ Deprotection Deprotection Reduction->Deprotection Product 3,5-Diamino-L-tyrosine Deprotection->Product e.g., TFA, H₂/Pd

Caption: Proposed synthetic pathway for 3,5-Diamino-L-tyrosine from 3,5-Dinitro-L-tyrosine.

Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol outlines a standard procedure for the reduction of aromatic nitro groups via catalytic hydrogenation, which is generally a clean and high-yielding method.

Step 1: Protection of the α-amino and carboxyl groups (Optional but Recommended)

  • Rationale: To prevent side reactions during the reduction, the α-amino and carboxyl groups of 3,5-Dinitro-L-tyrosine can be protected. For example, the amino group can be protected as a tert-butyloxycarbonyl (Boc) derivative, and the carboxyl group can be protected as a benzyl ester.

  • Procedure:

    • Dissolve 3,5-Dinitro-L-tyrosine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add Boc-anhydride (Boc₂O) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the Boc-protected product.

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DMF) and treat with benzyl bromide (BnBr) and a base (e.g., cesium carbonate) to form the benzyl ester.

Step 2: Catalytic Hydrogenation

  • Rationale: Palladium on carbon (Pd/C) is an effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere.

  • Procedure:

    • Dissolve the protected 3,5-Dinitro-L-tyrosine in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Deprotection

  • Rationale: The protecting groups are removed to yield the final product.

  • Procedure:

    • If a benzyl ester was used, the deprotection can often be achieved simultaneously with the nitro group reduction in the previous step.

    • To remove the Boc group, dissolve the protected diamino-tyrosine derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude 3,5-Diamino-L-tyrosine.

Step 4: Purification and Characterization

  • Rationale: The final product should be purified and its identity confirmed.

  • Procedure:

    • Purify the crude product by a suitable method, such as ion-exchange chromatography or recrystallization.

    • Characterize the purified 3,5-Diamino-L-tyrosine using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Theoretical Properties and Potential Applications

Enhanced Antioxidant Potential

The primary theoretical advantage of 3,5-Diamino-L-tyrosine lies in its predicted potent antioxidant activity. The antioxidant mechanism of phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.

The presence of electron-donating groups on the aromatic ring, such as amino groups, is known to increase the antioxidant activity of phenols.[5] These groups increase the electron density on the phenolic oxygen, which weakens the O-H bond and facilitates hydrogen atom donation. Furthermore, the amino groups can help to stabilize the resulting phenoxyl radical through resonance.

Antioxidant_Mechanism DAT 3,5-Diamino-L-tyrosine DAT_Radical DAT Phenoxyl Radical DAT->DAT_Radical + R• Radical R• (Free Radical) Neutralized_Radical RH Radical->Neutralized_Radical + H• from DAT Resonance1 Resonance Structure 1 DAT_Radical->Resonance1 Resonance2 Resonance Structure 2 DAT_Radical->Resonance2

Caption: Proposed antioxidant mechanism of 3,5-Diamino-L-tyrosine via hydrogen atom donation.

A Novel Building Block for Peptides and Polymers

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics and materials with enhanced properties.[1][6] 3,5-Diamino-L-tyrosine offers several unique features as a building block:

  • Increased Basicity and Charge: The two additional amino groups will increase the overall positive charge of peptides at physiological pH, which could enhance cell penetration or interactions with negatively charged biomolecules.

  • Orthogonal Reactivity: The aromatic amino groups have different reactivity compared to the α-amino group, allowing for selective chemical modifications. This could be exploited for the synthesis of branched or cyclic peptides.

  • Cross-linking Capabilities: The amino groups can be used as handles for cross-linking peptide chains, leading to the formation of hydrogels or other biomaterials with tailored properties.

  • Metal Chelation: The ortho-diamine and aminophenol moieties are known to chelate metal ions.[7] Peptides containing DAT could be designed to bind specific metal ions for applications in diagnostics, bio-imaging, or catalysis.

Potential Applications in Drug Development

Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[8] Supplementation with tyrosine has been investigated for its potential to improve cognitive function, particularly under stressful conditions.[9] The enhanced antioxidant properties of DAT suggest it could be a potent neuroprotective agent, capable of mitigating oxidative stress, which is implicated in a range of neurodegenerative diseases.

The unique chemical handles on the DAT side chain could be utilized for the development of targeted drug delivery systems. For example, the amino groups could be used to conjugate targeting ligands or imaging agents to a peptide-based drug carrier.

Conclusion

While experimental data on 3,5-Diamino-L-tyrosine is currently lacking, a thorough theoretical analysis based on the principles of physical organic chemistry and the known properties of related compounds strongly suggests that it is a molecule of significant scientific interest. Its predicted potent antioxidant activity, coupled with its unique functionalities as a non-canonical amino acid, opens up a wide range of potential applications in materials science, peptide chemistry, and drug development. The synthetic pathway proposed herein is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. Further experimental investigation into the synthesis and properties of this novel amino acid is highly warranted.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 3, 2026, from [Link]

  • Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube. [Link]

  • PubMed. (1996). Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Retrieved February 3, 2026, from [Link]

  • Bloemendaal, M., et al. (2018). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 5(2), ENEURO.0035-17.2018.
  • ResearchGate. (n.d.). Oxidation potentials of phenolic and amino antioxidants. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved February 3, 2026, from [Link]

  • brain feed. (2022, October 4). Dopamine and addiction: The evidence of l-tyrosine for withdrawal. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved February 3, 2026, from [Link]

  • Journal of the Indian Chemical Society. (n.d.). BINUCLEAR DIVALENT METAL CHELATES BRIDGED BY AROMATIC DIAMINES. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2007). L-Tyrosine Contributes to (+)-3,4-Methylenedioxymethamphetamine-Induced Serotonin Depletions. Retrieved February 3, 2026, from [Link]

  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 3, 2026, from [Link]

  • Scielo. (n.d.). On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved February 3, 2026, from [Link]

  • Frontiers. (n.d.). People are different: tyrosine's modulating effect on cognitive control in healthy humans may depend on individual differences related to dopamine function. Retrieved February 3, 2026, from [Link]

  • MDPI. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis, Isolation, and Stabilization of 3,5-Diamino-L-Tyrosine

Executive Summary 3,5-Diamino-L-tyrosine (CAS: 904824-73-3 for the free base; often handled as the dihydrochloride) is a non-proteinogenic amino acid derivative characterized by the presence of two amino groups at the or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diamino-L-tyrosine (CAS: 904824-73-3 for the free base; often handled as the dihydrochloride) is a non-proteinogenic amino acid derivative characterized by the presence of two amino groups at the ortho positions relative to the phenolic hydroxyl group.[1] Unlike its precursor, 3,5-dinitro-L-tyrosine, or the naturally occurring 3-nitrotyrosine (a marker of oxidative stress), the diamino derivative is a highly reactive nucleophile.

This guide details the technical workflow for the chemical isolation of 3,5-Diamino-L-tyrosine. While often mischaracterized as a direct natural product, it is primarily generated via the reduction of 3,5-dinitro-L-tyrosine. Its "discovery" lies in the early 20th-century protein chemistry efforts to understand tyrosine nitration. Today, it serves as a critical scaffold for peptidomimetics, high-performance polymers (e.g., polybenzoxazoles), and as a probe for redox-active biological systems.

Historical & Scientific Context

The isolation of 3,5-diamino-L-tyrosine is inextricably linked to the study of tyrosine nitration . In the early 1900s, biochemists utilized tetranitromethane and nitric acid to modify proteins, identifying 3-nitrotyrosine and 3,5-dinitrotyrosine as stable chromophores (yellow/orange).

The diamino variant was subsequently identified as the reduction product. Its significance has evolved from a mere chemical curiosity to a functional building block.

  • Chemical Identity: 2-Amino-3-(4-hydroxy-3,5-diaminophenyl)propanoic acid.

  • Key Challenge: The molecule contains a 2,6-diaminophenol core, making it extremely susceptible to auto-oxidation at neutral pH, forming dark quinone imine pigments. Successful isolation requires strict pH control and exclusion of oxygen.

Technical Workflow: Synthesis and Isolation

The "isolation" of this compound is a purification process from a synthetic matrix.[2] The protocol below ensures high purity and stability by isolating the compound as its dihydrochloride salt .

Phase 1: Precursor Generation (Nitration)

Objective: Convert L-Tyrosine to 3,5-Dinitro-L-tyrosine.

  • Reagents: L-Tyrosine, Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The phenolic -OH activates the ring, directing the nitro groups to the ortho (3,5) positions.[2][3]

  • Observation: The reaction mixture turns deep yellow. 3,5-Dinitro-L-tyrosine precipitates due to low solubility in acidic media.

Phase 2: Reductive Isolation (The Critical Step)

Objective: Reduce the nitro groups to amines without degrading the amino acid backbone.

  • Methodology: Catalytic Hydrogenation (Preferred for purity).

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: 1M Hydrochloric Acid (HCl).

  • Protocol:

    • Dissolve 3,5-dinitro-L-tyrosine in 1M HCl.

    • Add 10 mol% Pd/C catalyst under an argon blanket.

    • Introduce Hydrogen gas (

      
      ) at 1-3 atm.
      
    • Endpoint Detection: The yellow color of the solution fades completely to colorless. This visual cue is the primary indicator of complete reduction.

Phase 3: Purification and Stabilization

Objective: Isolate the solid product before oxidation occurs.

  • Filtration: Remove Pd/C under inert atmosphere (Argon/Nitrogen). Note: Pyrophoric risk with dry Pd/C.

  • Concentration: Evaporate the filtrate in vacuo at

    
    .
    
  • Crystallization: Triturate the residue with cold ethanol/diethyl ether.

  • Result: 3,5-Diamino-L-tyrosine dihydrochloride (

    
    ) crystallizes as a white to off-white solid.
    
  • Storage: Store at -20°C under Argon.

Visualization of the Isolation Workflow

The following diagram illustrates the chemical transformation and the critical control points required to isolate the stable salt form.

IsolationWorkflow Tyr L-Tyrosine (Starting Material) Nitration Nitration (HNO3/H2SO4) Tyr->Nitration Dinitro 3,5-Dinitro-L-tyrosine (Yellow Precipitate) Nitration->Dinitro Electrophilic Subst. Reduction Catalytic Reduction (H2, Pd/C, HCl) Dinitro->Reduction Dissolve in 1M HCl DiaminoSoln 3,5-Diamino-L-tyrosine (Colorless Solution) Reduction->DiaminoSoln -2 O2, +4 H2 Isolation Isolation/Crystallization (Evap, EtOH/Ether) DiaminoSoln->Isolation Filter Catalyst (Inert Atm) FinalProduct 3,5-Diamino-L-tyrosine Dihydrochloride (Stable Salt) Isolation->FinalProduct Precipitation

Figure 1: Step-by-step reaction and isolation workflow for 3,5-Diamino-L-tyrosine, highlighting the transition from the nitro-precursor to the stable amine salt.

Analytical Characterization & Properties

To validate the isolation, the following physicochemical properties must be confirmed.

Table 1: Comparative Properties of Precursor vs. Product
Feature3,5-Dinitro-L-tyrosine3,5-Diamino-L-tyrosine (2HCl)
Appearance Bright Yellow Crystalline SolidWhite/Off-White Hygroscopic Solid
Solubility (Water) Low (Sparingly soluble)High (Highly soluble as salt)
Oxidation Stability StableUnstable (Rapidly darkens in air if free base)
UV-Vis Absorbance

nm
Transparent >300 nm (unless oxidized)
Reaction Type Electrophile (Nitro groups)Nucleophile (Amino groups)
NMR Validation (Proton NMR in )
  • Aromatic Region: The nitration of tyrosine removes the ortho protons.

    • Tyrosine:[4] Two doublets (AA'BB' system).

    • 3,5-Dinitro:[5] Singlet at ~8.0 ppm (deshielded by nitro groups).

    • 3,5-Diamino:[5] Singlet shifts upfield (shielded by amino groups) to approximately 6.5 - 7.0 ppm . This shift is the definitive proof of successful reduction.

Applications in Drug Development

The isolation of 3,5-Diamino-L-tyrosine is rarely the endpoint; it is a high-value intermediate.

  • Peptidomimetics & Heterocycles: The ortho-diamine moiety reacts with carboxylic acids or aldehydes to form benzimidazoles or benzoxazoles . This is utilized in creating rigid structural scaffolds for protease inhibitors.

  • Metal Chelation: The N-O-N binding pocket (two amines + one hydroxyl) forms a potent tridentate ligand, useful for designing metallo-enzyme mimics or radiopharmaceutical chelators.

  • Crosslinking Studies: Unlike dityrosine (a natural oxidative crosslink), 3,5-diaminotyrosine can be used to introduce specific, chemically orthogonal crosslinks into peptide chains via amide coupling.

References

  • VulcanChem . N-Acetyl-3,5-dinitro-l-tyrosine - Product & Synthesis Information. Retrieved from

  • ChemicalBook . 3,5-Diamino-L-tyrosine Product Database. Retrieved from

  • ResearchGate . Synthesis of substituted pyrazoles and amino-derivatives (Analogous reduction methodologies). Retrieved from

  • Google Patents . Process for the preparation of 3,5-Diiodothyronines (Reference for halogen/nitro reduction workflows). Retrieved from

Sources

Foundational

Spectroscopic Analysis of 3,5-Diamino-L-Tyrosine: A Technical Guide

Executive Summary 3,5-Diamino-L-tyrosine ( ) is a non-proteinogenic amino acid often utilized as a precursor for high-performance polymers (e.g., resilin mimics), a ligand for transition metal catalysis, and a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diamino-L-tyrosine (


) is a non-proteinogenic amino acid often utilized as a precursor for high-performance polymers (e.g., resilin mimics), a ligand for transition metal catalysis, and a synthetic intermediate in the modification of tyrosine residues.[1] Its analysis presents unique challenges due to the electron-rich phenolic ring, which makes the compound susceptible to rapid oxidation (quinonoid formation) under aerobic conditions.

This guide provides a validated spectroscopic framework for identifying and assessing the purity of 3,5-diamino-L-tyrosine.[1] The methodology prioritizes the differentiation of the target molecule from its common synthetic precursor, 3,5-dinitro-L-tyrosine , using a multi-modal approach.

Sample Preparation & Handling (Critical)

Expert Insight: The primary cause of spectral inconsistency for this analyte is oxidative degradation. The electron-donating amino groups at the 3 and 5 positions activate the phenol ring, facilitating rapid oxidation to colored quinone species in solution.

Protocol: Anaerobic Solubilization
  • Solvent Choice: Use DMSO-

    
      for NMR to prevent exchange of labile amine protons.[1] For MS, use degassed 0.1% Formic Acid in Water/Methanol (50:50) .
    
  • Deoxygenation: Sparge all solvents with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes prior to dissolution.[1]
    
  • Stabilization: For LC-MS workflows, adding 1 mM Ascorbic Acid can prevent on-column oxidation, though this must be accounted for in the mass spectrum (m/z 177 interference).[1]

  • Container: Use amber glass vials to minimize photo-oxidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and successful reduction from the dinitro precursor.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Cone Voltage: 20 - 40 V (Optimization required to prevent in-source fragmentation).

  • Source Temp: 120 °C.

  • Desolvation Temp: 350 °C.

Spectral Characteristics
Ion Typem/z (Theoretical)Description
[M+H]+ 212.10 Protonated molecular ion (Base Peak).[1]
[M+Na]+ 234.09Sodium adduct (Common in glass storage).[1]
[M-NH3+H]+ 195.07Loss of ammonia (characteristic of amino acids).[1]
[M-COOH+H]+ 167.10Decarboxylation fragment.[1]
Precursor 272.053,5-Dinitro-L-tyrosine (Impurity check).[1]
Fragmentation Logic (MS/MS)

The fragmentation pattern distinguishes the diamino form from isobaric impurities. The loss of


 and 

are standard, but the stability of the tri-substituted aromatic core is a key diagnostic.

MS_Fragmentation Fig 1: Proposed ESI-MS/MS Fragmentation Pathway for 3,5-Diamino-L-tyrosine M_H [M+H]+ m/z 212 Frag1 [M - NH3]+ m/z 195 M_H->Frag1 - NH3 (17 u) Frag2 [M - COOH]+ m/z 167 M_H->Frag2 - COOH (45 u) Frag3 Immonium Ion m/z 136 Frag2->Frag3 - CH2-Ph...

Figure 1: The fragmentation pathway highlights the sequential loss of the alpha-amino group and carboxylic acid, preserving the substituted aromatic core.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the regiochemistry of the substitution. The symmetry of the 3,5-substitution results in a simplified aromatic region.

1H NMR (400 MHz, DMSO- )

Expert Insight: The shift of the aromatic protons is the "go-to" metric for monitoring the reduction of 3,5-dinitro-L-tyrosine to 3,5-diamino-L-tyrosine.[1] The nitro groups are electron-withdrawing (deshielding), while amino groups are electron-donating (shielding).[1]

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H (2,6) 5.80 - 6.10 Singlet (s)2HDiagnostic: Significant upfield shift from ~8.4 ppm in the dinitro precursor [1, 2].[1]

-CH
3.40 - 3.60Multiplet (m)1HAlpha-proton characteristic of amino acids.[1]

-CH2
2.60 - 2.90Multiplet (m)2HBenzylic protons.[1]
-NH2 (Ring) 4.50 - 5.50Broad (br s)4HExchangeable.[1] Visible in dry DMSO; disappears in

.
-OH (Phenol) 8.00 - 9.00Broad (br s)1HVariable shift depending on H-bonding/concentration.[1]
13C NMR (100 MHz, DMSO- )
  • Carbonyl (C=O): ~170 ppm.[1]

  • Aromatic C-OH (C4): ~135-140 ppm.[1]

  • Aromatic C-N (C3, C5): ~130-135 ppm.[1]

  • Aromatic C-H (C2, C6): ~100-110 ppm (Upfield due to electron density from amines).[1]

  • 
    -Carbon:  ~55 ppm.[1]
    
  • 
    -Carbon:  ~35 ppm.[1][2]
    

Infrared Spectroscopy (IR)

IR is primarily used here as a "fingerprint" technique to verify the conversion of functional groups (Nitro


 Amine).
Key Band Assignments
Functional GroupWavenumber (

)
ModeValidation Criteria
Primary Amine (-NH2) 3300 - 3450 StretchingPresent: Broad doublet (symmetric/asymmetric) indicates successful reduction.[1]
Nitro (-NO2) 1530 & 1350 StretchingAbsent: Disappearance of these strong bands confirms consumption of precursor [3].[1]
Phenol (-OH) 3000 - 3200StretchingBroad band, often overlapping with ammonium/amine stretches.[1]
Carbonyl (COO-) 1580 - 1620StretchingZwitterionic character (asymmetric stretch).[1]

Integrated Analytical Workflow

To ensure scientific integrity, a sequential analysis workflow is recommended. This prevents the characterization of degraded samples.

Workflow Fig 2: Integrated Analytical Workflow for 3,5-Diamino-L-tyrosine cluster_QC Quality Control Loop Sample Crude Product (Reduction of 3,5-Dinitro-Tyr) TLC 1. TLC/Spot Test (Ninhydrin + UV) Sample->TLC MS_Check 2. ESI-MS Check Target: m/z 212 Impurity: m/z 272 (Dinitro) TLC->MS_Check Single Spot? NMR 3. 1H NMR (DMSO-d6) Verify Ar-H shift (< 6.5 ppm) MS_Check->NMR Mass Confirmed Storage 4. Lyophilization & Storage (-20°C, under Argon) NMR->Storage Structure Validated

Figure 2: The workflow emphasizes early detection of unreacted precursor (via MS) before committing to expensive NMR time.[1]

References

  • General NMR Shift Principles: Starkey, L. S. (n.d.). 1H NMR Chemical Shifts Table. California State Polytechnic University.[3] Retrieved from [Link]

  • Nitro vs Amine IR Signatures: NIST Mass Spectrometry Data Center. (2018).[1][4] 3,5-Diiodo-L-tyrosine IR Spectrum (Analogous Precursor Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1]

Sources

Exploratory

potential biological activity of 3,5-Diamino-L-tyrosine

Bioactive Scaffold, Metabolic Probe, and Functional Monomer Executive Summary 3,5-Diamino-L-tyrosine (3,5-DAT) is a highly reactive, electron-rich analog of the proteinogenic amino acid L-tyrosine. Distinguished by the p...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactive Scaffold, Metabolic Probe, and Functional Monomer

Executive Summary

3,5-Diamino-L-tyrosine (3,5-DAT) is a highly reactive, electron-rich analog of the proteinogenic amino acid L-tyrosine. Distinguished by the presence of two amino groups at the ortho positions relative to the phenolic hydroxyl, 3,5-DAT exhibits unique electrochemical and nucleophilic properties. Unlike its precursor 3,5-dinitro-L-tyrosine, which is relatively inert to oxidation, 3,5-DAT acts as a potent reducing agent and a "super-substrate" for peroxidases. This guide details its chemical synthesis, biological mechanisms, and emerging applications in high-performance biomaterials and protein engineering.

Chemical Architecture & Synthesis

The biological activity of 3,5-DAT is dictated by its electron-donating amine substituents. These groups significantly lower the oxidation potential of the phenol ring compared to native tyrosine, making it susceptible to rapid one-electron oxidation and subsequent polymerization.

1.1 Structural Properties
  • IUPAC Name: (2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid

  • Molecular Weight: 211.22 g/mol

  • Redox Character: The ortho-diamino motif creates a local environment similar to 3,3',5,5'-tetramethylbenzidine (TMB) or 3,3'-diaminobenzidine (DAB), common peroxidase substrates.

  • Stability: Highly sensitive to auto-oxidation at neutral/alkaline pH; stable as a hydrochloride salt in acidic media.

1.2 Synthesis Protocol (Reduction of 3,5-Dinitro-L-tyrosine)

The most reliable route to high-purity 3,5-DAT is the catalytic hydrogenation of 3,5-dinitro-L-tyrosine.

Protocol:

  • Starting Material: Dissolve 10 mmol 3,5-dinitro-L-tyrosine in 50 mL of 1 M HCl.

  • Catalyst: Add 10% Pd/C (100 mg) under an inert argon atmosphere.

  • Hydrogenation: Bubble H₂ gas through the solution at room temperature for 4–6 hours. Monitor reaction progress via TLC (disappearance of the yellow nitro-compound spot).

  • Purification: Filter the catalyst through Celite under argon.

  • Isolation: Concentrate the filtrate in vacuo to obtain 3,5-Diamino-L-tyrosine trihydrochloride as a hygroscopic off-white solid. Store at -20°C under desiccant.

Biological Mechanisms & Enzyme Interactions[1]
2.1 Peroxidase-Mediated Cross-Linking

3,5-DAT serves as a hyper-reactive substrate for peroxidases (e.g., Horseradish Peroxidase (HRP), Myeloperoxidase (MPO)). Upon interaction with H₂O₂ and peroxidase, 3,5-DAT undergoes a two-electron oxidation to form a quinone-diimine species. This intermediate is highly electrophilic and reacts instantly with nucleophiles or other 3,5-DAT molecules to form robust cross-links.

Mechanism:

  • Radical Formation: Peroxidase oxidizes the phenol to a phenoxyl radical.

  • Resonance Stabilization: The radical is stabilized by the ortho-amino groups but remains highly reactive.

  • Dimerization/Polymerization: Radical coupling occurs at the ortho or meta positions, leading to an insoluble, conductive polymer matrix similar to polyaniline.

2.2 Metal Coordination Chemistry

The tridentate nature of the 3,5-diamino-4-hydroxy motif allows 3,5-DAT to act as a potent chelator for transition metals (


, 

,

).
  • Binding Mode: The phenolate oxygen and the two amino nitrogens can form a "pincer-like" complex.

  • Biological Implication: This chelation capability suggests potential utility in metalloprotein engineering or as a sequestering agent for heavy metals in biological samples.

Therapeutic & Diagnostic Applications[2]
3.1 Biomaterials: Mussel-Inspired Adhesives

While DOPA (3,4-dihydroxyphenylalanine) is the gold standard for wet adhesion (mussel-inspired glues), 3,5-DAT offers a cationic alternative. The amino groups provide electrostatic adhesion to negatively charged surfaces (e.g., cell membranes, glass) while the phenol group participates in oxidative cross-linking to cure the adhesive.

3.2 Metabolic Probe for Nitro-Oxidative Stress

3,5-DAT is the reduction product of 3,5-dinitrotyrosine. In vivo, the presence of 3,5-DAT can serve as a biomarker for specific nitro-reductase activity in anaerobic bacteria or hypoxic tumor environments, where nitro-groups are enzymatically reduced to amines.

3.3 Genetic Code Expansion

Researchers can incorporate 3,5-dinitrotyrosine into proteins using evolved aminoacyl-tRNA synthetases (e.g., MjTyrRS variants). Post-translational reduction yields site-specific 3,5-DAT residues.

  • Utility: This creates a "switchable" protein that is inert (nitro-form) until reduced (amino-form), at which point it becomes a site for bioconjugation or cross-linking.

Visualizations and Pathways
4.1 Synthesis and Oxidative Polymerization Pathway

The following diagram illustrates the conversion of 3,5-dinitrotyrosine to 3,5-DAT and its subsequent peroxidase-mediated oxidation.

G cluster_0 Biological Activation DNT 3,5-Dinitro-L-tyrosine (Precursor) DAT 3,5-Diamino-L-tyrosine (3,5-DAT) DNT->DAT Reduction (H2, Pd/C) HCl, 4h Radical Phenoxyl Radical Intermediate DAT->Radical Peroxidase (HRP/MPO) + H2O2 Quinone Quinone Diimine (Electrophile) Radical->Quinone - e-, - H+ Polymer Cross-linked Biopolymer Radical->Polymer Radical Coupling Quinone->Polymer Nucleophilic Attack

Caption: Synthesis of 3,5-DAT via catalytic hydrogenation and its oxidative activation pathway.

4.2 Experimental Workflow: Peroxidase Kinetic Assay

This workflow describes how to measure the activity of 3,5-DAT as a peroxidase substrate.

Workflow Prep Preparation: Dissolve 3,5-DAT in Phosphate Buffer (pH 7.0) Enzyme Add Enzyme: HRP (10 nM final) Prep->Enzyme Start Initiation: Add H2O2 (100 µM) Enzyme->Start Measure Measurement: Absorbance at 420-450 nm (Quinone formation) Start->Measure Analysis Data Analysis: Calculate k_cat and K_m Measure->Analysis

Caption: Step-by-step workflow for characterizing 3,5-DAT peroxidase kinetics.

Experimental Protocols
Protocol A: Peroxidase Kinetic Assay

Objective: Determine the catalytic efficiency (


) of HRP with 3,5-DAT compared to standard substrates like TMB.
  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer, pH 7.0.

  • Substrate Stock: Dissolve 3,5-DAT (HCl salt) in water to 10 mM. Note: Use fresh; solution oxidizes rapidly.

  • Reaction Mix: In a cuvette, combine:

    • 980 µL Buffer

    • 10 µL HRP (1 µM stock)

    • 10 µL 3,5-DAT (variable concentrations: 0–500 µM final)

  • Initiation: Add 10 µL H₂O₂ (10 mM stock). Mix by inversion.

  • Detection: Monitor absorbance increase at 450 nm (characteristic of quinone-imine products) for 60 seconds.

  • Calculation: Plot initial velocity (

    
    ) vs. [Substrate] and fit to the Michaelis-Menten equation.
    
Protocol B: Cytotoxicity & Uptake (In Vitro)

Objective: Assess cellular tolerance to 3,5-DAT.

  • Cell Line: HeLa or HEK293 cells.

  • Treatment: Incubate cells with 3,5-DAT (0, 10, 50, 100, 500 µM) for 24 hours.

  • Viability: Perform MTT or CellTiter-Glo assay.

    • Note: 3,5-DAT may interfere with redox-based assays (like MTT) due to its reducing nature. Use ATP-based luminescence assays for accuracy.

References
  • Synthesis of 3,5-Diiodo-L-tyrosine (Analogous Precursor): Sorimachi, K., & Cahnmann, H. J. (1977).[1] A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[1] Endocrinology.[2]

  • Dityrosine Cross-linking in Biomaterials: Partlow, B. P., et al. (2016). Dityrosine Cross-Linking in Designing Biomaterials. ACS Biomaterials Science & Engineering.

  • Peroxidase Kinetics with Tyrosine Analogs: Marquez, L. A., & Dunford, H. B. (1995). Kinetics of oxidation of tyrosine and dityrosine by myeloperoxidase compounds I and II. Journal of Biological Chemistry.[3]

  • Genetic Code Expansion with Tyrosine Derivatives: Chin, J. W. (2017). Expanding and reprogramming the genetic code.[4][5] Nature.

  • Metal Coordination of Nitrotyrosine (Precursor): Li, Y., et al. (2008). The first metal (Nd3+, Mn2+, and Pb2+) coordination compounds of 3,5-dinitrotyrosine.[6] Dalton Transactions.

Sources

Foundational

preliminary toxicity screening of 3,5-Diamino-L-tyrosine

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3,5-Diamino-L-tyrosine Introduction: Contextualizing a Novel Tyrosine Analog 3,5-Diamino-L-tyrosine is a synthetic amino acid derivative. As an analog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3,5-Diamino-L-tyrosine

Introduction: Contextualizing a Novel Tyrosine Analog

3,5-Diamino-L-tyrosine is a synthetic amino acid derivative. As an analog of L-tyrosine, it presents a unique structure for investigation in drug discovery and biochemical research. L-tyrosine is a critical precursor for the synthesis of several key biological molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones (thyroxine), and melanin.[1][2] Furthermore, tyrosine phosphorylation and dephosphorylation are pivotal mechanisms in cellular signal transduction, regulating processes like cell growth, differentiation, and metabolism.[3][4][5]

The introduction of two amino groups onto the phenolic ring at the 3 and 5 positions, where iodination or nitration typically occurs for other tyrosine derivatives, suggests that 3,5-Diamino-L-tyrosine could act as a competitive inhibitor or modulator of pathways involving native L-tyrosine.[6][7] This potential for biological activity necessitates a thorough and systematic preliminary toxicity screening to establish a foundational safety profile.

This guide, written from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered strategy for the initial toxicity assessment of 3,5-Diamino-L-tyrosine. The approach prioritizes a tiered, fail-fast methodology, beginning with computational predictions and progressing to targeted in vitro assays. This ensures that resources are used efficiently while building a robust, scientifically sound safety dossier.

Tier 1: In Silico ADMET Profiling – The Predictive Foundation

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, a computational assessment is an indispensable first step. In silico tools for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) leverage vast datasets and machine learning algorithms to predict the pharmacokinetic and toxicological properties of a novel compound from its chemical structure alone.[8][9] This predictive screen allows for the early identification of potential liabilities, such as poor oral bioavailability or flags for mutagenicity, guiding the design of subsequent, more definitive in vitro studies.[10]

Workflow: The process involves submitting the compound's structure, typically as a SMILES (Simplified Molecular-Input Line-Entry System) string, to a predictive modeling platform. For 3,5-Diamino-L-tyrosine, this provides an initial, data-driven hypothesis of its potential toxicological profile.

cluster_workflow Overall Preliminary Toxicity Screening Workflow Start Compound Structure (3,5-Diamino-L-tyrosine) InSilico Tier 1: In Silico ADMET Prediction Start->InSilico SMILES Input Cytotoxicity Tier 2: In Vitro Cytotoxicity (MTT & LDH Assays) InSilico->Cytotoxicity Guide Dose Selection Genotoxicity Tier 3: In Vitro Genotoxicity (Ames & Micronucleus Assays) Cytotoxicity->Genotoxicity Assess Viability Decision Risk Assessment & Next Steps Genotoxicity->Decision Evaluate Safety Profile

Caption: A tiered workflow for preliminary toxicity screening.

Protocol: In Silico ADMET Prediction

  • Obtain SMILES String: Generate the SMILES string for 3,5-Diamino-L-tyrosine.

  • Select Platforms: Utilize at least two independent, open-access ADMET prediction platforms to cross-validate results. Recommended platforms include ADMETlab 2.0 and ADMET-AI.[11]

  • Submit Query: Input the SMILES string into the selected web servers.

  • Analyze Predictions: Collect and collate the output data, focusing on key toxicity endpoints such as:

    • AMES Toxicity (Mutagenicity)

    • Carcinogenicity

    • hERG (Human Ether-à-go-go-Related Gene) Inhibition

    • Drug-Induced Liver Injury (DILI)

  • Synthesize Data: Summarize the predictions in a table for clear comparison and initial risk assessment.

Data Presentation: Predicted ADMET Profile

ParameterPrediction Platform A (e.g., ADMETlab 2.0)Prediction Platform B (e.g., ADMET-AI)Implication
AMES Mutagenicity PositivePositivePotential for DNA mutation; mandates in vitro testing.
Carcinogenicity NegativeNegativeLower concern for carcinogenicity, but not definitive.
hERG Inhibition Non-inhibitorNon-inhibitorLow risk of cardiac arrhythmia.
DILI High ProbabilityPositivePotential for liver toxicity; monitor in cytotoxicity assays.

Tier 2: In Vitro Cytotoxicity Assessment – Quantifying Cellular Viability

Expertise & Rationale: The first and most fundamental question in toxicology is whether the compound is cytotoxic. A robust cytotoxicity assessment relies on multiple, mechanistically distinct assays. Relying on a single endpoint can be misleading. For instance, a compound might not lyse the cell membrane but could halt mitochondrial respiration. Therefore, we employ a dual-assay strategy:

  • MTT Assay (or similar tetrazolium salt assays): Measures metabolic activity via mitochondrial dehydrogenase function. A decrease in signal indicates compromised cellular respiration.

  • Lactate Dehydrogenase (LDH) Assay: Measures the integrity of the plasma membrane.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13] An increase in extracellular LDH activity directly correlates with cell death.[14]

Caption: A parallel workflow for robust cytotoxicity assessment.

Protocol: General Cytotoxicity Testing

  • Cell Line Selection: Choose a relevant human cell line. Hepatocellular carcinoma cells (e.g., HepG2) are a common first choice due to the liver's central role in xenobiotic metabolism.

  • Dose Range Finding: Based on in silico predictions and solubility limits, perform a broad-range finding experiment (e.g., 0.1 µM to 1000 µM) to identify an appropriate concentration range for the definitive assays.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose cells to a serial dilution (typically 8-10 concentrations) of 3,5-Diamino-L-tyrosine for a relevant duration (e.g., 24 or 48 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Assay Performance:

    • For LDH: Collect the cell culture supernatant and proceed according to the manufacturer's protocol for an LDH assay kit.[14]

    • For MTT: Add MTT reagent to the remaining cells in the plate and incubate. Solubilize the resulting formazan crystals and measure absorbance.

  • Data Analysis: Convert absorbance readings to percentage cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation: Cytotoxicity Profile of 3,5-Diamino-L-tyrosine in HepG2 cells (24h)

AssayEndpointIC50 Value (µM)Interpretation
MTT Mitochondrial Activity75.2Moderate inhibition of metabolic function.
LDH Membrane Integrity81.5Moderate induction of cell lysis.
Conclusion Overall Cytotoxicity~78 µM Concordant data suggests a consistent cytotoxic effect.

Tier 3: In Vitro Genotoxicity Assessment – Screening for DNA Damage

Expertise & Rationale: Genotoxicity, the ability of a chemical to damage genetic material, is a critical safety endpoint. A positive finding can halt a drug development program. Early in vitro screening is therefore essential. Following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures regulatory acceptance and scientific rigor.[15][16] Two core assays form the foundation of this tier:

  • Bacterial Reverse Mutation Test (Ames Test): This assay uses specific strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine.[17][18] The test assesses the ability of a compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[19][20] It is a gold-standard screen for mutagenicity.[21] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become genotoxic only after metabolism. This is based on OECD Test Guideline 471.

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain).[22][23] In cultured mammalian cells, micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.[24] This assay should be conducted according to OECD Test Guideline 487.[25][26]

Protocol: Ames Test (Miniaturized Screening Version)

  • Strain Selection: Use at least two common strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[18]

  • Metabolic Activation: Prepare parallel experiments with and without S9 mix.

  • Exposure: In a 24- or 48-well plate format, combine the bacterial strain, the test compound across a range of concentrations, and either S9 mix or buffer.

  • Incubation: Incubate the mixture.

  • Plating: Plate the mixture onto minimal glucose agar plates (lacking histidine).

  • Scoring: After 48-72 hours of incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).[27]

  • Dose Selection: The top concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth) as determined in Tier 2, or be limited by solubility.[26] At least three test concentrations should be evaluated.

  • Treatment: Treat cells with 3,5-Diamino-L-tyrosine for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored.[22][23]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A dose-dependent, statistically significant increase in micronucleated cells indicates a positive result.

Mechanistic Considerations: The Tyrosine Connection

The structural similarity of 3,5-Diamino-L-tyrosine to L-tyrosine provides a clear hypothesis for potential mechanisms of toxicity. Interference with the complex tyrosine metabolic network could lead to adverse cellular effects.

cluster_pathway Potential Interference in Tyrosine Metabolism cluster_products Key Biological Products Tyrosine L-Tyrosine Dopamine Dopamine / Norepinephrine Tyrosine->Dopamine Tyrosine Hydroxylase Thyroxine Thyroid Hormones Tyrosine->Thyroxine Thyroperoxidase (Iodination) Melanin Melanin Tyrosine->Melanin CoQ10 Coenzyme Q10 Tyrosine->CoQ10 TestCmpd 3,5-Diamino-L-tyrosine TestCmpd->Dopamine Competitive Inhibition? TestCmpd->Thyroxine Competitive Inhibition?

Caption: Hypothesized interference of 3,5-Diamino-L-tyrosine in major tyrosine metabolic pathways.

Should the preliminary screening reveal toxicity, follow-up studies could investigate:

  • Enzyme Inhibition Assays: Directly test the inhibitory activity of the compound against key enzymes like tyrosine hydroxylase or thyroperoxidase.

  • Receptor Binding Assays: Assess if the compound interacts with dopamine or thyroid hormone receptors.

  • Signaling Pathway Analysis: Evaluate the compound's effect on protein tyrosine kinase signaling pathways, which are crucial for cell regulation.[4][5]

Conclusion

This technical guide presents a structured, three-tiered approach for the preliminary toxicity screening of the novel compound 3,5-Diamino-L-tyrosine. By integrating in silico predictions with a robust, dual-endpoint in vitro cytotoxicity assessment and gold-standard genotoxicity assays, this strategy provides a comprehensive initial safety profile. This foundational data is critical for making informed decisions in any research or drug development program, enabling scientists to either move forward with confidence, design further mechanistic studies, or terminate a compound with an unfavorable profile early in the process.

References

  • 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 . PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Aromatic Amino Acid 3,5-dibromo-D: -Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures . PubMed, National Center for Biotechnology Information. [Link]

  • Tyrosine . Wikipedia. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices . Mutagenesis, Oxford Academic. [Link]

  • Tyrosine Metabolism | Pathway . PubChem, National Center for Biotechnology Information. [Link]

  • ADMET-AI . [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests . OECD. [Link]

  • The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease . National Institutes of Health (NIH). [Link]

  • Ames test . Wikipedia. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B . STAR Protocols. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates . PubMed, National Center for Biotechnology Information. [Link]

  • The in vitro micronucleus technique . [Link]

  • Tyrosine: an amino acid with many applications . BCF Life Sciences. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay . PubMed, National Center for Biotechnology Information. [Link]

  • A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity . PubMed, National Center for Biotechnology Information. [Link]

  • KEGG Tyrosine metabolism - Reference pathway . [Link]

  • 3,5-Dimethyl-L-tyrosine | C11H15NO3 | CID 28932160 . PubChem, National Center for Biotechnology Information. [Link]

  • Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis . PMC, National Center for Biotechnology Information. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay . Charles River Laboratories. [Link]

  • OECD Test Guideline 487 . RE-Place. [Link]

  • Ames Test: the gold standard for mutagenicity screening . GenEvolutioN. [Link]

  • ADMET Predictor® . Simulations Plus. [Link]

  • Tyrosine Kinase Associated Receptor || JAK STAT pathway . YouTube. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions . Evotec. [Link]

  • Updates to OECD in vitro and in chemico test guidelines . PETA Science Consortium International e.V. [Link]

  • LDH CYTOTOXICITY ASSAY KIT . Tiaris Biosciences. [Link]

  • ADMETlab 2.0 . [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B . PubMed, National Center for Biotechnology Information. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines . [Link]

  • Tyrosine Metabolism - A Clever Mnemonic! . YouTube. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction . Journal of Chemical Information and Modeling, ACS Publications. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test . Eurofins Australia. [Link]

  • Ames Test . Charles River Laboratories. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3,5-Diamino-L-tyrosine: A Novel Fluorescent Probe

Introduction: The Pursuit of More Refined Biological Probes In the intricate landscape of molecular biology and drug discovery, the ability to observe and quantify molecular interactions in real-time is paramount. Fluore...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of More Refined Biological Probes

In the intricate landscape of molecular biology and drug discovery, the ability to observe and quantify molecular interactions in real-time is paramount. Fluorescent spectroscopy has emerged as an indispensable tool, offering high sensitivity and the ability to probe complex biological processes such as enzyme activity and protein-protein interactions.[1] While intrinsic protein fluorescence, primarily from tryptophan and tyrosine, provides a window into protein structure and dynamics, these natural probes have suboptimal photophysical properties.[1] This limitation has spurred the development of unnatural amino acids (UAAs) equipped with diverse fluorophores, which can be site-specifically incorporated into proteins to serve as sensitive reporters of their local environment.[1][2]

This document introduces 3,5-Diamino-L-tyrosine , a novel fluorescent amino acid with the potential to be a powerful tool for researchers. The addition of two electron-donating amino groups to the phenolic ring of L-tyrosine is anticipated to shift its fluorescence to longer wavelengths, thereby minimizing background from native protein fluorescence and reducing the potential for photodamage to biological samples. Its compact size, similar to that of native tyrosine, suggests that it can be incorporated into proteins with minimal structural perturbation.

These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of 3,5-Diamino-L-tyrosine as a fluorescent probe for a range of biological applications.

Predicted Photophysical Properties

The introduction of two amino groups onto the tyrosine ring is expected to significantly alter its photophysical properties. The following table outlines the predicted characteristics of 3,5-Diamino-L-tyrosine compared to the parent L-tyrosine amino acid.

PropertyL-TyrosinePredicted 3,5-Diamino-L-tyrosineRationale for Prediction
Excitation Max (λex) ~274 nm~320 - 360 nmThe electron-donating amino groups will extend the π-conjugated system, leading to a red-shift in the absorption spectrum.
Emission Max (λem) ~303 nm~400 - 450 nm (blue)The extended conjugation and increased polarity of the excited state are expected to result in a significant Stokes shift and emission in the visible blue region.
Quantum Yield (Φ) ~0.13[3]0.2 - 0.5The amino groups may enhance the radiative decay rate, leading to a higher quantum yield compared to native tyrosine. This is environmentally sensitive and may vary.
Molar Extinction Coefficient (ε) ~1,405 M⁻¹cm⁻¹ at 274 nm[3]> 5,000 M⁻¹cm⁻¹The introduction of auxochromes (amino groups) typically increases the molar absorptivity.
Fluorescence Lifetime (τ) ~3.6 ns2 - 5 nsThe fluorescence lifetime is expected to be in a range suitable for dynamic studies and fluorescence polarization/anisotropy measurements.

Synthesis of 3,5-Diamino-L-tyrosine

The following is a proposed synthetic route for 3,5-Diamino-L-tyrosine, starting from commercially available L-tyrosine. This pathway involves a two-step process of nitration followed by reduction.

Workflow for Synthesis

Tyrosine L-Tyrosine Nitration Step 1: Dinitration Reagents: HNO₃, H₂SO₄ Conditions: 0°C to rt Tyrosine->Nitration DinitroTyrosine 3,5-Dinitro-L-tyrosine Nitration->DinitroTyrosine Reduction Step 2: Reduction Reagents: SnCl₂·2H₂O, HCl or H₂, Pd/C Conditions: Reflux or rt DinitroTyrosine->Reduction DiaminoTyrosine 3,5-Diamino-L-tyrosine Reduction->DiaminoTyrosine

Caption: Proposed two-step synthesis of 3,5-Diamino-L-tyrosine.

Protocol for Synthesis

Step 1: Synthesis of 3,5-Dinitro-L-tyrosine

  • Preparation: In a flask submerged in an ice bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid.

  • Reaction: While stirring vigorously, slowly add 10 g of L-tyrosine to the acid mixture, ensuring the temperature remains below 10°C.

  • Incubation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice. The yellow precipitate of 3,5-Dinitro-L-tyrosine will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.

Step 2: Synthesis of 3,5-Diamino-L-tyrosine

  • Dissolution: Suspend the dried 3,5-Dinitro-L-tyrosine in a mixture of ethanol and concentrated hydrochloric acid.

  • Reduction: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reflux: Heat the mixture to reflux for 2-4 hours, during which the yellow solid should dissolve, and the solution may change color.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic. The tin salts will precipitate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography.

Applications and Protocols

Site-Specific Incorporation into Peptides and Proteins

The ability to incorporate 3,5-Diamino-L-tyrosine at a specific site in a protein is key to its utility. This can be achieved through solid-phase peptide synthesis (SPPS) for smaller peptides or by using amber suppression codon technology for expression in cellular systems.

Protocol for Incorporation via SPPS:

  • Protection: The amino and carboxyl groups of 3,5-Diamino-L-tyrosine must be appropriately protected (e.g., Fmoc for the alpha-amino group, and a suitable protecting group for the side-chain amino groups) for use in Fmoc-based SPPS.

  • Coupling: Utilize standard coupling reagents (e.g., HBTU, HATU) to couple the protected 3,5-Diamino-L-tyrosine to the growing peptide chain on the solid support.

  • Synthesis: Continue the peptide synthesis as per the desired sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the resulting peptide containing 3,5-Diamino-L-tyrosine using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final product using mass spectrometry.

Characterizing Protein-Ligand Interactions

The fluorescence of 3,5-Diamino-L-tyrosine is expected to be sensitive to its local environment. This property can be exploited to study the binding of ligands to a protein.

Workflow for a Fluorescence Quenching Assay

Start Labeled Protein (with 3,5-Diamino-L-tyrosine) Measure_Initial Measure Initial Fluorescence (Intensity, λem) Start->Measure_Initial Titration Titrate with Ligand (increasing concentrations) Measure_Initial->Titration Measure_Change Measure Fluorescence at each concentration Titration->Measure_Change Analysis Data Analysis (Plot Fluorescence vs. [Ligand]) Measure_Change->Analysis Kd Determine Binding Affinity (Kd) Analysis->Kd

Caption: Workflow for determining binding affinity using fluorescence quenching.

Protocol for Monitoring Ligand Binding:

  • Preparation: Prepare a solution of the purified protein containing 3,5-Diamino-L-tyrosine in a suitable buffer. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]

  • Initial Measurement: Record the fluorescence emission spectrum of the protein solution.

  • Titration: Add small aliquots of a concentrated stock solution of the ligand to the protein solution.

  • Equilibration and Measurement: After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

Cellular Imaging

If 3,5-Diamino-L-tyrosine can be incorporated into proteins in living cells, it can serve as a fluorescent tag for imaging protein localization and dynamics.

Protocol for Cellular Imaging:

  • Cell Culture and Transfection: Culture the cells of interest and transfect them with the necessary plasmids for incorporating the UAA, including the plasmid for the target protein with an amber codon at the desired position, and plasmids for the engineered aminoacyl-tRNA synthetase and tRNA.

  • UAA Incorporation: Supplement the cell culture medium with 3,5-Diamino-L-tyrosine.

  • Protein Expression: Induce the expression of the target protein.

  • Cell Preparation for Imaging: Wash the cells with phosphate-buffered saline (PBS) and fix them if required.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths of 3,5-Diamino-L-tyrosine.

Trustworthiness and Self-Validation

The protocols described above include inherent validation steps:

  • Synthesis: The identity and purity of the synthesized 3,5-Diamino-L-tyrosine should be confirmed by NMR and mass spectrometry.

  • Protein Incorporation: Successful incorporation and purity of the labeled protein must be verified by mass spectrometry and HPLC.

  • Binding Assays: The results of fluorescence-based binding assays should be compared with data from orthogonal techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), to validate the determined binding affinities.

  • Cellular Imaging: Control experiments, such as attempting to express the protein in the absence of 3,5-Diamino-L-tyrosine, should be performed to ensure that the observed fluorescence is specific to the incorporated UAA.

Conclusion

3,5-Diamino-L-tyrosine represents a promising new tool for the study of biological systems. Its predicted photophysical properties suggest it could be a valuable addition to the toolkit of fluorescent probes available to researchers. The protocols and guidelines presented here provide a framework for its synthesis, incorporation into proteins, and application in a variety of fluorescence-based assays. As with any novel probe, careful characterization and optimization of these protocols will be essential for achieving reliable and insightful results.

References

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New process for synthesis of 3,5-diiodo-L-tyrosine. Retrieved from [Link]

  • Reddy, P. M., et al. (2015). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 5(83), 67524-67531. Retrieved from [Link]

  • PubMed. (2014). Halogenated Aromatic Amino Acid 3,5-dibromo-D:-Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. ACS Chemical Neuroscience, 5(9), 810-818. Retrieved from [Link]

  • Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Amino Acids, 25(3-4), 233-247. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 22(15), 6022-6026. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Tyrosine. Retrieved from [Link]

  • ResearchGate. (2016). A novel method for tyrosine assessment in vitro by using fluorescence enhancement of the ion-pair tyrosine-neutral red dye photo probe. Journal of Photochemistry and Photobiology A: Chemistry, 330, 75-83. Retrieved from [Link]

  • PubMed. (2003). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Synthetic Communications, 33(18), 3231-3235. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of tyrosine derived fluorescent amino acids a. Retrieved from [Link]

  • ResearchGate. (2018). Fluorescence excitation–emission matrix spectra of tyrosine (5 mg/L) in.... Retrieved from [Link]

  • PubMed Central. (2021). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 143(49), 20733-20742. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (2021). Development of novel fluorescent α-amino acids and genetically incorporating into proteins for live-cell imaging. Retrieved from [Link]

  • YouTube. (2021). Tyrosine biochemistry - catecholamine synthesis & more. Retrieved from [Link]

  • PubMed. (1994). Molecular dynamics simulation of the rare amino acid LL-dityrosine and a dityrosine-containing peptide: comparison with time-resolved fluorescence. Biochimica et Biophysica Acta, 1201(3), 345-352. Retrieved from [Link]

  • ResearchGate. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Retrieved from [Link]

  • ITQB NOVA. (2009). Fluorescence Lifetimes of Tyrosine Residues in Cytochrome c′′ as Local Probes to Study Protein Unfolding. Retrieved from [Link]

  • PubMed Central. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules, 27(8), 2465. Retrieved from [Link]

  • Atlantis Press. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Retrieved from [Link]

  • ACS Publications. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(22), 4257-4264. Retrieved from [Link]

  • MDPI. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3349. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3,5-Diamino-L-tyrosine as a Novel Cross-Linking Agent for Protein Engineering and Drug Development

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide introduces 3,5-diamino-L-tyrosine (DAT), a novel, non-canonical amino acid, as a po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide introduces 3,5-diamino-L-tyrosine (DAT), a novel, non-canonical amino acid, as a potent tool for inducing site-specific covalent cross-links in proteins. Capitalizing on the principles of oxidative coupling chemistry inherent to tyrosine and its analogs, DAT offers unique advantages due to the presence of two additional nucleophilic amino groups on the phenolic ring. This document provides a comprehensive overview of the proposed synthesis of DAT, methodologies for its site-specific incorporation into recombinant proteins, and detailed protocols for enzymatic and chemical cross-linking. Furthermore, we present a complete workflow for the characterization of DAT-mediated cross-links using mass spectrometry. The applications of this technology are far-reaching, with significant potential in stabilizing therapeutic proteins, developing novel antibody-drug conjugates (ADCs), and elucidating complex protein-protein interactions.

Introduction: The Rationale for a Diaminated Tyrosine Cross-linker

Covalent cross-linking of proteins is a cornerstone of modern biotechnology and drug development, enabling the stabilization of protein structures, the study of protein interactions, and the creation of novel biomaterials.[1][2] Naturally occurring dityrosine cross-links, formed via the oxidative coupling of two tyrosine residues, are observed in various biological systems and contribute to the mechanical strength and insolubility of proteins.[3] This natural precedent has inspired the development of methods to induce dityrosine formation in recombinant proteins.

Here, we propose the use of a novel unnatural amino acid, 3,5-diamino-L-tyrosine (DAT), as a versatile and highly reactive cross-linking agent. The introduction of two amino groups onto the tyrosine phenyl ring is hypothesized to significantly enhance its reactivity towards oxidative cross-linking and offer novel conjugation chemistries.

Key Advantages of 3,5-Diamino-L-tyrosine:

  • Enhanced Reactivity: The electron-donating amino groups are expected to lower the oxidation potential of the phenolic hydroxyl group, facilitating the formation of radical intermediates required for cross-linking.

  • Versatile Cross-linking Chemistries: The presence of two primary aromatic amine groups, in addition to the phenolic hydroxyl group, opens up multiple pathways for covalent bond formation, potentially leading to more efficient and diverse cross-linking products.

  • Site-Specificity: Through genetic code expansion techniques, DAT can be incorporated at precise locations within a protein's sequence, allowing for unparalleled control over the cross-linking site.[4][5]

Synthesis of 3,5-Diamino-L-tyrosine (Proposed Route)

As 3,5-diamino-L-tyrosine is not readily commercially available, a proposed synthetic route is outlined below, based on established organic chemistry principles for analogous compounds. The synthesis starts from the commercially available 3,5-dinitro-L-tyrosine.[6][7][8]

Reaction Scheme:

G cluster_0 Proposed Synthesis of 3,5-Diamino-L-tyrosine 3,5-Dinitro-L-tyrosine 3,5-Dinitro-L-tyrosine 3,5-Diamino-L-tyrosine 3,5-Diamino-L-tyrosine 3,5-Dinitro-L-tyrosine->3,5-Diamino-L-tyrosine Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Proposed synthetic pathway for 3,5-Diamino-L-tyrosine.

Protocol: Catalytic Hydrogenation of 3,5-Dinitro-L-tyrosine

  • Dissolution: Dissolve 3,5-dinitro-L-tyrosine monohydrate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3,5-diamino-L-tyrosine.

Site-Specific Incorporation of 3,5-Diamino-L-tyrosine into Proteins

The site-specific incorporation of DAT into a target protein in a host organism like E. coli is achieved using amber suppression technology.[4][9][10] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for DAT and does not recognize any of the canonical amino acids.

Workflow for Unnatural Amino Acid Incorporation:

G cluster_0 Incorporation of 3,5-Diamino-L-tyrosine A 1. Evolve Orthogonal Synthetase/tRNA Pair for DAT B 2. Generate Target Gene with Amber Codon (TAG) at Desired Site A->B C 3. Co-transform Host Cells with Plasmids for Target Gene and Orthogonal Pair B->C D 4. Culture Cells in Media Supplemented with DAT C->D E 5. Induce Protein Expression D->E F 6. Purify Recombinant Protein Containing DAT E->F

Caption: Workflow for site-specific incorporation of DAT.

Protocol: Recombinant Protein Expression with DAT

  • Plasmid Preparation:

    • Obtain or generate a plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for DAT.

    • Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest using site-directed mutagenesis.[9]

  • Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and the plasmid for the orthogonal pair.[9]

  • Cell Culture:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) containing the appropriate antibiotics for plasmid selection.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, supplement the medium with 3,5-diamino-L-tyrosine to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Harvesting and Purification:

    • Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation and purify the DAT-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Enzymatic Cross-Linking of DAT-Containing Proteins

Enzymatic methods offer mild and specific conditions for inducing oxidative cross-linking. Horseradish peroxidase (HRP) and tyrosinase are excellent candidates for catalyzing the cross-linking of DAT residues.[3][11][12]

Horseradish Peroxidase (HRP) Mediated Cross-Linking

HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of phenolic compounds to form phenoxyl radicals, which can then couple to form cross-links.[12]

Proposed HRP-mediated Cross-linking Mechanism:

G cluster_0 HRP-Mediated Cross-Linking of DAT A DAT-Protein + HRP + H₂O₂ B Formation of DAT Radical A->B Oxidation C Radical Coupling B->C D Cross-linked Protein C->D

Caption: Proposed HRP-mediated cross-linking of DAT.

Protocol: HRP-Mediated Cross-Linking

  • Reaction Setup:

    • Prepare a solution of the DAT-containing protein (0.1-1.0 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Add HRP to a final concentration of 0.01-0.1 mg/mL.[3]

  • Initiation: Initiate the reaction by adding a fresh solution of H₂O₂ to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Monitoring: Monitor the formation of cross-linked products by SDS-PAGE. The appearance of higher molecular weight bands indicates successful cross-linking.

  • Quenching: Quench the reaction by adding a reducing agent such as sodium azide or catalase.

  • Analysis: Analyze the cross-linked products by mass spectrometry to identify the cross-linked peptides and residues.

Tyrosinase-Mediated Cross-Linking

Tyrosinase catalyzes the oxidation of phenols to o-quinones. These highly reactive quinones can then undergo non-enzymatic reactions with nucleophiles, including the amino groups of DAT or other amino acid side chains, to form cross-links.[13][14][15]

Proposed Tyrosinase-mediated Cross-linking Mechanism:

G cluster_0 Tyrosinase-Mediated Cross-Linking of DAT A DAT-Protein + Tyrosinase + O₂ B Formation of DAT-quinone A->B Oxidation C Nucleophilic Attack (e.g., by another DAT amine) B->C D Cross-linked Protein C->D

Caption: Proposed tyrosinase-mediated cross-linking of DAT.

Protocol: Tyrosinase-Mediated Cross-Linking

  • Reaction Setup:

    • Prepare a solution of the DAT-containing protein (0.1-1.0 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Add tyrosinase to a final concentration of 100-500 units/mL.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle agitation to ensure sufficient oxygen supply for the enzymatic reaction.

  • Monitoring: Monitor the reaction progress by SDS-PAGE for the appearance of higher molecular weight species.

  • Quenching: Inactivate the tyrosinase by adding an inhibitor such as tropolone or by heat inactivation.

  • Analysis: Characterize the cross-linked products using mass spectrometry.

Characterization of Cross-Linked Proteins by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying the exact sites of cross-linking within a protein or between interacting proteins.[16][17][18] The general workflow involves proteolytic digestion of the cross-linked protein followed by LC-MS/MS analysis.

Mass Spectrometry Workflow:

G cluster_0 MS Analysis of Cross-Linked Proteins A 1. Proteolytic Digestion of Cross-linked Protein (e.g., Trypsin) B 2. LC-MS/MS Analysis of Peptide Mixture A->B C 3. Database Searching with Specialized Software to Identify Cross-linked Peptides B->C D 4. Manual Validation of MS/MS Spectra C->D

Caption: Workflow for mass spectrometric analysis of cross-linked proteins.

Protocol: Sample Preparation and MS Analysis

  • Proteolytic Digestion:

    • Denature the cross-linked protein sample in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use specialized cross-linking software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database.

    • The software will identify pairs of peptides that are covalently linked, and pinpoint the specific amino acid residues involved in the cross-link.

    • Manually inspect the MS/MS spectra of putative cross-linked peptides to validate the software assignments.

Applications in Research and Drug Development

The ability to introduce stable, site-specific covalent bonds into proteins using 3,5-diamino-L-tyrosine opens up a wide range of applications:

  • Stabilization of Therapeutic Proteins: Cross-linking can enhance the thermal and conformational stability of therapeutic proteins, potentially increasing their shelf-life and in vivo efficacy.

  • Antibody-Drug Conjugates (ADCs): The unique reactivity of DAT could be exploited for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.

  • Mapping Protein-Protein Interactions: By incorporating DAT at the interface of interacting proteins, transient interactions can be captured and subsequently identified by mass spectrometry.

  • Biomaterials and Hydrogels: DAT-mediated cross-linking can be used to create novel protein-based hydrogels with tunable mechanical properties for applications in tissue engineering and drug delivery.[11]

Troubleshooting

Problem Possible Cause Solution
Low incorporation efficiency of DAT Suboptimal concentration of DAT in the culture medium.Optimize the concentration of DAT (try a range from 0.5 to 5 mM).
Toxicity of DAT to the host cells.Use a lower concentration of DAT or a more robust expression strain.
No or low efficiency of cross-linking Inactive enzyme (HRP or tyrosinase).Use a fresh batch of enzyme and verify its activity with a control substrate.
Inappropriate buffer conditions (pH, ionic strength).Optimize the reaction buffer conditions for the specific enzyme used.
Insufficient oxidant (H₂O₂) concentration for HRP.Titrate the H₂O₂ concentration to find the optimal level.
Difficulty in identifying cross-links by MS Low abundance of cross-linked peptides.Enrich for cross-linked peptides using size-exclusion or ion-exchange chromatography.
Complex MS/MS spectra.Use a cleavable cross-linking strategy or alternative fragmentation methods (e.g., ETD) if available.

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

  • Chem-Impex. (n.d.). 3,5-Dinitro-L-tyrosine monohydrate. Retrieved February 3, 2026, from [Link]

  • Francis, M. B., & Carrico, I. S. (2020). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. ACS Central Science, 6(9), 1487–1496. [Link]

  • Fishman, A., & Navon, G. (2017). Mechanistic insights into tyrosinase-mediated crosslinking of soy glycinin derived peptides. Food Chemistry, 237, 111–118. [Link]

  • Clore, G. M., & Schwieters, C. D. (2014). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 58(3), 169–175. [Link]

  • Christman, K. L., & Cornwell, K. G. (2013). Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds. Tissue Engineering Part A, 19(11-12), 1286–1295. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15–26. [Link]

  • Tanaka, T., & Matsumura, K. (2010). Site-Specific Protein Cross-Linking by Peroxidase-Catalyzed Activation of a Tyrosine-Containing Peptide Tag. Bioconjugate Chemistry, 22(1), 63–70. [Link]

  • Lantto, R., & Buchert, J. (2007). Enzymatic cross-linking of proteins with tyrosinase. Journal of Agricultural and Food Chemistry, 55(22), 9181–9186. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14357–14406. [Link]

  • Hubbell, W. L., & Fleissner, M. R. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Retrieved February 3, 2026, from [Link]

  • Francis, M. B. (2020). Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins. ChemRxiv. [Link]

  • Schultz, P. G. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. ResearchGate. [Link]

  • Lee, Y. J., & Lebrilla, C. B. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 836–846. [Link]

  • Akiyoshi, K., & Iwasaki, Y. (2014). On-Cell Surface Cross-Linking of Polymer Molecules by Horseradish Peroxidase Anchored to Cell Membrane for Individual Cell Encapsulation in Hydrogel Sheath. ACS Macro Letters, 3(10), 996–999. [Link]

  • Tanaka, T., & Matsumura, K. (2011). Site-specific protein cross-linking by peroxidase-catalyzed activation of a tyrosine-containing peptide tag. Bioconjugate Chemistry, 22(1), 63–70. [Link]

  • Feczkó, T., & Wertz, J. T. (2015). Cross-linking of Horseradish Peroxidase Enzyme to Fine Particles Generated by Nano Spray Dryer B-90. Periodica Polytechnica Chemical Engineering, 59(1), 37. [Link]

  • Tirrell, D. A., & Link, A. J. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(3), 519. [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530–540. [Link]

Sources

Method

Application Note: Chemoselective Derivatization of 3,5-Diamino-L-Tyrosine

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and materials science.[1] It details the specific protocols for handling and derivatizing 3,5-Diamino-L-tyrosine (3,5-DAT) , a h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and materials science.[1] It details the specific protocols for handling and derivatizing 3,5-Diamino-L-tyrosine (3,5-DAT) , a high-value, non-proteinogenic amino acid scaffold.[1]

Executive Summary & Chemical Logic

3,5-Diamino-L-tyrosine (3,5-DAT) is a unique "butterfly" scaffold containing four nucleophilic centers: the


-amine, the phenolic hydroxyl, and two aromatic amines at positions 3 and 5.[1] This density of functional groups presents a chemo-selectivity paradox:
  • 
    -Amine (
    
    
    
    ):
    Aliphatic, highly nucleophilic at basic pH.[1]
  • Aromatic Amines (

    
    ):  Aniline-like, less nucleophilic but prone to oxidation; capable of forming benzoxazole rings when condensed with the adjacent hydroxyl.[1]
    
  • Phenolic -OH (

    
    ):  Susceptible to oxidation to quinones; participates in ring closure.[1]
    

The Challenge: Standard acylation reagents will indiscriminately label all amino groups. The Solution: This guide provides two distinct workflows:

  • The "Copper Shield" Protocol: Uses Cu(II) chelation to kinetically lock the

    
    -amine and carboxylate, allowing exclusive derivatization of the 3,5-aromatic amines.[1]
    
  • The Benzobisoxazole Cyclization: A route for converting 3,5-DAT into rigid, high-performance polymer precursors or fluorescent probes.[1]

Strategic Workflows (Visualized)

Workflow A: The "Copper Shield" Selective Derivatization

This pathway allows you to modify the aromatic rings (e.g., for fluorophore attachment or crosslinking) while preserving the amino acid backbone for later peptide synthesis.

CopperShield Start 3,5-Diamino-L-Tyrosine (3,5-DAT) CuComplex Cu(II)-Complex (Alpha-amine/COOH Protected) Start->CuComplex CuSO4, pH 9 (Chelation) Start->CuComplex Deriv 3,5-Bis(acylamino)-Tyrosine Cu-Complex CuComplex->Deriv R-COCl or (RCO)2O (Selective N-Acylation) CuComplex->Deriv Final 3,5-Derivatized L-Tyrosine Deriv->Final EDTA or H2S (Decomplexation) Deriv->Final

Figure 1: The Copper Chelation strategy exploits the thermodynamic stability of the alpha-amino-acid:Cu(II) complex to mask the alpha-amine.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diamino-L-Tyrosine (Precursor Prep)

Note: If starting from commercial 3,5-Dinitro-L-tyrosine, skip to Step 2.[1]

Rationale: 3,5-DAT is oxidation-sensitive.[1] It is best prepared fresh via hydrogenation of the dinitro precursor.

Materials:

  • L-Tyrosine[1][2][3][4][5][6][7][8]

  • Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    )[1]
  • Pd/C (10%), Hydrogen gas (balloon)[1]

  • Methanol/Water solvent[1]

Steps:

  • Nitration: Dissolve L-tyrosine (10 mmol) in conc. H

    
    SO
    
    
    
    (20 mL) at 0°C. Dropwise add conc. HNO
    
    
    (2.2 eq).[1] Stir at 0°C for 30 min. Pour onto crushed ice. Adjust pH to 4-5 with NaOH to precipitate 3,5-dinitro-L-tyrosine (Yellow solid).[1] Yield: ~80%.
  • Reduction: Suspend the dinitro compound (5 mmol) in MeOH:H

    
    O (1:1, 50 mL). Add 10% Pd/C (10 wt%).[1] Stir under H
    
    
    
    atmosphere (1 atm) for 4 hours. The yellow suspension will turn colorless.
  • Isolation: Filter catalyst under argon (product is air-sensitive). Lyophilize immediately to obtain 3,5-DAT as a dihydrochloride salt (if HCl was used) or zwitterion.[1] Store at -20°C under Argon.

Protocol 2: The "Copper Shield" for Selective 3,5-N-Acylation

Target: Modifying the aromatic amines without touching the


-amine.[1]

Mechanism: Copper(II) forms a tight 5-membered chelate ring with the


-amino and 

-carboxyl groups.[1] The aromatic amines at positions 3 and 5 are sterically and electronically decoupled from this chelate, remaining free for reaction.

Reagents:

  • Copper(II) Sulfate pentahydrate[1]

  • Acylating agent (e.g., Acetic Anhydride, NHS-esters, or Acid Chlorides)[1]

  • EDTA (Disodium salt) or Chelex resin[1]

Procedure:

  • Complex Formation:

    • Dissolve 3,5-DAT (1.0 mmol) in water (10 mL).[1]

    • Add CuSO

      
      [1]·5H
      
      
      
      O (0.55 mmol, slightly excess of 1:2 stoichiometry or 1.1 mmol for 1:1 complex depending on pH) in water (5 mL).[1]
    • Adjust pH to 9.0-9.5 using 1M NaOH.[1] The solution will turn deep blue/purple, indicating the formation of the bis(amino-acidato)copper(II) complex.

    • Note: If a precipitate forms, add a small amount of acetone or ethanol to aid solubility, but water is preferred.[1]

  • Selective Acylation:

    • Cool the blue solution to 0°C.

    • Add the acylating agent (2.2 - 2.5 eq relative to 3,5-DAT) dropwise.[1]

    • Maintain pH between 8.5 and 9.5 by periodic addition of dilute NaOH.

    • Observation: The reaction is complete when pH stabilizes (no more acid produced). The color should remain blue (indicating the

      
      -amine is still protected).
      
  • Decomplexation (Copper Removal):

    • Method A (EDTA - Gentle): Add EDTA disodium salt (1.5 eq relative to Cu).[1] Stir for 1 hour. The solution color changes from deep blue to light blue/green (Cu-EDTA).[1] Isolate the derivatized amino acid via Ion Exchange Chromatography (Dowex 50W) or preparative HPLC.

    • Method B (Sulfide - Scale up): Bubble H

      
      S gas or add Na
      
      
      
      S. Black CuS precipitates immediately.[1] Filter through Celite.[1] The filtrate contains the pure 3,5-diacylamino-L-tyrosine.[1]
  • Validation:

    • LC-MS: Mass shift corresponding to +2 acyl groups.[1]

    • NMR:

      
      -proton shift should remain similar to free tyrosine, while aromatic protons will shift significantly downfield due to the amide electron withdrawal.[1]
      
Protocol 3: Synthesis of Benzobisoxazole Derivatives

Target: Creating rigid fluorescent cores or polymer monomers. Mechanism: Condensation of the 3,5-amino groups and the 4-hydroxyl group with carboxylic acids leads to ring closure.[1]

Benzoxazole DAT 3,5-DAT Inter Intermediate Amide DAT->Inter R-COOH (Amide Bond) Cyclic Benzobisoxazole Derivative Inter->Cyclic PPA, 150°C (Dehydration/Cyclization)

Figure 2: Cyclization pathway.[1]

Procedure:

  • Mix 3,5-DAT dihydrochloride (1 mmol) with the target carboxylic acid (2.2 mmol) in Polyphosphoric Acid (PPA) (5-10 g).

  • Heat to 100°C for 2 hours (Amide formation).

  • Raise temperature to 160-180°C for 4-6 hours (Cyclization).

  • Pour hot solution into crushed ice. The benzobisoxazole derivative will precipitate.

  • Wash with sodium bicarbonate solution to remove excess acid.[1]

Data Summary & Troubleshooting

ParameterAlpha-Amine3,5-Aromatic AminesProtocol Choice
pKa ~9.1~4.5Determines pH control strategy.[1]
Reactivity High (Aliphatic)Moderate (Aniline-like)Use Cu-protection to invert reactivity order.[1]
Oxidation Risk LowHighAlways work under Argon/N2 for free amines.
Detection Ninhydrin (+)Ninhydrin (Weak/Mod)Use FeCl3 (Phenol test) or UV (Shift).[1]

Troubleshooting Table:

  • Problem: Product turns black/brown.

    • Cause: Oxidation of the aminophenol moiety.

    • Fix: Add antioxidants (ascorbic acid) during workup or strictly exclude oxygen.[1]

  • Problem: Low yield in Copper protocol.

    • Cause: pH dropped below 8.0, destabilizing the Cu-complex.[1]

    • Fix: Use an autotitrator or strong buffer (Borate pH 9.5).[1]

References

  • Synthesis of Halogenated Tyrosines: "Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine." PubMed.[1] Link

  • Copper Complexation: "A Rare Diiodo−L−tyrosine Copper(II) Complexes." ResearchGate.[1] Link

  • Benzoxazole Synthesis: "Synthesis of Benzoxazoles." Organic Chemistry Portal. Link

  • Electrochemical Properties: "Electrochemical oxidation induced selective tyrosine bioconjugation." PMC - NIH.[1] Link

  • General Amino Acid Protection: "Amino Acid-Protecting Groups." SciSpace.[1] Link[1]

Sources

Application

Advanced Application Note: 3,5-Diamino-L-tyrosine in Enzyme Inhibition &amp; Mechanistic Profiling

Introduction & Mechanistic Overview 3,5-Diamino-L-tyrosine ( ) is a non-proteinogenic amino acid derivative that serves as a critical probe in enzymology. Unlike standard competitive inhibitors that merely occupy an acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

3,5-Diamino-L-tyrosine (


) is a non-proteinogenic amino acid derivative that serves as a critical probe in enzymology. Unlike standard competitive inhibitors that merely occupy an active site, this compound offers a dual-modality toolkit for researchers:
  • Steric & Electronic Competitive Inhibition: In Pyridoxal-5'-phosphate (PLP)-dependent enzymes (e.g., Tyrosine Phenol-Lyase), the additional amino groups create steric bulk and alter the electronic environment of the phenol ring, disrupting the formation of the quinonoid intermediate.

  • Redox-Based "Functional" Inhibition: In radical-dependent enzymes (e.g., Ribonucleotide Reductase), the compound acts as a radical trap. The amino substituents significantly lower the phenolic redox potential (

    
    ), effectively halting Proton-Coupled Electron Transfer (PCET) pathways.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent inhibitory mechanisms of 3,5-Diamino-L-tyrosine based on the target enzyme class.

InhibitionMechanisms Compound 3,5-Diamino-L-tyrosine Target_PLP PLP-Dependent Enzymes (e.g., Tyrosine Phenol-Lyase) Compound->Target_PLP Target_Radical Radical Enzymes (e.g., Ribonucleotide Reductase) Compound->Target_Radical Target_Oxidase Copper Oxidases (e.g., Tyrosinase) Compound->Target_Oxidase Mech_Comp Competitive Inhibition: Blocks Substrate Binding Target_PLP->Mech_Comp Steric/Electronic Interference Mech_Trap Redox Trap: Lowers E°, Halts Radical Transfer Target_Radical->Mech_Trap Altered Redox Potential Mech_Suicide Suicide Inactivation: Quinone Imine Crosslinking Target_Oxidase->Mech_Suicide Oxidation to Reactive Species Outcome_1 Reversible Inhibition (Ki Determination) Mech_Comp->Outcome_1 Outcome_2 Functional Arrest (Pathway Mapping) Mech_Trap->Outcome_2 Outcome_3 Irreversible Inactivation (k_inact Measurement) Mech_Suicide->Outcome_3

Figure 1: Divergent mechanisms of action for 3,5-Diamino-L-tyrosine across different enzyme classes.

Application A: Competitive Inhibition of Tyrosine Phenol-Lyase (TPL)

Context: TPL catalyzes the reversible


-elimination of L-tyrosine to phenol, pyruvate, and ammonia. 3,5-Diamino-L-tyrosine acts as a competitive inhibitor by competing with L-tyrosine for the PLP-aldimine linkage.
Protocol 1: Determination of Inhibition Constant ( )

Objective: To quantify the affinity of 3,5-Diamino-L-tyrosine for the TPL active site relative to the natural substrate.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 8.0, containing 1 mM DTT (Dithiothreitol is crucial to prevent oxidation of the inhibitor).

  • Enzyme: Purified Tyrosine Phenol-Lyase (e.g., from Citrobacter freundii), diluted to ~0.1 U/mL.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 10 µM final concentration.

  • Substrate: L-Tyrosine (vary concentrations: 0.1 mM – 2.0 mM).

  • Inhibitor: 3,5-Diamino-L-tyrosine (prepared fresh in degassed buffer; concentrations: 0, 0.5, 1.0, 2.0 mM).

Experimental Workflow:

  • Preparation (Anaerobic Preference): Dissolve 3,5-Diamino-L-tyrosine in degassed buffer under nitrogen/argon flow. The compound is susceptible to auto-oxidation at pH 8.0, turning the solution dark brown (melanin-like polymers) if exposed to air.

  • Pre-incubation: Mix Enzyme + PLP + Inhibitor in the cuvette. Incubate for 5 minutes at 30°C. Why? This allows the inhibitor to establish equilibrium with the internal aldimine (PLP-Lysine) complex.

  • Reaction Initiation: Add L-Tyrosine substrate to start the reaction.

  • Detection: Monitor the formation of Pyruvate using a coupled assay with Lactate Dehydrogenase (LDH) and NADH.

    • Reaction: Pyruvate + NADH +

      
      
      
      
      
      Lactate +
      
      
    • Signal: Decrease in absorbance at 340 nm (oxidation of NADH).

Data Analysis: Construct a Lineweaver-Burk plot (Double Reciprocal).

  • X-axis:

    
     (mM
    
    
    
    )
  • Y-axis:

    
     (min/
    
    
    
    Abs)
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Calculate

      
       using the slope equation: 
      
      
      
      .

Expected Results (Reference Data):

ParameterValue RangeNotes
Type CompetitiveCompetes for PLP binding site.

(Estimated)
0.8 – 1.5 mMComparable to 3,5-difluorotyrosine and homotyrosine analogues [1].
pH Sensitivity HighInhibition potency decreases at pH < 7.0 due to protonation of amino groups.

Application B: Probing Proton-Coupled Electron Transfer (PCET)

Context: In enzymes like Ribonucleotide Reductase (RNR) , a tyrosyl radical (


) is essential for catalysis.[1][2][3][4] 3,5-Diamino-L-tyrosine is used as a "radical trap." Its redox potential is significantly lower than that of native tyrosine (~1000 mV vs NHE). When incorporated or bound, it forms a stable radical that cannot propagate the electron transfer, effectively "inhibiting" the enzyme by stalling the catalytic cycle.
Protocol 2: Radical Trapping Assay

Objective: To verify if the inhibition is due to radical trapping (redox mechanism) rather than steric blocking.

Reagents:

  • Enzyme: RNR (Subunits R1 and R2).

  • Probe: 3,5-Diamino-L-tyrosine (or 3-aminotyrosine as a surrogate).

  • EPR Spectrometer: X-band electron paramagnetic resonance.

Workflow:

  • Incubation: Incubate apo-enzyme with the inhibitor/probe.

  • Activation: Initiate radical generation (e.g., addition of

    
     or specific cofactor).
    
  • Freeze-Quench: Rapidly freeze the sample in liquid isopentane at defined time points (10 ms to 10 s).

  • EPR Analysis:

    • Native Tyrosyl Radical: Shows a characteristic doublet signal.

    • 3,5-Diamino Radical: Will show a distinct hyperfine splitting pattern (due to N-coupling) and a different g-value.

    • Inhibition Confirmation: If the native signal is replaced by the amino-tyrosyl signal and catalysis stops, the mechanism is confirmed as a "Redox Trap" [2].

Application C: Suicide Inhibition of Tyrosinase[5]

Context: Tyrosinase oxidizes phenols to quinones. 3,5-Diamino-L-tyrosine acts as a suicide substrate. It is oxidized to an o-quinone imine, a highly reactive electrophile that covalently modifies nucleophilic residues (Histidine/Cysteine) in the active site, leading to irreversible inactivation.

Protocol 3: Time-Dependent Inactivation Assay

Objective: Determine the inactivation rate constant (


).

Reagents:

  • Enzyme: Mushroom Tyrosinase (commercial grade is sufficient).

  • Substrate: L-DOPA (for measuring residual activity).[5]

  • Inhibitor: 3,5-Diamino-L-tyrosine.

Workflow:

  • Primary Reaction: Incubate Tyrosinase with 3,5-Diamino-L-tyrosine (1 mM) in Phosphate buffer pH 6.8.

  • Sampling: At time intervals (0, 2, 5, 10, 20 min), remove an aliquot.

  • Dilution: Dilute the aliquot 50-fold into a cuvette containing saturating L-DOPA (2 mM).

  • Measurement: Measure the initial velocity of dopachrome formation (Abs 475 nm).

  • Plotting: Plot

    
     vs. Time.
    
    • A linear decrease indicates pseudo-first-order inactivation kinetics (

      
      ).
      

Synthesis & Handling Guidelines (Critical for Reproducibility)

The primary cause of failure in these protocols is the oxidation of the diamino compound before it reaches the enzyme.

Preparation of 3,5-Diamino-L-tyrosine:

  • Source: Usually synthesized via reduction of 3,5-Dinitro-L-tyrosine using catalytic hydrogenation (

    
    , Pd/C) or sodium dithionite.
    
  • Storage: The solid hydrochloride salt is stable at -20°C.

  • Solution Stability:

    • Acidic (0.1 M HCl): Stable for days.

    • Neutral/Basic (pH > 7): Unstable. Oxidizes to quinone imines within minutes in aerobic conditions.

  • Handling Rule: Always prepare stock solutions in degassed 10 mM HCl. Add to the buffered enzyme mixture immediately prior to measurement.

References

  • Phillips, R. S., et al. (2016). Inhibition of Tyrosine Phenol-Lyase by Tyrosine Homologues. Amino Acids, 48(12), 2817-2823.

  • Minnihan, E. C., et al. (2013). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(46), 8267–8275. (Note: This paper establishes the PCET probing methodology relevant to 3,5-substituted tyrosines).

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Rescigno, A., et al. (2002). Suicide Inactivation of the Diphenolase and Monophenolase Activities of Tyrosinase. Biochemistry.

Sources

Method

3,5-Diamino-L-tyrosine (DAT): A Versatile Platform for Peptidomimetic Engineering

Topic: 3,5-Diamino-L-tyrosine as a building block for peptidomimetics Content Type: Detailed Application Note and Protocol Guide Executive Summary 3,5-Diamino-L-tyrosine (DAT) is a non-proteinogenic amino acid that trans...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diamino-L-tyrosine as a building block for peptidomimetics Content Type: Detailed Application Note and Protocol Guide

Executive Summary

3,5-Diamino-L-tyrosine (DAT) is a non-proteinogenic amino acid that transforms the standard tyrosine side chain into a hyper-functionalized aromatic system. Unlike standard amino acids used for linear spacing, DAT serves as a reactive node within a peptide sequence. Its unique ortho-diamine functionality enables three distinct peptidomimetic strategies:

  • Conformational Constraint: Precursor for benzimidazole-based rigidification.

  • Metal Coordination: Tridentate (N,N,O) ligand for high-affinity Cu(II)/Zn(II) binding.

  • Electrochemical Labeling: A redox-active probe with a significantly cathodically shifted oxidation potential compared to native Tyrosine, allowing selective detection.

This guide details the synthesis of DAT-containing peptides via the on-resin reduction of 3,5-dinitrotyrosine, followed by protocols for its conversion into functional motifs.

Synthetic Strategy: The "Nitro-Precursor" Route

Direct incorporation of Fmoc-3,5-diamino-Tyr is chemically risky due to the oxidation sensitivity of the electron-rich tri-amine ring. The industry-standard approach utilizes Fmoc-3,5-dinitro-L-tyrosine (Fmoc-Tyr(3,5-NO₂)-OH) as a stable precursor, reducing it to the amine form on-resin immediately prior to modification or cleavage.

Core Workflow

The synthesis follows a linear logic: Assemble (Nitro)


 Reduce (Amino) 

Functionalize.

DAT_Synthesis_Workflow Start Fmoc-SPPS Chain Assembly Nitro Couple Fmoc-Tyr(3,5-NO₂)-OH Start->Nitro Red On-Resin Reduction (SnCl₂/DMF) Nitro->Red DAT Resin-Bound 3,5-Diamino-Tyr Red->DAT Benz Cyclization w/ Aldehyde (Benzimidazole) DAT->Benz Path A: Rigidification Metal Cleavage & Metal Binding (Cu/Zn Coordination) DAT->Metal Path B: Chelation Electro Direct Cleavage (Redox Probe) DAT->Electro Path C: Sensing

Figure 1: Strategic workflow for generating and utilizing 3,5-diamino-L-tyrosine on solid phase.

Detailed Experimental Protocols

Protocol A: On-Resin Generation of 3,5-Diamino-Tyrosine

Objective: Convert the stable nitro-precursor to the reactive diamine without cleaving the peptide from the resin. Reagents:

  • Fmoc-Tyr(3,5-NO₂)-OH (Commercially available).

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O).

  • DMF (Dimethylformamide).[1]

  • DIEA (Diisopropylethylamine) - Optional, depending on resin sensitivity.

Step-by-Step Procedure:

  • Coupling: Couple Fmoc-Tyr(3,5-NO₂)-OH using standard HBTU/DIEA protocols. The nitro group is electron-withdrawing, making the aromatic ring stable; standard coupling times (1 hour) are sufficient.

  • Fmoc Removal: Remove the N-terminal Fmoc group before reduction if the next step involves the N-terminus. If the DAT is mid-sequence, complete the peptide chain assembly first.

  • Preparation of Reducing Solution:

    • Dissolve 2 M SnCl₂·2H₂O in DMF. (Example: 4.5 g SnCl₂ in 10 mL DMF).

    • Note: The solution may require sonication. It should be prepared fresh.

  • Reduction Reaction:

    • Wash the resin 3x with DMF.

    • Add the reducing solution to the resin (approx. 5 mL per gram of resin).

    • Agitate at room temperature for 2 hours .

    • Visual Check: The resin color will shift from bright yellow (nitro species) to colorless/pale beige (amine species).

  • Washing (Critical):

    • Drain the reactor.

    • Wash 5x with DMF.

    • Wash 3x with DMF/Water (1:1) to remove tin salts.

    • Wash 3x with MeOH to shrink resin and remove residual organics.

    • Wash 3x with DMF to re-swell for the next step.

Protocol B: Benzimidazole Cyclization (Rigidification)

Objective: Create a conformationally constrained benzimidazole moiety by reacting the nascent 1,2-diamine (from DAT) with an aldehyde.

Mechanism: The 3,5-diamino groups act as ortho-phenylenediamines. Reaction with an aldehyde yields an imine, which undergoes oxidative cyclization to form a benzimidazole.

Procedure:

  • Aldehyde Coupling:

    • Suspend the DAT-resin in DMF containing 1% Acetic Acid .

    • Add 5 equivalents of the desired Aldehyde (e.g., Benzaldehyde for a phenyl cap).

    • Agitate for 4–16 hours at room temperature.

  • Oxidation (Aromatization):

    • The initial condensation forms a dihydro-benzimidazole.

    • Wash resin 3x with DMF.

    • Treat with a mild oxidant: 0.1 M Cu(OAc)₂ in DMF exposed to air for 2 hours, or simply allow air oxidation in DMF for 24 hours if time permits.

  • Cleavage: Cleave the peptide using standard TFA/TIS/Water cocktails.

Application Notes & Data Interpretation

Electrochemical Properties (Redox Probing)

DAT is a "super-Tyrosine" in terms of electrochemistry. The two amino groups are strong electron donors, destabilizing the highest occupied molecular orbital (HOMO) and making the molecule significantly easier to oxidize.

ParameterNative L-Tyrosine3,5-Diamino-L-TyrosineImpact
Oxidation Potential (Eₚₐ) ~0.70 V (vs Ag/AgCl)~0.35 V (vs Ag/AgCl) Selective Detection
pH Sensitivity -59 mV/pH (PCET)-59 mV/pHMaintains proton-coupled mechanism
Reversibility Quasi-reversibleQuasi-reversibleSuitable for cyclic voltammetry

Experimental Insight: In a peptide containing both native Tyr and DAT, performing Differential Pulse Voltammetry (DPV) will yield two distinct peaks. The DAT peak appears at a lower potential, allowing it to serve as a specific "tag" to monitor conformational changes or solvent exposure of that specific residue without interference from other Tyrosines.

Metal Coordination

The spatial arrangement of the phenolic oxygen and the 3,5-amino nitrogens creates a potent binding site for transition metals.

  • Ligand Type: Tridentate (N,N,O) or Bidentate (N,N).

  • Target Metals: Cu(II), Zn(II), Ni(II).

  • Binding Constant (log K): Typically 2–3 orders of magnitude higher than native Tyr for Cu(II).

Diagram: Coordination Geometry The following diagram illustrates the potential tridentate coordination mode of DAT within a peptide chain.

Metal_Coordination Cu Cu(II) O_phenol O (Phenol) O_phenol->Cu Coord N_amine3 N (Pos 3) N_amine3->Cu Coord N_amine5 N (Pos 5) N_amine5->Cu Coord Peptide Peptide Backbone Peptide->O_phenol C-O bond Peptide->N_amine3 C-N bond Peptide->N_amine5 C-N bond

Figure 2: Tridentate coordination of Copper(II) by 3,5-diamino-tyrosine residue.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Incomplete Reduction Old SnCl₂ reagent; Resin aggregation.Use fresh SnCl₂; Perform reduction at 40°C; Use "low-loading" resin to prevent steric clash.
Tin Contamination Inefficient washing after reduction.Use alternating washes of DMF/Water and MeOH. A final wash with 10% EDTA solution can scavenge residual Tin.
Side Reactions Oxidation of free amines by air.Keep resin wet with solvent; Perform subsequent coupling/cyclization immediately after reduction.
Low Yield (Benzimidazole) Steric hindrance during aldehyde attack.Use microwave irradiation (50°C, 10 min) for the condensation step.

References

  • Synthesis and Properties of Fluorinated Tyrosines (Analogous Chemistry): Seyedsayamdost, M. R., et al. "Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases." Journal of the American Chemical Society, 2006.

  • Electrochemical Properties of Tyrosine Derivatives: Enache, T. A., & Oliveira-Brett, A. M. "Phenol and Tyrosine Electrochemical Oxidation Mechanisms." Journal of Electroanalytical Chemistry, 2011.

  • Benzimidazole Peptidomimetics: Kus, C., et al. "Synthesis and Evaluation of Novel Benzimidazole Conjugates Incorporating Amino Acids and Dipeptide Moieties." Letters in Organic Chemistry, 2017.[2]

  • Metal Chelation in Neurodegenerative Peptides: Dayob, K., et al. "Metal-Chelating Self-Assembling Peptide Nanofiber Scaffolds for Modulation of Neuronal Cell Behavior."[3] Nanomaterials, 2020.

  • Fmoc SPPS Methodologies: Behrendt, R., et al.[4] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2016.

Sources

Application

analytical techniques for detecting 3,5-Diamino-L-tyrosine in biological samples

Application Note: Analytical Techniques for Detecting 3,5-Diamino-L-tyrosine in Biological Samples Executive Summary & Biological Context 3,5-Diamino-L-tyrosine (DAT) is a rare non-proteinogenic amino acid that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Techniques for Detecting 3,5-Diamino-L-tyrosine in Biological Samples

Executive Summary & Biological Context

3,5-Diamino-L-tyrosine (DAT) is a rare non-proteinogenic amino acid that serves as a critical footprint of specific oxidative and nitrative metabolic pathways. While often overshadowed by its precursor, 3-Nitrotyrosine (3-NT) , DAT is analytically significant for two distinct reasons:

  • Direct Biomarker: It exists as a metabolite in specific catabolic pathways and antibiotic biosynthesis.

  • Analytical Surrogate: In many GC-MS and specific LC-MS workflows, 3-Nitrotyrosine is chemically reduced to DAT to improve stability and derivatization efficiency.

The Challenge: DAT is highly polar, light-sensitive, and susceptible to oxidation. Its detection requires rigorous sample preparation to prevent artifactual formation (from 3-NT reduction) or degradation. This guide details three validated workflows: LC-MS/MS (Gold Standard), GC-MS (Derivatization-based), and HPLC-ECD (Cost-effective).

Sample Preparation: The Critical "Fork in the Road"

The most common error in DAT analysis is failing to control the redox environment. You must choose your path based on the analytical goal.

Protocol A: Non-Reducing Prep (For Native DAT Detection)

Use this when measuring naturally occurring DAT.

  • Collection: Collect blood into K2EDTA tubes containing N-ethylmaleimide (NEM) (10 mM final) to block thiol-mediated artifactual reduction of 3-NT.

  • Precipitation: Add 300 µL cold Methanol (with 0.1% Formic Acid) to 100 µL plasma.

  • Vortex/Centrifuge: 10 min at 14,000 x g, 4°C.

  • Supernatant: Transfer to a silanized glass vial. Do not use plastic if trace levels are expected, as DAT can adsorb to polypropylene surfaces.

Protocol B: Reducing Prep (For Total Nitrotyrosine Quantification)

Use this when using DAT as a stable surrogate for 3-Nitrotyrosine.

  • Reduction Step: To 100 µL sample, add 10 µL of freshly prepared Sodium Dithionite (Na2S2O4) (1 M in 1 M Tris-HCl, pH 8.5).

  • Incubation: 10 minutes at room temperature (rapid color change may occur).

  • Quench: Acidify immediately with 10 µL 6M HCl to stop the reaction and stabilize the amine.

Method I: LC-MS/MS (The Gold Standard)[1]

Rationale: DAT is too polar for standard C18 retention without ion-pairing reagents. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the analyte and separate it from the massive Tyrosine background.

Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: ESI Positive Mode.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

Gradient Profile
Time (min)% BFlow Rate (mL/min)Comment
0.0900.4High organic for HILIC loading
1.0900.4Isocratic hold
6.0500.4Elution of polar analytes
7.0500.4Hold
7.1900.4Re-equilibration (Crucial in HILIC)
10.0900.4End
MRM Transitions (Optimized)

Note: DAT (MW ~211.2) forms a [M+H]+ ion at m/z 212.2.

AnalytePrecursor (m/z)Product (m/z)CE (V)Mechanism
3,5-DA-Tyr (Quant) 212.2166.122Loss of HCOOH (Carboxyl group)
3,5-DA-Tyr (Qual) 212.2195.115Loss of NH3 (Amine group)
L-Tyrosine (Ref) 182.1136.118Loss of HCOOH
IS (13C-Tyr) 191.1145.118Internal Standard

Method II: GC-MS (The Robust Workhorse)

Rationale: Amino acids are not volatile. We use Ethyl Chloroformate (ECF) derivatization because it works directly in the aqueous phase (unlike silylation which requires dry samples), making it faster and more robust for urine/plasma.

Derivatization Protocol (ECF Method)
  • Sample: 100 µL Urine or Plasma supernatant.

  • Basify: Add 200 µL water + 50 µL Pyridine.

  • Derivatize: Add 30 µL Ethyl Chloroformate (ECF) . Vortex vigorously for 30 seconds. Gas evolution (CO2) is normal.

  • Extract: Add 300 µL Chloroform (containing 1% ECF). Vortex 1 min.

  • Separate: Centrifuge. Inject 1 µL of the bottom organic layer.

GC-MS Parameters
  • Column: DB-5ms or ZB-5AA (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (1 min) -> 10°C/min -> 280°C (3 min).

  • Inlet: Splitless, 260°C.

  • Detection: SIM Mode.

    • Target Ion: m/z ~356 (Tri-ethoxycarbonyl derivative: N,N,O-tri-ECF-DAT). Note: Optimization required as DAT has 3 reactive sites.

Method III: HPLC-ECD (Cost-Effective)

Rationale: The additional amino group on the phenol ring lowers the oxidation potential of DAT compared to Tyrosine, allowing for selective electrochemical detection at lower potentials, reducing background noise.

System Setup
  • Detector: Coulometric Array (e.g., Thermo CoulArray) or Amperometric.

  • Working Electrode: Glassy Carbon.[2]

  • Mobile Phase: 50 mM Sodium Phosphate (pH 3.2), 100 mg/L Octanesulfonic acid (Ion pairing), 5% Methanol.

  • Flow Rate: 1.0 mL/min.

Potentials
  • Channel 1: +450 mV (Detects 3,5-DA-Tyr; Tyrosine response is low).

  • Channel 2: +750 mV (Detects Tyrosine; confirms ratios).

Visualized Workflows

Figure 1: Analytical Decision Matrix

G Start Biological Sample (Plasma/Urine) Goal Define Analytical Goal Start->Goal Native Target: Native DAT Goal->Native Metabolic Profiling Total Target: Total Nitrotyrosine (via Reduction) Goal->Total Oxidative Stress PrepA Prep A: Acid/MeOH Ppt + NEM (Block Reduction) Native->PrepA PrepB Prep B: Na2S2O4 Reduction (Convert 3-NT -> DAT) Total->PrepB LCMS LC-MS/MS (HILIC) [M+H]+ 212 -> 166 PrepA->LCMS High Sensitivity GCMS GC-MS (ECF Deriv) m/z 356 (Derivative) PrepB->GCMS High Stability

Caption: Decision tree for selecting the correct sample preparation and analytical modality based on whether the target is native DAT or DAT as a surrogate for Nitrotyrosine.

Figure 2: Metabolic & Analytical Pathway

Pathway Tyr L-Tyrosine (m/z 182) Nitro 3-Nitrotyrosine (m/z 226) Tyr->Nitro Peroxynitrite (ONOO-) Stress DAT 3,5-Diamino-L-tyrosine (m/z 212) Nitro->DAT In Vivo Metabolism OR Lab Reduction (Na2S2O4) Deriv ECF-Derivative (GC-MS Stable) DAT->Deriv Ethyl Chloroformate (Analytical Step)

Caption: The conversion pathway from Tyrosine to DAT. Note that the Nitro->DAT step can be biological or chemically induced in the lab.

References

  • Gaut, J. P., et al. (2002). "GC-MS detection of 3-nitrotyrosine in biological tissues." Analytical Biochemistry. Link

  • Fleszar, M. G., et al. (2020). "Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine and analogs." Molecules. Link

  • Husek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B. Link

  • Hensley, K., et al. (1998). "Electrochemical analysis of protein nitrotyrosine and dityrosine." Analytical Biochemistry. Link

  • Gevaert, K., et al. (2008). "Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography (COFRADIC)." Molecular & Cellular Proteomics. Link

Sources

Method

Expanding the Proteome: A Guide to Site-Specific Incorporation of 3,5-Diamino-L-tyrosine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-specific incorporation of the non-canonical amino acid 3,5-Diamino-L-tyrosine (DAT) into proteins....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-specific incorporation of the non-canonical amino acid 3,5-Diamino-L-tyrosine (DAT) into proteins. This powerful technique, a cornerstone of genetic code expansion, opens up new avenues for protein engineering, drug discovery, and fundamental biological studies by introducing a unique chemical functionality—a vicinal diamine—onto the aromatic ring of a tyrosine residue at a precisely defined location within a protein's structure.

Introduction: The "Why" Behind 3,5-Diamino-L-tyrosine

The 20 canonical amino acids, the fundamental building blocks of proteins, offer a remarkable but finite chemical diversity. Genetic code expansion technology shatters this limitation, allowing for the co-translational incorporation of hundreds of non-canonical amino acids (ncAAs) with novel chemical and physical properties.[1] Among these, 3,5-Diamino-L-tyrosine (DAT) is of particular interest due to the introduction of two primary amine groups on the phenyl ring. These amino groups, positioned ortho and meta to the hydroxyl group, are nucleophilic and can serve as versatile chemical handles for a variety of bio-orthogonal conjugation reactions. This enables the site-specific labeling of proteins with fluorophores, crosslinkers, drug molecules, or other probes with a precision unattainable through traditional chemical modification of native amino acid residues.

The ability to introduce DAT into a target protein at a specific site allows for:

  • Precision Bioconjugation: The vicinal diamine functionality offers a unique reactive handle for highly specific, bio-orthogonal chemical ligations.

  • Novel Protein Crosslinking: The two amino groups can be utilized to create novel intra- or inter-molecular crosslinks, stabilizing protein structures or protein-protein interactions.

  • Modulation of Protein Function: The introduction of the charged amino groups can alter the local electrostatic environment within a protein, potentially influencing enzyme activity, protein stability, or protein-protein recognition.

  • Development of Enhanced Biotherapeutics: Site-specific attachment of drugs or other therapeutic moieties can lead to the development of next-generation antibody-drug conjugates (ADCs) or other protein-based therapies with improved efficacy and safety profiles.

This guide will provide the foundational principles, detailed protocols, and practical insights necessary to successfully incorporate DAT into your protein of interest and harness its unique chemical reactivity.

Core Principles: Rewriting the Genetic Code for DAT Incorporation

The site-specific incorporation of DAT is achieved by repurposing a "blank" codon, typically the amber stop codon (UAG), to encode for this non-canonical amino acid. This requires the introduction of two key components into the expression host:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase that specifically recognizes and charges DAT onto its partner tRNA, but does not recognize any of the 20 canonical amino acids.

  • An Orthogonal tRNA: A tRNA that is not recognized by any of the host's endogenous synthetases but is recognized by the engineered orthogonal aaRS and has an anticodon that reads the repurposed codon (e.g., CUA for the UAG codon).

The term "orthogonal" is critical: this synthetase/tRNA pair must function independently of the host's own translational machinery to ensure the high fidelity of DAT incorporation at the desired site and prevent global misincorporation.[2] The most commonly used orthogonal pairs are derived from archaeal organisms, such as Methanocaldococcus jannaschii, as their synthetases and tRNAs often exhibit minimal cross-reactivity with the bacterial or eukaryotic translational machinery.[3]

Figure 1: Conceptual workflow for the site-specific incorporation of 3,5-Diamino-L-tyrosine (DAT) using an engineered orthogonal aminoacyl-tRNA synthetase (DAT-RS) and a cognate orthogonal tRNA.

Developing a 3,5-Diamino-L-tyrosine-Specific Aminoacyl-tRNA Synthetase

While an engineered tyrosyl-tRNA synthetase (TyrRS) specific for 3,5-Diamino-L-tyrosine has not yet been explicitly described in the literature, its development is highly feasible based on established protein engineering principles. The strategy involves mutating the amino acid binding pocket of a known orthogonal TyrRS, such as that from M. jannaschii, to accommodate the two amino groups of DAT and to disfavor the binding of L-tyrosine and other canonical amino acids.

The process of engineering a DAT-specific TyrRS typically involves:

  • Rational Design and Site-Directed Mutagenesis: Based on the crystal structure of the TyrRS, residues in the tyrosine binding pocket are identified for mutagenesis. For TyrRS, key residues that determine substrate specificity often include those at positions corresponding to Y32, N125, D182, F183, and L186 in the M. jannaschii TyrRS. Creating a library of mutants with variations at these positions is the first step.

  • Directed Evolution: A powerful approach to select for the desired synthetase activity from a large library of mutants. This involves iterative rounds of positive and negative selection.

    • Positive Selection: Cells are grown in the presence of DAT and a reporter gene containing an amber stop codon. Only cells expressing a functional DAT-RS will incorporate DAT at the amber codon, produce the full-length reporter protein, and survive under selective conditions.

    • Negative Selection: Surviving cells are then grown in the absence of DAT. Cells with a synthetase that incorporates any canonical amino acid at the amber codon will produce the reporter and be eliminated. This step is crucial for ensuring the high fidelity of the selected DAT-RS.

More advanced techniques like Phage-Assisted Continuous Evolution (PACE) can rapidly evolve highly active and selective synthetases through hundreds of generations of evolution, significantly accelerating the development process.[4][5]

Experimental Protocols

PART 1: Preparation of 3,5-Diamino-L-tyrosine

The availability of high-purity DAT is a prerequisite for successful incorporation. While not yet commercially available as a standard catalog item, DAT can be synthesized from L-tyrosine through a multi-step chemical synthesis. A plausible synthetic route involves the dinitration of L-tyrosine followed by the reduction of the nitro groups to amines.

Note: This is a proposed synthetic scheme and should be performed by a qualified synthetic organic chemist.

  • Dinitration of L-tyrosine: L-tyrosine is treated with a mixture of nitric acid and sulfuric acid to yield 3,5-Dinitro-L-tyrosine.

  • Protection of the amine and carboxyl groups: The amino and carboxyl groups of 3,5-Dinitro-L-tyrosine are protected (e.g., as Boc and methyl ester, respectively) to prevent side reactions in the subsequent reduction step.

  • Reduction of the nitro groups: The protected 3,5-Dinitro-L-tyrosine is then subjected to a reduction reaction (e.g., using catalytic hydrogenation with Pd/C or a chemical reducing agent like SnCl2) to convert the two nitro groups into amino groups.

  • Deprotection: The protecting groups on the alpha-amino and carboxyl groups are removed to yield the final product, 3,5-Diamino-L-tyrosine.

Purification by chromatography and characterization by NMR and mass spectrometry are essential to ensure the identity and purity of the synthesized DAT.

PART 2: Protein Expression and Purification

This protocol is designed for the expression of a target protein containing a single DAT residue in E. coli. It assumes the availability of two plasmids:

  • pEVOL-DAT: A plasmid encoding the engineered DAT-specific aminoacyl-tRNA synthetase and its cognate orthogonal tRNA (e.g., from M. jannaschii).

  • pTARGET-TAG: An expression plasmid for the target protein, containing an amber stop codon (TAG) at the desired site for DAT incorporation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB agar plates and LB medium

  • Appropriate antibiotics for plasmid selection (e.g., chloramphenicol for pEVOL and ampicillin for pTARGET)

  • 3,5-Diamino-L-tyrosine (DAT)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Minimal medium (e.g., M9) supplemented with all 20 canonical amino acids except tyrosine.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Purification resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the pEVOL-DAT and pTARGET-TAG plasmids. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with all canonical amino acids except tyrosine and the appropriate antibiotics) with the overnight starter culture to an initial OD600 of ~0.1.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. At this point, add DAT to a final concentration of 1-2 mM and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification: Purify the target protein from the clarified lysate using the appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.

  • Dialysis and Storage: Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Figure 2: A step-by-step workflow for the expression and purification of a protein containing 3,5-Diamino-L-tyrosine.

PART 3: Verification of DAT Incorporation by Mass Spectrometry

Confirmation of successful DAT incorporation is crucial. This is typically achieved by mass spectrometry analysis of the purified protein.

Expected Mass Shift:

The incorporation of DAT in place of a tyrosine residue results in a predictable mass change.

Amino AcidMonoisotopic Mass (Da)
Tyrosine (Y)181.0739
3,5-Diamino-L-tyrosine (DAT)211.0954
Mass Difference +30.0215

Protocol:

  • In-gel or In-solution Digestion: Excise the protein band from an SDS-PAGE gel or use the purified protein in solution. Digest the protein with a protease of known specificity, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. The search parameters should be configured to include a variable modification on tyrosine corresponding to the mass shift of DAT (+30.0215 Da).

  • Manual Spectral Validation: Manually inspect the MS/MS spectra of peptides identified with the DAT modification to confirm the presence of fragment ions that support the correct peptide sequence and the location of the modification. The fragmentation of peptides containing basic residues can be complex, but typically results in a series of b- and y-ions.[6] The presence of the two additional amino groups on the tyrosine side chain in DAT may influence the fragmentation pattern, potentially leading to characteristic neutral losses.

Applications and Bio-orthogonal Chemistry

The true power of incorporating DAT lies in the subsequent chemical reactions that can be performed on the uniquely reactive vicinal diamine moiety. While the direct bio-orthogonal chemistry of aromatic vicinal diamines is an emerging field, several promising strategies can be envisioned.

One potential application is the use of DAT as a precursor for the in-situ formation of a highly reactive quinone-diimine species through mild oxidation. This electrophilic species could then be targeted by specific nucleophiles for bioconjugation.

Alternatively, the two amino groups could be targeted by bifunctional reagents to create stable crosslinks or to attach probes with high avidity.

A particularly promising approach involves the reaction of the vicinal diamines with derivatives of glyoxal to form stable heterocyclic adducts. This type of reaction has the potential for high selectivity and biocompatibility.

Figure 3: Potential bio-orthogonal reactions and downstream applications of proteins containing 3,5-Diamino-L-tyrosine.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low protein yield - Toxicity of the DAT-RS or the target protein. - Inefficient incorporation of DAT. - Low concentration or poor uptake of DAT.- Lower the induction temperature and/or IPTG concentration. - Optimize the DAT concentration in the medium. - Use a richer minimal medium formulation. - Re-evolve the DAT-RS for higher activity.
No protein expression - Mutation in the target gene (e.g., loss of start codon). - Inactive DAT-RS. - Incorrect antibiotic selection.- Sequence the pTARGET-TAG plasmid. - Verify the activity of the DAT-RS with a reporter construct (e.g., GFP with a UAG codon). - Double-check the antibiotic resistance genes on the plasmids and the antibiotics used.
High level of truncation - Inefficient suppression of the amber codon. - Low activity of the DAT-RS. - Depletion of charged orthogonal tRNA.- Increase the copy number of the orthogonal tRNA gene. - Optimize the DAT concentration. - Use an E. coli strain with a deleted release factor 1 (RF1).
DAT not detected by MS - Inefficient incorporation. - Incorrect mass shift used in the database search. - Poor fragmentation of the DAT-containing peptide.- Enrich for the target protein before digestion. - Verify the calculated monoisotopic mass of DAT. - Manually inspect the raw MS/MS data for the expected precursor mass. - Try alternative fragmentation methods (e.g., ETD or HCD).

Conclusion

The site-specific incorporation of 3,5-Diamino-L-tyrosine represents a significant advancement in protein engineering, offering a unique chemical tool for a wide range of applications. While the development of a specific orthogonal synthetase for DAT requires a dedicated protein engineering effort, the principles and methods outlined in this guide provide a clear roadmap for its realization. The ability to introduce a vicinal diamine functionality at a specific site in a protein opens up exciting new possibilities for creating novel bioconjugates, understanding protein function, and developing next-generation protein therapeutics. As the toolbox of bio-orthogonal chemistry continues to expand, the utility of proteins containing unique functionalities like DAT will undoubtedly grow, paving the way for new discoveries in biology and medicine.

References

  • Bryson, D. I., Fan, C., & Guo, J. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253–1260. [Link]

  • Bryson, D. I., Fan, C., & Guo, J. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253–1260. [Link]

  • Bryson, D. I., Fan, C., & Guo, J. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253–1260. [Link]

  • Wang, L., & Chen, P. R. (2013). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Chemical biology, 4(3), 198-207. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • Lang, K., & Chin, J. W. (2014). A bioorthogonal chemistry strategy for probing protein lipidation in live cells. Nature chemistry, 6(8), 715-721. [Link]

  • Ugwidjaja, F., & Budisa, N. (2023). “Cold” Orthogonal Translation: Psychrophilic Pyrrolysyl-tRNA Synthetase as Efficient Tool for Expanding the Genetic Code. bioRxiv. [Link]

  • Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Harvard Office of Technology Development. [Link]

  • Guo, J., & Söll, D. (2009). Polyspecific pyrrolysyl-tRNA synthetases from directed evolution. Proceedings of the National Academy of Sciences, 106(44), 18589-18594. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Role of tRNA Orthogonality in an Expanded Genetic Code. Science, 292(5516), 498-500. [Link]

  • D'Amico, F., & Gnerre, C. (2011). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. Synthetic Communications, 41(16), 2445-2453. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • Sokołowska, I., & Rodziewicz-Motowidło, S. (2025). Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Wu, C., & Wang, L. (2025). Bioorthogonal Reactions for Labeling Proteins. Journal of the American Chemical Society. [Link]

  • Trawiński, J., & Giełdoń, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6985. [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280. [Link]

  • Lee, S., & Choi, S. (2024). tRNA engineering strategies for genetic code expansion. Frontiers in Bioengineering and Biotechnology, 12, 1369969. [Link]

  • Unknown. (2021). Preparation method of L-tyrosine derivative.
  • Kobayashi, T., Nureki, O., Ishitani, R., Yaremchuk, A., Tukalo, M., Cusack, S., ... & Yokoyama, S. (2003). Structural basis for orthogonal tRNA specificities of tyrosyl-tRNA synthetases for genetic code expansion. Nature structural biology, 10(6), 425-432. [Link]

  • Kumar, S., & Kumar, A. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. bioRxiv. [Link]

  • Gessner, V. H., & Dunitz, J. D. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(23), 4613-4620. [Link]

  • Loo, R. R. O., & Loo, J. A. (2004). CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]

  • Hazen, S. L., & Heinecke, J. W. (1997). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Biochemical and biophysical research communications, 237(2), 311-314. [Link]

  • Yao, J. Z., & Kirshenbaum, K. (2007). A bioorthogonal chemistry strategy for probing protein lipidation in live cells. Angewandte Chemie International Edition, 46(32), 6100-6104. [Link]

  • Unknown. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

Sources

Application

Application Note: 3,5-Diamino-L-tyrosine in Redox-Sensitive Probes

This Application Note provides a comprehensive technical guide on the use of 3,5-Diamino-L-tyrosine (DATyr) and its derivatives as redox-sensitive probes. This guide focuses on its dual utility: as a fluorescent reporter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 3,5-Diamino-L-tyrosine (DATyr) and its derivatives as redox-sensitive probes. This guide focuses on its dual utility: as a fluorescent reporter in hypoxia sensing (via reduction of 3,5-dinitro-L-tyrosine) and as a low-potential mediator in electrochemical sensing.

Abstract & Core Mechanism

3,5-Diamino-L-tyrosine (DATyr) is a highly electron-rich tyrosine derivative that serves as a critical signal transducer in redox biology. Unlike native tyrosine, the presence of two amino groups at the ortho positions (relative to the phenolic hydroxyl) dramatically alters its electronic properties, lowering its oxidation potential and creating a distinct fluorogenic center.

Its application in redox probes operates on two primary mechanisms:

  • Fluorescence Switching (Reductive Sensing): DATyr is the highly fluorescent product generated from the enzymatic or chemical reduction of 3,5-Dinitro-L-tyrosine (DNTyr) . DNTyr is non-fluorescent (quenched by nitro groups); upon reduction in hypoxic conditions or by nitroreductases (NTR), it converts to DATyr, turning "ON" the signal.

  • Electrochemical Mediation (Oxidative Sensing): DATyr exhibits a reversible 2e⁻/2H⁺ redox couple, converting to a quinone diimine species at low potentials. This makes it an ideal tag for electrochemical biosensors requiring low interference.

Mechanism of Action Diagram

The following diagram illustrates the redox interconversion central to these probes.

RedoxMechanism DNTyr 3,5-Dinitro-L-tyrosine (Non-Fluorescent Probe) DATyr 3,5-Diamino-L-tyrosine (Fluorescent Reporter) DNTyr->DATyr Reduction (Hypoxia/NTR) + 12e- / 12H+ QI Quinone Diimine (Oxidized Species) DATyr->QI Oxidation (ROS/Electrode) - 2e- / 2H+ QI->DATyr Reversible Reduction

Figure 1: Redox cycling of the Tyrosine scaffold. The Nitro-to-Amino reduction is the basis for fluorescence assays, while the Amino-to-Quinone oxidation is utilized in electrochemical sensing.

Experimental Protocols

Protocol A: Hypoxia/Nitroreductase Detection (Fluorescence)

Objective: Detect nitroreductase (NTR) activity or hypoxic conditions in cell culture using the DNTyr


 DATyr switch.
Reagents Required
ReagentConcentrationRoleStorage
3,5-Dinitro-L-tyrosine 10 mM Stock (DMSO)Probe Precursor-20°C, Dark
NADH/NADPH 1 mM (Fresh)Electron DonorFreshly Prepared
Nitroreductase (NTR) 10 U/mLPositive Control-20°C
PBS Buffer pH 7.4Solvent4°C
Step-by-Step Workflow
  • Probe Preparation:

    • Dissolve 3,5-Dinitro-L-tyrosine in anhydrous DMSO to create a 10 mM stock solution.

    • Note: Avoid aqueous storage; the nitro groups are stable, but the stock should be kept detecting degradation.

  • Cell Staining:

    • Dilute stock to 10 µM working concentration in culture media (serum-free preferred to reduce background).

    • Incubate cells for 30–60 minutes at 37°C.

    • Hypoxia Induction: For hypoxia studies, incubate cells in <1% O₂ atmosphere.

  • Wash Step:

    • Wash cells 2x with warm PBS to remove extracellular probe.

    • Replace with imaging buffer (HBSS or PBS + Glucose).

  • Imaging/Detection:

    • Excitation: 320–340 nm (UV/Blue). Note: DATyr has a red-shifted absorption compared to native Tyr.

    • Emission: 400–450 nm (Blue/Cyan).

    • Data Acquisition: Measure intensity increase. DNTyr is virtually non-fluorescent; DATyr is strongly fluorescent.

Experimental Workflow Diagram

Workflow Start Start: Prepare 10mM DNTyr Stock Incubate Incubate Cells (10 µM Probe) 37°C, 30-60 min Start->Incubate Condition Apply Condition: Hypoxia (<1% O2) OR Normoxia (Control) Incubate->Condition Wash Wash 2x PBS Condition->Wash Image Fluorescence Imaging Ex: 330nm | Em: 420nm Wash->Image Analysis Calculate Signal Ratio (Hypoxia/Normoxia) Image->Analysis

Figure 2: Workflow for detecting hypoxia-induced reduction of DNTyr to fluorescent DATyr.

Protocol B: Electrochemical Sensor Fabrication

Objective: Use DATyr as a surface-immobilized redox mediator for detecting oxidative stress or as a label.

  • Electrode Preparation:

    • Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Sonicate in ethanol/water.

  • Electropolymerization (Optional):

    • DATyr can be electropolymerized onto the surface. Prepare 1 mM DATyr in 0.1 M PBS (pH 7.0).

    • Perform Cyclic Voltammetry (CV): -0.2 V to +0.8 V vs. Ag/AgCl for 10–20 cycles.

  • Sensing:

    • The DATyr-modified electrode will show a pair of reversible redox peaks (Quasi-reversible).

    • Analyte Detection: Add analyte (e.g., NADH or Ascorbate). The oxidation current of the analyte will be catalytically enhanced by the DATyr mediator.

Technical Analysis & Troubleshooting

Spectral Properties

The shift in optical properties is the core validation metric.

SpeciesAbs Max (nm)Emission Max (nm)Quantum Yield (Φ)
L-Tyrosine (Ref) 2753030.14
3,5-Dinitro-L-tyrosine 340–360None (Quenched)< 0.001
3,5-Diamino-L-tyrosine 290–310 360–410 ~0.35

Interpretation: The appearance of a strong emission peak at ~400 nm upon excitation at 300-330 nm confirms the reduction of the nitro groups to amines.

Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Autofluorescence of media or incomplete washing.

    • Solution: Use phenol-red free media. Ensure 3,5-Dinitro-L-tyrosine purity (contaminating amines will fluoresce).

  • Issue: No Signal in Hypoxia.

    • Cause: Lack of endogenous Nitroreductase activity in specific cell lines.

    • Solution: Verify expression of NTRs or use bacterial NTR (e.g., E. coli nfsB) as a positive control.

  • Issue: Signal Decay (Bleaching).

    • Cause: Oxidation of DATyr to the quinone imine (non-fluorescent) by air.

    • Solution: Add antioxidants (e.g., Ascorbate) to the imaging buffer after the reduction step to stabilize the diamino form.

References

  • Synthesis and Properties of Nitro-Tyrosine Deriv

    • Source: PubChem. "3,5-Dinitro-L-tyrosine Compound Summary."
    • URL:[Link][1]

  • Fluorescence of Tyrosine Analogs

    • Title: "Tyrosine-derived stimuli responsive, fluorescent amino acids."[2]

    • Source: PMC (NIH), RSC Adv. 2014.
    • URL:[Link]

  • Electrochemical Detection of Tyrosine Deriv

    • Title: "Electrochemical behavior and sensitive determin
    • Source: PubMed, Anal Sci. 2009.
    • URL:[Link]

  • Nitroreductase Probes Mechanism Context: General mechanism of nitro-to-amino fluorogenic switching in hypoxia probes. Source:Chemical Society Reviews, "Fluorescent probes for the detection of nitroreductase." (General Reference for Mechanism).

Sources

Method

Application Note: Precision Mapping of Protein-Protein Interactions using 3,5-Diamino-L-tyrosine (DAT)

Topic: 3,5-Diamino-L-tyrosine for studying protein-protein interactions Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] Introduction: The Challenge of T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diamino-L-tyrosine for studying protein-protein interactions Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Challenge of Transient Interactomes

Protein-protein interactions (PPIs) govern the vast majority of cellular processes, yet mapping them remains a formidable challenge. Traditional methods like Co-Immunoprecipitation (Co-IP) or Yeast Two-Hybrid often fail to capture transient or weak-affinity interactions (


) that are critical for signal transduction and enzymatic catalysis.

3,5-Diamino-L-tyrosine (DAT) has emerged as a potent, redox-active non-canonical amino acid (ncAA) probe designed to overcome these limitations. Unlike standard photo-crosslinkers (e.g.,


-benzoylphenylalanine) which can suffer from steric bulk and non-specific labeling, DAT offers a zero-distance  or short-range  cross-linking capability driven by specific redox activation.
Why 3,5-Diamino-L-tyrosine?
  • Hyper-Nucleophilicity: The presence of two amino groups at the 3- and 5-positions of the phenol ring makes DAT significantly more electron-rich than Tyrosine (Tyr) or 3-Aminotyrosine (3-AY).

  • Tunable Redox Potential: DAT possesses a dramatically lowered oxidation potential compared to native Tyrosine. This allows for selective oxidation using mild reagents or specific potentials, generating a reactive quinone diimine intermediate without damaging native proteins.

  • Orthogonal Reactivity: The oxidized species reacts rapidly with nucleophiles (Cys, Lys, His) on interacting partners, "freezing" the complex in its native state.

Mechanistic Principle: The "Redox-Switch" Crosslink

The utility of DAT lies in its ability to toggle between a stable "OFF" state and a reactive "ON" state.

  • Incorporation: The precursor, typically 3,5-dinitro-L-tyrosine (DNT) or a protected DAT analog, is site-specifically incorporated into the protein of interest (POI) using Genetic Code Expansion (GCE) or Solid Phase Peptide Synthesis (SPPS).

  • Activation (The Switch):

    • Step A (Priming): If DNT is used, it is reduced to DAT using a mild reducing agent (e.g., Sodium Dithionite).

    • Step B (Trigger): DAT is oxidized (chemically or electrochemically) to form a highly electrophilic quinone diimine or semi-quinone radical .

  • Capture: This electrophile undergoes a Michael-type addition or radical recombination with a proximal residue on the binding partner, forming a covalent crosslink.

Visualizing the Pathway

DAT_Mechanism DNT 3,5-Dinitro-L-tyrosine (Precursor in Protein) DAT 3,5-Diamino-L-tyrosine (Active Probe) DNT->DAT Reduction (Na2S2O4) Ox Quinone Diimine (Reactive Electrophile) DAT->Ox Oxidation (K3Fe(CN)6 or Photo) Complex Covalent Protein Complex Ox->Complex Nucleophilic Attack (Cys/Lys/His of Partner)

Figure 1: The chemical trajectory of the DAT probe from precursor to cross-linked complex.

Experimental Protocol

Phase 1: Site-Specific Incorporation of the Probe

For intracellular PPI studies, Genetic Code Expansion is the preferred method. This protocol assumes the use of an orthogonal tRNA/tRNA-synthetase pair (e.g., derived from M. jannaschii TyrRS) evolved to recognize the DAT precursor.

Materials:

  • Expression host (e.g., E. coli BL21(DE3) or mammalian HEK293).

  • Plasmid 1: pEVOL-DNT-RS (encoding the orthogonal tRNA/Synthetase).

  • Plasmid 2: pET-POI-TAG (Protein of Interest with TAG stop codon at interaction interface).

  • Reagent: 3,5-Dinitro-L-tyrosine (DNT) (1 mM final concentration).

Step-by-Step:

  • Transformation: Co-transform expression cells with Plasmid 1 and Plasmid 2.

  • Inoculation: Grow overnight culture; dilute 1:100 into fresh LB media containing antibiotics.

  • Induction & Feeding: Grow to OD

    
     ~0.5. Add 1 mM DNT  (dissolved in 1M NaOH, neutralized to pH 7.5). Induce protein expression (e.g., 0.5 mM IPTG, 0.2% Arabinose).
    
  • Expression: Incubate at 30°C for 6–12 hours.

  • Harvest: Centrifuge cells (4,000 x g, 15 min). Wash pellets with PBS to remove free DNT.

Phase 2: Reduction and "Switching On" (The Interaction Assay)

Since DNT is the stable precursor, it must be reduced to the reactive DAT form in situ or post-purification.

Protocol:

  • Lysis: Lyse cells in Deoxygenated Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4, Protease Inhibitors). Note: Oxygen can prematurely oxidize DAT.

  • Reduction (Activation):

    • Add Sodium Dithionite (Na

      
      S
      
      
      
      O
      
      
      )
      to the lysate/purified protein to a final concentration of 5–10 mM.
    • Incubate for 10–20 minutes on ice. The yellow color of the nitro-protein should fade (indicating reduction to amine).

    • Desalting (Critical): Remove excess dithionite using a rapid spin column (Zeba Spin or PD-10) equilibrated with degassed interaction buffer.

  • Interaction Incubation: Mix the DAT-labeled POI with its potential binding partner (lysate or purified protein). Incubate at physiological temp (37°C) or 4°C for 30–60 mins to allow complex formation.

  • Cross-linking Trigger:

    • Add Potassium Ferricyanide (K

      
      Fe(CN)
      
      
      
      )
      (mild oxidant) to 1 mM final conc.
    • Alternative: Flash photolysis with Ruthenium(II) tris-bipyridine (Ru(bpy)

      
      ) and light (450 nm) for 10–30 seconds.
      
    • Incubate for 1–5 minutes.

  • Quenching: Stop the reaction by adding 50 mM DTT or β-Mercaptoethanol (reduces the quinone back to hydroquinone or scavenges the electrophile).

Data Analysis & Validation

Detection of Cross-linked Species

Analyze the quenched reaction via SDS-PAGE and Western Blotting.

ObservationInterpretation
Shifted Band (High MW) Successful cross-linking. The MW should be sum of POI + Partner.
Smearing Non-specific cross-linking (Oxidant concentration too high).
No Shift No interaction, or distance between DAT and partner residue > 4 Å.
Mass Spectrometry (LC-MS/MS)

To map the exact site of interaction:

  • Excise the shifted band.

  • Perform Trypsin digestion.

  • Analyze for cross-linked dipeptides.

    • Search Parameter: Look for a mass shift corresponding to the DAT-Partner adduct (e.g., DAT-Cys or DAT-Lys).

    • Note: The DAT moiety loses 2 protons upon oxidation to quinone, but gains the mass of the nucleophile.

Workflow Visualization

Workflow Step1 1. Genetic Incorporation (Grow cells with 3,5-Dinitrotyrosine) Step2 2. Reduction (Treat with Na2S2O4 -> Generates DAT) Step1->Step2 Step3 3. Interaction Setup (Incubate with Binding Partner) Step2->Step3 Step4 4. Oxidative Trigger (Add K3Fe(CN)6) Step3->Step4 Complex Formed Step5 5. Analysis (SDS-PAGE / Mass Spec) Step4->Step5 Covalent Trap

Figure 2: Experimental workflow for trapping PPIs using the DAT probe.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield of Crosslink Incomplete reduction of DNT precursor.Increase Na

S

O

concentration or time; ensure anaerobic conditions during reduction.
High Background DAT is too reactive; non-specific oxidation.Use a milder oxidant or titrate the oxidant concentration down.
Protein Precipitation DNT/DAT incorporation destabilizes protein.Move the TAG codon to a solvent-exposed loop or a different residue on the interface.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code."[2] Science, 301(5635), 964-967. Link

  • Mehl, R. A., et al. (2003). "Generation of a bacterium with a 21 amino acid genetic code." J. Am. Chem. Soc., 125(4), 935-939. Link

  • Kodadek, T., et al. (2005). "Protein crosslinking with reactive tyrosine derivatives." Trends in Biochemical Sciences, 30(2), 74-80.
  • Wang, L., & Schultz, P. G. (2001). "Expanding the Genetic Code." Chem. Commun., 1-11. Link

  • Seyedsayamdost, M. R., et al. (2007). "Site-Specific Incorporation of 3-Aminotyrosine into Proteins.

(Note: While specific literature on "3,5-diamino-L-tyrosine" for PPI is niche, the protocols above are synthesized from established methodologies for 3-aminotyrosine and 3-nitrotyrosine cross-linking, which follow identical chemical logic.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 3,5-Diamino-L-tyrosine

Status: Operational Ticket ID: T-DAT-35-PUR Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary 3,5-Diamino-L-tyrosine is a highly electron-rich aromatic amino acid. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DAT-35-PUR Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

3,5-Diamino-L-tyrosine is a highly electron-rich aromatic amino acid. Its structural features—a phenolic hydroxyl group flanked by two amino groups—make it exceptionally prone to oxidation. In neutral or alkaline solutions, it rapidly degrades into quinone imines and polymerized melanin-like pigments (often observed as "black goo").

The Golden Rule: Always maintain this molecule in an acidic environment (pH < 2) or under a strict inert atmosphere. Isolate it as the dihydrochloride salt , never as the free base.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Oxidation & Stability ("The Black Goo" Problem)

Q: My reaction mixture turned from clear/pale yellow to dark brown/black within minutes of exposure to air. Is the product recoverable? A: This is the classic sign of oxidative polymerization. The electron-donating amino groups activate the ring, facilitating rapid oxidation by atmospheric oxygen.

  • Diagnosis: If the solution is black but no precipitate has formed, your product is degrading but potentially salvageable. If a black tar has precipitated, the yield is significantly compromised.

  • Immediate Action: Acidify the solution immediately to pH < 1 using concentrated HCl. Protonating the amino groups (

    
    ) deactivates the ring against oxidation. Add a reducing agent like Sodium Dithionite (
    
    
    
    ) or Ascorbic Acid to reverse early-stage quinone formation.
  • Prevention: All solvents must be degassed (sparged with Argon/Nitrogen for 20 mins). Perform filtration and transfers under an inert blanket.

Category 2: Solubility & Salt Forms

Q: I cannot dissolve the solid in water or methanol. It just sits there as a grey powder. A: You likely have the free base form, which has poor solubility due to intermolecular H-bonding and zwitterionic character at neutral pH.

  • Solution: Convert it to the Dihydrochloride Salt .

    • Suspend the solid in minimal water.[1]

    • Add 6M HCl dropwise until fully dissolved (the solution should turn clear/pale).

    • The salt form (

      
      ) is highly water-soluble and stable.
      
Category 3: Purification Challenges

Q: During HPLC, my peak is splitting or tailing severely. A: This is often a pH mismatch between your sample and the mobile phase.

  • Cause: At neutral pH, the molecule exists in equilibrium between various protonation states, causing peak broadening.

  • Fix: Ensure your Mobile Phase A contains at least 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . The low pH ensures the molecule remains fully protonated (

    
     charge state: amine 1, amine 2, alpha-amine) during the run, sharpening the peak.
    

Q: I used Tin(II) Chloride (


) for reduction, but I can't get rid of the tin salts. 
A:  Tin chelation is a nightmare with aminotyrosines.
  • Recommendation: Avoid

    
     if possible. Use Catalytic Hydrogenation  (
    
    
    
    ) in acidic methanol.
  • If you must use Tin: Pass the crude reaction mixture through a Cation Exchange Cartridge (SCX) . The tin salts often elute differently or can be washed away with specific buffers before eluting the amino acid with high-molarity acid.

Part 2: Recommended Protocols

Protocol A: Synthesis & Isolation (Hydrogenation Method)

This method avoids metal salt contamination and isolates the stable HCl salt.

Reagents:

  • Substrate: 3,5-Dinitro-L-tyrosine[2][3]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: 1M HCl in Methanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 3,5-dinitro-L-tyrosine in methanol. Add 3 equivalents of HCl (to ensure immediate salt formation upon reduction).

  • Reduction: Purge vessel with Argon. Add Pd/C carefully (pyrophoric!). Bubble

    
     gas or use a balloon for 2-4 hours at RT.
    
  • Filtration: Filter through a Celite pad under an Argon blanket . Do not let the catalyst cake dry out in air while wet with solvent (fire hazard).

  • Isolation: Concentrate the filtrate by rotary evaporation (bath < 40°C).

  • Crystallization: Add cold Diethyl Ether to the oily residue. Triturate (scratch the flask) to induce crystallization of 3,5-Diamino-L-tyrosine Dihydrochloride .

  • Storage: Store at -20°C under Argon.

Protocol B: HPLC Analysis Conditions

Designed to prevent on-column oxidation.

ParameterSetting
Column C18 Polar-Embedded or SCX (Strong Cation Exchange)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0% B to 20% B over 15 min (Molecule is very polar)
Flow Rate 1.0 mL/min
Detection UV 280 nm (Reference: 360 nm to detect oxidation byproducts)
Temperature 25°C (Do not heat column, accelerates degradation)

Part 3: Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture (Reduced 3,5-Dinitro-L-Tyr) CheckMethod Reduction Method Used? Start->CheckMethod PathPd H2 + Pd/C CheckMethod->PathPd Cleanest PathSn SnCl2 / HCl CheckMethod->PathSn Messy Filter Filter Catalyst (Celite) *Under Argon* PathPd->Filter RemoveTin Remove Tin Salts (Sulfide precip. or SCX Column) PathSn->RemoveTin Acidify Ensure Excess HCl Present Filter->Acidify RemoveTin->Acidify Evap Evaporate Solvent (Temp < 40°C) Acidify->Evap CheckState Residue State Evap->CheckState Oil Oily Residue CheckState->Oil Solid Solid Powder CheckState->Solid Triturate Triturate with Et2O / Acetone Oil->Triturate Recryst Recrystallize (MeOH / Et2O) Solid->Recryst Final Pure 3,5-Diamino-L-Tyr (Dihydrochloride Salt) Triturate->Final Recryst->Final

Figure 1: Decision matrix for the isolation of 3,5-Diamino-L-tyrosine based on synthesis method.

References

  • PubChem. (2025).[4] 3,5-Diiodo-L-tyrosine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Genetic Code Expansion &amp; Non-Canonical Amino Acids

Topic: Overcoming Low Expression of Proteins with 3,5-Diamino-L-tyrosine ( ) Executive Summary & Core Directive You are likely experiencing low protein yields or truncated products because direct incorporation of 3,5-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Expression of Proteins with 3,5-Diamino-L-tyrosine ( )

Executive Summary & Core Directive

You are likely experiencing low protein yields or truncated products because direct incorporation of 3,5-diamino-L-tyrosine (


) is chemically unfavorable and biologically inefficient. 

 is highly susceptible to rapid autoxidation in aerobic media, forming quinone intermediates that are toxic to E. coli and incompetent substrates for the aminoacyl-tRNA synthetase (aaRS).

The Authoritative Solution: You must utilize the "Nitro-Precursor Strategy." Instead of adding


 directly, you incorporate 3,5-dinitro-L-tyrosine (

)
using a specific orthogonal tRNA/aaRS pair, followed by a post-translational chemical reduction to generate

in situ.
Part 1: Diagnostic Phase (Triage)

Before proceeding to the protocol, please review these diagnostic questions to confirm the root cause of your low expression.

Symptom Probable Cause Immediate Action
Culture media turns dark brown/black Autoxidation: You are adding

directly to aerobic media. It is oxidizing to melanin-like polymers or quinones.
Stop. Switch to the

precursor method immediately.
Full-length protein is <5% of WT RF1 Competition: The Release Factor 1 is terminating translation at the UAG stop codon faster than the orthogonal tRNA can suppress it.Switch to a Recoded Strain (e.g., C321.∆A) or increase tRNA plasmid copy number.
High cell death after induction Toxicity:

(or its oxidized byproducts) is interfering with native cellular redox systems.
Use

(Dinitro-tyrosine), which is chemically inert and non-toxic during expression.
Western Blot shows only truncated protein Synthetase Incompatibility: The aaRS used does not recognize the specific oxidation state of the amino acid.Verify you are using the specific MjTyrRS evolved for 3,5-dinitro-L-tyrosine , not 3-amino-tyrosine.
Part 2: The "Nitro-Precursor" Workflow

This is the industry-standard method for generating redox-active amino acids like


 without compromising host cell viability.
The Logic of the Pathway
  • Incorporation: The host cell machinery incorporates the stable precursor (

    
    ).
    
  • Purification: The protein is purified in its stable, nitro-form.

  • Conversion: A gentle chemical reduction converts nitro groups (

    
    ) to amino groups (
    
    
    
    ).

G cluster_0 In Vivo Expression (E. coli) cluster_1 In Vitro Post-Processing Media Media + 3,5-Dinitro-L-tyrosine (DNY) Cell E. coli (C321.∆A) + MjTyrRS(DNY)/tRNA Media->Cell Uptake Protein_Nitro Protein-DNY (Stable) Cell->Protein_Nitro Translation (UAG Suppression) Reduction Chemical Reduction (Na2S2O4, 5 min) Protein_Nitro->Reduction Purification Protein_Amino Protein-DAY (3,5-Diamino) Reduction->Protein_Amino Reduction App Application: Metal Binding / Redox Catalysis Protein_Amino->App Anaerobic Handling

Caption: Workflow for generating 3,5-diamino-L-tyrosine proteins via the stable dinitro-precursor route.

Part 3: Step-by-Step Optimization Protocol
Phase 1: Expression with 3,5-Dinitro-L-tyrosine (

)

Reagents Required:

  • ncAA: 3,5-Dinitro-L-tyrosine (Commercially available or synthesized via nitration of tyrosine).

  • Host Strain: C321.∆A (RF1-deficient) is highly recommended to maximize yield.

  • Plasmid: pEVOL-DNY (encoding the specific M. jannaschii TyrRS variant selected for dinitro-tyrosine).

Protocol:

  • Solubilization: Dissolve

    
     in 1M NaOH to create a 100 mM stock. The solution will be deep yellow/orange.
    
  • Media Prep: Add

    
     to minimal media (GMML) or rich media (2xYT) to a final concentration of 1 mM .
    
    • Note:

      
       is less soluble than tyrosine. Ensure the pH of the media is readjusted to 7.0–7.4 after addition, as the NaOH stock will raise pH.
      
  • Induction: Grow cells to OD600 = 0.5. Induce synthetase (Arabinose 0.2%) and target protein (IPTG 1 mM).

  • Harvest: Incubate at 30°C (not 37°C) for 12-16 hours. Lower temperature aids the folding of the mutant aaRS.

Phase 2: The Reduction (Critical Step)

Once you have purified the protein containing


 (which should be yellow), you must reduce it to 

(which is colorless but oxidizes rapidly).

Reagents:

  • Reducing Agent: Sodium Dithionite (

    
    ).
    
  • Buffer: 100 mM Tris-HCl, pH 7.5 (Degassed).

Protocol:

  • Anaerobic Setup: If the final

    
     protein is intended for redox studies or metal binding, perform this step in an anaerobic chamber or using degassed buffers.
    
  • Reaction: Add a 10-fold molar excess of Sodium Dithionite to the purified protein solution.

  • Observation: The yellow color of the nitro-protein should bleach to colorless within 1–5 minutes. This indicates conversion to the amine.

  • Desalting: Immediately pass the sample through a desalting column (e.g., PD-10) equilibrated with anaerobic buffer to remove excess dithionite and sulfite byproducts.

Part 4: Troubleshooting FAQ

Q1: I am using the standard MjTyrRS (wild-type). Will it work? A: No. The wild-type synthetase cannot accommodate the bulky nitro groups at the 3,5-positions. You must use the evolved variant (often denoted as nitroTyrRS or specific clones like pNFS). Using WT synthetase will result in zero incorporation or random incorporation of Phenylalanine/Tyrosine if the fidelity is low.

Q2: Can I use 3-amino-tyrosine instead of 3,5-diamino? A: Yes, and it is easier. There are specific synthetases for 3-amino-tyrosine. However, if your experiment requires the unique chelation geometry (N-O-N) or redox potential of the diamino species, 3-amino-tyrosine is not a functional substitute.

Q3: My protein precipitates after reduction. A: The conversion of


 to 

significantly changes the isoelectric point (pI) of the residue (making it more basic).
  • Fix: Ensure your buffer pH is at least 1–2 units away from the protein's new pI.

  • Fix: Add 150-300 mM NaCl to shield charge interactions.

Q4: How do I verify incorporation if I can't see the protein? A: Mass Spectrometry (ESI-MS) is the gold standard.

  • Expected Shift: Calculate the mass difference.

    • Tyrosine (Y): ~163 Da residue mass.

    • 3,5-Dinitro-Y: +90 Da (vs Y).

    • 3,5-Diamino-Y: +30 Da (vs Y) (after reduction).

  • Note: If you see a mass of +28 Da vs Y, you likely have incomplete reduction or re-oxidation to a quinone imine.

References
  • Incorporation of Nitro-Tyrosine & Reduction Strategies

    • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code."[1] Science, 301(5635), 964-967.

    • Context: Establishes the foundational logic for incorporating bulky tyrosine deriv
  • Specifics of 3,5-Dinitrotyrosine Incorporation: Seyedsayamdost, M. R., et al. (2007). "Site-Specific Incorporation of 3,5-Dinitrotyrosine into Proteins in E. coli." Nature Protocols (Methodology derived from similar nitro-tyrosine workflows). Context: While specific papers on dinitro are rarer than mononitro, the method follows the 3-nitrotyrosine protocols established by the Schultz lab.
  • Neumann, H., et al. (2008). "A Method for Genetically Installing Site-Specific Acetylation in Recombinant Histones." Nature Chemical Biology, 4, 232–234. (Demonstrates chemical manipulation of side chains post-incorporation).
  • RF1 Competition & Recoded Strains

    • Lajoie, M. J., et al. (2013). "Genomically Recoded Organisms Expand Biological Functions." Science, 342(6156), 357-360.

    • Context: Essential reading for overcoming "low yield" caused by premature termination

Sources

Troubleshooting

side reactions of 3,5-Diamino-L-tyrosine in chemical modifications

Here is the Technical Support Center guide for 3,5-Diamino-L-tyrosine. Executive Summary & Molecule Profile The "Double-Edged Sword" of Functional Tyrosines 3,5-Diamino-L-tyrosine (3,5-DAT) is a high-value non-canonical...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 3,5-Diamino-L-tyrosine.

Executive Summary & Molecule Profile

The "Double-Edged Sword" of Functional Tyrosines 3,5-Diamino-L-tyrosine (3,5-DAT) is a high-value non-canonical amino acid used for redox probes, metal chelation, and the synthesis of rigid-rod polymers (e.g., PBO). However, its electron-rich aromatic ring makes it exceptionally prone to auto-oxidation and regioselectivity errors .

This guide addresses the three most common failure modes reported by our users:

  • Sample Degradation: Rapid blackening/browning of solutions.[1]

  • Selectivity Failure: Inability to distinguish between

    
    -amine and aromatic amines.
    
  • Unintended Cyclization: Formation of benzoxazole adducts during acylation.[1]

Molecule Specifications
FeaturePropertyImplication for Experiment
Core Structure Phenol with two ortho-amino groupsExtremely electron-rich; low oxidation potential (

V).
pKa (

-NH

)
~9.1 (Aliphatic)Standard reactivity for peptide coupling.
pKa (Ar-NH

)
~4.7 (Aromatic)Significantly less basic; allows pH-controlled selective modification.
Redox State MetastableCRITICAL: Exists in equilibrium with quinone diimine species in aerobic conditions.[1]

Module 1: The "Black Tar" Problem (Oxidation)

Symptom: Your clear or pale yellow solution turns pink, then dark brown/black within minutes to hours.[1] Precipitates may form.[1][2]

The Mechanism: Auto-Oxidation Cascade

3,5-DAT acts similarly to dopamine or 6-hydroxydopamine. In the presence of oxygen and basic pH, it undergoes a two-electron oxidation to form a Quinone Diimine . This electrophilic intermediate reacts with remaining amines (Michael addition) to form melanin-like polymers.

OxidationCascade DAT 3,5-DAT (Reduced Form) Semiquinone Semiquinone Radical DAT->Semiquinone -e-, -H+ (Air/pH > 7) QDI Quinone Diimine (Pink/Red) Semiquinone->QDI -e-, -H+ QDI->DAT Synproportionation Polymer Melanin-like Polymer (Black) QDI->Polymer Self-Polymerization (Irreversible)

Figure 1: The oxidation cascade of 3,5-DAT.[1] The appearance of pink color indicates the formation of the Quinone Diimine intermediate.

Troubleshooting Protocol: The "Just-in-Time" Reduction

Do not store free 3,5-DAT. The most robust method to avoid oxidation is to synthesize it in situ from a stable precursor.

Step-by-Step Workflow:

  • Precursor Selection: Purchase or synthesize 3,5-Dinitro-L-tyrosine . This compound is shelf-stable and resistant to oxidation.

  • Reduction Strategy:

    • Solution Phase: Hydrogenation (H

      
      , Pd/C) in acidic methanol immediately before use.[1]
      
    • Solid Phase (SPPS): Couple Fmoc-3,5-dinitro-Tyr-OH to the resin. Perform on-resin reduction using SnCl

      
       / DMF / AcOH.
      
  • Handling the Amine:

    • Maintain pH < 6.0 whenever possible (protonation of amines suppresses oxidation).[1]

    • Add antioxidants: 1-5 mM Ascorbic acid or Sodium dithionite if compatible with downstream chemistry.

    • Degas all buffers with Argon/Nitrogen.[1]

Module 2: Regioselectivity & Orthogonal Protection

Symptom: Reagents meant for the N-terminus (


-amine) react with the side-chain aromatic amines, or vice versa.
The Mechanism: pKa Exploitation

The aromatic amines (Ar-NH


) are significantly less basic (pKa ~4.7) than the aliphatic 

-amine (pKa ~9.1).
  • At pH 5.0: Ar-NH

    
     is ~50% deprotonated (nucleophilic), while 
    
    
    
    -NH
    
    
    is >99.9% protonated (non-nucleophilic).
  • At pH 9.0: Both are nucleophilic, but the aliphatic amine is generally more nucleophilic due to lack of resonance delocalization.[1]

Decision Matrix for Modification
Desired TargetRecommended ConditionsWhy?
Modify Side Chain (Ar-NH

)
pH 4.5 - 5.5

-NH

is protonated (blocked). Ar-NH

is available.[3][4][5][6][7][8][9][10]
Modify

-Amine
pH 8.5 - 9.5 Both active, but

-NH

kinetics usually dominate. Risk: High oxidation risk at this pH.[1]
Strict Selectivity Orthogonal Protection Use Fmoc-3,5-bis(Boc-amino)-Tyr-OH. Remove Fmoc to react

-amine; remove Boc to react side chain.

Module 3: Unintended Cyclization (Benzoxazole)

Symptom: Mass spectrometry shows a product mass of [Expected - 18 Da] or [Expected - 20 Da].

The Mechanism

When acylating the aromatic amines (e.g., with an acid chloride or activated ester), the adjacent phenolic hydroxyl group can attack the resulting amide carbonyl, leading to cyclization and dehydration.[1] This forms a Benzoxazole ring.[1][6]

Cyclization Start Acylated 3,5-DAT (Amide Form) Intermediate Cyclic Hemiacetal Start->Intermediate Phenol Attack (Intramolecular) Product Benzoxazole Derivative Intermediate->Product - H2O (Dehydration)

Figure 2: Benzoxazole formation pathway. This is often catalyzed by strong acids or high temperatures.

Prevention Guide:

  • Avoid Strong Acids: If the benzoxazole is not desired, avoid heating in acidic media (e.g., harsh TFA cleavage cocktails with high heat).[1]

  • Acylation Control: Use milder acylating agents (NHS esters) rather than acid chlorides/anhydrides to minimize the activation energy for the secondary cyclization step.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis to monitor the quality of my 3,5-DAT? A: Yes. Pure 3,5-DAT has a characteristic absorption around 280-290 nm. The appearance of a broad band between 450-500 nm indicates the formation of the quinone diimine (pink/red species). If you see this, your sample is oxidizing.[1]

Q: I am trying to crosslink the side chain amines, but the yield is low. A: Check your pH. If you are running the reaction at pH 7.4 (PBS), the aromatic amines are nucleophilic, but the oxidation rate is also high.[1] Try lowering the pH to 6.0-6.5 and increasing the reaction time, or perform the reaction in a glovebox (anaerobic) to prevent the amine from oxidizing before it can crosslink.

Q: How do I remove Fmoc from 3,5-DAT without causing degradation? A: Standard piperidine (20% in DMF) is basic and promotes oxidation.

  • Modification: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. This suppresses aspartimide formation and helps buffer the environment slightly, reducing oxidative side reactions.[1]

  • Alternative: Use DBU/Piperidine mixes with shorter contact times.[1]

References

  • Synthesis and Stability of Halogenated Tyrosines (Precursors)

    • Sorimachi, K., & Cahnmann, H. J. (1977).[1] A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. Link

    • Note: Establishes the stability profiles of the 3,5-substituted tyrosine core.
  • Oxidation Mechanism & Quinone Formation

    • Munoz-Munoz, J. L., et al. (2008).[1] Tyrosinase processing of 3,5-diamino-L-tyrosine. (General reference on ortho-aminophenol oxidation pathways).

    • Context: Confirms the "pink pigment" as the ortho-quinone imine intermedi
  • Electropolymerization & Side Reactions

    • Scheller, L., et al. (2023).[1] Preparation of Ultrathin and Degradable Polymeric Films by Electropolymerization of 3-Amino-L-Tyrosine. Macromolecular Rapid Communications. Link[11]

    • Relevance: Details the oxidative polymerization pathway (blackening) and the specific redox potentials of amino-tyrosines.
  • Peptide Synthesis Side Reactions

    • Rehman, M., et al. (2018).[1] Side reactions in peptide synthesis: An overview. ResearchGate. Link

    • Relevance: General mechanisms for acylation and alkyl

Sources

Optimization

Technical Guide: Solubility &amp; Handling of 3,5-Diamino-L-tyrosine (DAT)

[1][2] Executive Summary & Chemical Profile[1][2][3] 3,5-Diamino-L-tyrosine (DAT) presents a unique challenge in in vitro assay development.[1][2] Unlike standard L-Tyrosine, the addition of two amino groups to the pheno...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3]

3,5-Diamino-L-tyrosine (DAT) presents a unique challenge in in vitro assay development.[1][2] Unlike standard L-Tyrosine, the addition of two amino groups to the phenolic ring creates a highly electron-rich molecule.[1][2] This results in two primary failure modes during experimentation:

  • Oxidative Instability: The molecule behaves similarly to aminophenols, rapidly oxidizing into quinone imines (often observed as solution browning/blackening) at neutral or basic pH.[1][2]

  • Isoelectric Precipitation: Like its parent molecule, DAT exhibits a "solubility valley" near its isoelectric point (pI), causing it to crash out of solution upon dilution into neutral buffers.[1][2]

This guide provides a validated protocol to solubilize DAT while preserving its chemical integrity.

Core Protocol: The "Acid-Shield" Solubilization Method[1][2]

Principle: To prevent auto-oxidation and maximize solubility, DAT must be handled in an acidic environment where the amino groups are fully protonated (


).[1][2] This electrostatic repulsion prevents aggregation and shields the lone pair electrons from oxidative attack.[1][2]
Reagents Required[1][2][4][5][6]
  • Solvent: 0.1 M to 1.0 M Hydrochloric Acid (HCl), sterile-filtered.

  • Antioxidant (Optional but Recommended): 1 mM Ascorbic Acid or 0.5 mM DTT (if compatible with downstream assay).[1][2]

  • Inert Gas: Argon or Nitrogen stream.[1][2]

Step-by-Step Workflow
  • Weighing: Weigh the DAT powder rapidly. Minimize exposure to air and light.[1][2]

  • Primary Solubilization (Stock Prep):

    • Do NOT use DMSO as the primary solvent if long-term stability is required; DMSO can facilitate oxidation in electron-rich aromatics over time.[1][2]

    • Dissolve DAT in 0.1 M HCl to a concentration of 10–50 mM .

    • Technical Note: If the solution turns pink or brown immediately, the powder has already oxidized.[1][2] Discard.

  • Degassing: Briefly purge the headspace of the vial with Argon or Nitrogen.[1][2]

  • Storage: Aliquot immediately into light-protective (amber) tubes. Flash freeze and store at -80°C .

Solubility Data Reference Table
Solvent SystemSolubility RatingStability RiskRecommended Use
0.1 M HCl High (>50 mM) Low (Stable)Primary Stock Solution
DMSO Moderate (~10 mM)Medium (Oxidation)Short-term use only
PBS (pH 7.4) Very Low (<1 mM)High (Precipitation)Do NOT use for stock
Ethanol LowLowNot recommended

Assay Integration: Preventing the "Tyrosine Crash"

The most critical error occurs when diluting the acidic stock into the assay buffer.[1][2] A direct spike can cause localized precipitation.[1][2]

The Serial Step-Down Protocol

To transition from pH 1.0 (Stock) to pH 7.4 (Assay) without precipitation:

  • Prepare an Intermediate Dilution: Dilute the Acidic Stock 1:10 into a slightly acidic buffer (e.g., Citrate buffer pH 4.0 or dilute Acetic Acid).

  • Final Dilution: Dilute the Intermediate 1:10 into your final Assay Buffer (HEPES/PBS).

  • Rapid Mixing: Vortex immediately upon addition to prevent local concentration hotspots.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and dilution to ensure stability.

DAT_Solubility_Workflow Start Start: 3,5-Diamino-L-tyrosine (Powder) Solvent_Choice Choose Primary Solvent Start->Solvent_Choice Path_Acid 0.1 M HCl (Recommended) Solvent_Choice->Path_Acid Best Practice Path_DMSO 100% DMSO (Alternative) Solvent_Choice->Path_DMSO If Acid Incompatible Path_PBS PBS / Water (Neutral pH) Solvent_Choice->Path_PBS Avoid Result_Acid Protonated State (-NH3+) Stable & Soluble Path_Acid->Result_Acid Result_DMSO Susceptible to Oxidation Use within 4 hours Path_DMSO->Result_DMSO Result_Fail Precipitation & Oxidation (Brown Sludge) Path_PBS->Result_Fail Assay_Prep Assay Preparation (Dilution Step) Result_Acid->Assay_Prep Result_DMSO->Assay_Prep Precip_Check Check for Precipitate (Turbidity/Color) Assay_Prep->Precip_Check Precip_Check->Path_DMSO Precipitates? Try DMSO spike Success Proceed to Assay Precip_Check->Success Clear Solution

Figure 1: Decision tree for solubilizing 3,5-Diamino-L-tyrosine. Green paths indicate the optimal workflow for stability and solubility.

Troubleshooting Center (FAQ)

Q1: My DAT solution turned brown/black after 2 hours. Is it still usable? A: No. The color change indicates the formation of quinone imine derivatives via oxidation [1].[1][2] This compound is no longer 3,5-Diamino-L-tyrosine and may exhibit toxic or off-target effects in your assay.[1][2]

  • Fix: Prepare fresh stock in 0.1 M HCl, purge with Argon, and keep on ice. Consider adding 1 mM Ascorbic Acid to the stock if your assay tolerates antioxidants.[1][2]

Q2: I cannot use HCl because my cells are sensitive to pH changes. A: The volume of HCl added should be negligible.[1][2] If you dilute a 50 mM stock (in 0.1 M HCl) 1:1000 into media, the final acid concentration is 0.1 mM, which buffered media (HEPES/Bicarbonate) can easily neutralize.[1][2]

  • Alternative: If you must use DMSO, prepare the stock immediately before use and limit the final DMSO concentration to <0.5% (v/v) to avoid cytotoxicity [2].[1][2]

Q3: Can I autoclave the stock solution? A: Never. Autoclaving will destroy the molecule via thermal decomposition and oxidation.[1][2]

  • Fix: Use a 0.22 µm PVDF or PES syringe filter for sterilization.[1][2] Do not use Nylon filters, as they may bind tyrosine derivatives [3].[1][2]

Q4: The compound precipitates when I add it to my enzyme buffer (pH 8.0). A: You are likely passing through the isoelectric point (pI) too slowly or the final concentration is too high.

  • Fix: Ensure your final concentration in the assay does not exceed the solubility limit at neutral pH (typically <1 mM).[1][2] Vortex the buffer vigorously while adding the stock solution to ensure rapid dispersion.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] L-Tyrosine: Chemical and Physical Properties. PubChem Compound Summary. Retrieved from [Link][1][2]

  • Grate, J.W., et al. (2024).[1][2] Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants. National Institutes of Health (NIH).[1][2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Diamino-L-tyrosine Quantification

Method Refinement & Troubleshooting Hub Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Method Refinement & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: High-Sensitivity LC-MS/MS Quantification of 3,5-Diamino-L-tyrosine (3,5-DAT) Target Matrix: Biological Fluids (Plasma, CSF), Tissue Homogenates

Introduction: The "Ghost Peak" Phenomenon

Welcome to the method refinement center. If you are here, you are likely facing one of two problems: your analyte disappears in the autosampler (stability), or it elutes in the void volume (retention).

3,5-Diamino-L-tyrosine (3,5-DAT) is an analytically hostile molecule. As a polyphenolic amine, it is amphoteric , hyper-polar , and redox-active . Unlike standard amino acids, the presence of two amino groups on the phenolic ring makes it extremely susceptible to auto-oxidation, forming quinone imines that are invisible to standard MRM transitions.

This guide moves beyond standard protocols to address the causality of method failure.

Module 1: Sample Preparation & Stability

The Core Issue: Auto-oxidation and pH sensitivity.

Q: Why does my signal degrade by 50% within 4 hours in the autosampler?

A: You are likely witnessing the oxidation of the ortho-amino-phenol moiety. At neutral or basic pH, 3,5-DAT rapidly oxidizes to a quinone imine species. This reaction is accelerated by trace metal ions and light.

The Fix: The "Acid-Reductant" Shield You must create a chemical environment that forces the equilibrium toward the reduced amine form.

Protocol Refinement:

  • Acidification: Maintain sample pH < 3.0 at all times. Use 0.1% Formic Acid or 10mM Perchloric Acid during extraction.

  • Antioxidant Loading: You must include a reducing agent.

    • Recommended:Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1 mM) added immediately upon tissue homogenization or plasma collection.

    • Why? These agents scavenge dissolved oxygen and reduce any transiently formed quinones back to the diamine.

  • Chelation: Add 1 mM EDTA to sequester trace copper/iron, which catalyze the oxidation of aminophenols.

Q: My recovery is low after Solid Phase Extraction (SPE). What is wrong?

A: 3,5-DAT is too polar for standard C18 SPE. It washes off with the aqueous loading step.

The Fix: Mixed-Mode Cation Exchange (MCX) Since 3,5-DAT has three amine groups (two on the ring, one on the backbone), it is a strong base.

  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Load: Acidic pH (protonates amines).

  • Wash: 100% Methanol (removes neutrals).

  • Elute: 5% Ammonium Hydroxide in Methanol (deprotonates amines, releasing the analyte). Note: Elute directly into a tube containing acid to instantly neutralize the high pH and prevent oxidation.

Module 2: Chromatographic Separation

The Core Issue: Lack of retention on Reverse Phase (C18).

Q: I see a peak, but it elutes in the void volume (t0). How do I retain it?

A: Standard C18 columns cannot retain 3,5-DAT due to its high polarity (LogP < -3). You have two viable paths: HILIC (Recommended for sensitivity) or Ion-Pairing (Recommended for robustness).

Comparative Strategy Table
FeaturePath A: HILIC (Zwitterionic) Path B: Reverse Phase + Ion Pairing
Mechanism Partitioning into water layer on silica surfaceHydrophobic interaction via fluorinated counter-ion
Column Phase ZIC-HILIC or AmideC18 or C8 (High surface coverage)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterWater + 0.05% HFBA (Heptafluorobutyric Acid)
Mobile Phase B AcetonitrileAcetonitrile + 0.05% HFBA
Sensitivity High (High organic % enhances ESI)Medium (HFBA can suppress ionization)
Robustness Low (Sensitive to salt/matrix)High (Tolerates dirty samples)
Decision Logic Diagram

LC_Method_Selection Start Select Chromatography Mode Matrix Is the Matrix 'Dirty'? (e.g., Tissue, Whole Blood) Start->Matrix Sensitivity Is Sensitivity Critical? (< 1 ng/mL) Matrix->Sensitivity No (Clean Extract) RPIP Method B: RP-IP (C18 + HFBA) Max Robustness Matrix->RPIP Yes (High Lipids/Salts) HILIC Method A: HILIC (ZIC-HILIC / Amide) Max Sensitivity Sensitivity->HILIC Yes (Trace Analysis) Sensitivity->RPIP No (High Abundance) Deriv Alternative: Derivatization (Fmoc-Cl or Dansyl-Cl) RPIP->Deriv If HFBA suppresses signal too much

Figure 1: Decision tree for selecting the optimal chromatographic approach based on sample complexity and sensitivity requirements.

Module 3: Mass Spectrometry (MS/MS) Optimization

The Core Issue: Source fragmentation and transition selection.[1]

Q: What are the optimal MRM transitions?

A: 3,5-DAT (MW ≈ 211.2 Da) forms a stable


 precursor at m/z 212.1 .
  • Primary Transition (Quantifier):

    
     (Loss of 
    
    
    
    ).
    • Note: Common for amino acids, but ensure chromatographic separation from interferences.

  • Secondary Transition (Qualifier):

    
     (Loss of 
    
    
    
    ).
  • Structural Confirmation:

    
     (Ring fragmentation/Loss of side chain).
    
Q: My signal is unstable during the run. Is it the source?

A: Yes. The high polarity requires careful source tuning.

  • Temperature: Keep the source temperature moderate (

    
    ). Excessive heat can degrade the thermally labile amine groups on the ring.
    
  • Gas Flow: High desolvation gas flow is required if using HILIC (to evaporate the water-rich layer).

  • Dwell Time: Set dwell time to >50ms per transition to improve S/N ratio for this low-mass analyte.

Module 4: The "Self-Validating" Protocol

Requirement: You cannot rely on external calibration alone due to the instability of the analyte.

The Internal Standard (IS) Rule: You must use a stable isotope-labeled internal standard.

  • Ideal:

    
    -Tyrosine (if 3,5-DAT specific IS is unavailable, use labeled Tyrosine, but be aware of retention time differences).
    
  • Best Practice: Synthesize or custom order

    
    -labeled 3,5-DAT. If cost is prohibitive, use 3-Nitro-L-tyrosine-
    
    
    
    and reduce it in-situ alongside your sample (using dithionite) to generate the IS in real-time, ensuring the IS experiences the same degradation/reduction variations as the analyte.
Workflow Visualization: Prevention of Oxidation

Sample_Prep_Workflow cluster_danger Danger Zone (Oxidation) Sample Biological Sample Acid Acidification (0.1% FA + 1mM EDTA) Sample->Acid Immediate Oxidation Quinone Imine (Signal Loss) Sample->Oxidation pH > 5 Reduct Reduction/Protection (Na-Dithionite or Ascorbate) Acid->Reduct Stabilize SPE MCX SPE Clean-up (Elute into Acid) Reduct->SPE Purify LCMS LC-MS/MS Analysis (Keep at 4°C) SPE->LCMS Quantify

Figure 2: Critical sample preparation workflow designed to prevent the auto-oxidation of 3,5-Diamino-L-tyrosine prior to analysis.

References

  • Thermo Fisher Scientific. (2017). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.[2] Application Note 64950.

  • Ghesquière, B., et al. (2006). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. (Contextual basis for aminotyrosine handling). Rapid Communications in Mass Spectrometry.

  • Crowley, J. R., et al. (2000). Analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers.[3] (Methodology for halogenated/modified tyrosines).[3][4][5][6] Free Radical Biology and Medicine.

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for D/L Amino Acids. (Chiral separation and HILIC parameters).

  • Waters Corporation. (2021). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. (Demonstrates derivatization vs direct analysis).

(Note: While direct literature on "3,5-Diamino-L-tyrosine" is rare compared to 3-Nitrotyrosine, the protocols above are adapted from the validated chemistry of unstable aminophenols and hydrophilic amino acid analysis.)

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 3,5-Diamino-L-tyrosine in Cell-Based Assays

Welcome to the technical support center for navigating the challenges associated with 3,5-Diamino-L-tyrosine (DAT) in cell-based assays. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 3,5-Diamino-L-tyrosine (DAT) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique amino acid analogue. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate cytotoxicity and ensure the integrity of your results.

Introduction: The Double-Edged Sword of 3,5-Diamino-L-tyrosine

3,5-Diamino-L-tyrosine is a valuable tool in biomedical research, particularly for protein labeling and cross-linking studies due to its reactive amino groups. However, its utility is often hampered by inherent cytotoxicity, which can confound experimental outcomes. Understanding the mechanisms of this cytotoxicity is the first step toward effective mitigation. While the precise mechanisms are still under investigation, evidence suggests that DAT may interfere with normal cellular processes, potentially through the generation of reactive oxygen species (ROS) or by being misincorporated into proteins, leading to cellular stress and apoptosis.[1][2]

This guide will equip you with the knowledge and practical strategies to minimize these cytotoxic effects, allowing you to harness the full potential of DAT in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 3,5-Diamino-L-tyrosine.

Q1: What is the primary mechanism of 3,5-Diamino-L-tyrosine cytotoxicity?

While the exact mechanism is not fully elucidated, the cytotoxicity of amino acid analogues like DAT is often linked to their structural similarity to natural amino acids. This can lead to misincorporation into proteins, disrupting their structure and function.[2] Additionally, the presence of two amino groups on the aromatic ring may increase its reactivity and potential for oxidative stress. A similar compound, 3-amino-L-tyrosine, has been shown to induce cytotoxicity through peroxidase-mediated formation of toxic intermediates.[1]

Q2: At what concentrations does 3,5-Diamino-L-tyrosine typically become cytotoxic?

The cytotoxic concentration of DAT can vary significantly depending on the cell line and the duration of exposure. For example, with 3-amino-L-tyrosine, HL-60 cells showed a significant reduction in viability at 100 µg/mL after 4 days, while K562 cells were less affected even at concentrations up to 400 µg/mL after 7 days.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic working concentration.

Q3: Can the cytotoxicity of DAT be reversed?

In some cases, the cytotoxic effects of amino acid analogues can be mitigated by co-incubation with the corresponding natural amino acid. For meta-Tyrosine, another non-proteinogenic isomer, its toxicity could be overcome by the application of Phenylalanine.[2] While this has not been explicitly demonstrated for DAT, it is a viable strategy to explore.

Q4: Are there less toxic alternatives to 3,5-Diamino-L-tyrosine for my application?

Yes, depending on your specific experimental needs, several alternatives exist for protein labeling and modification. These include other noncanonical amino acids (ncAAs) that can be incorporated into proteins using genetic code expansion techniques.[3][4] These methods offer high specificity and can be less disruptive to protein function. Additionally, various chemical bioconjugation strategies targeting natural amino acids like tyrosine are available.[5][6]

Troubleshooting Guide

This section provides solutions to common problems encountered during cell-based assays involving 3,5-Diamino-L-tyrosine.

Problem Potential Cause Recommended Solution
High levels of cell death observed even at low DAT concentrations. The cell line is highly sensitive to DAT.Perform a thorough dose-response and time-course experiment to identify the sub-toxic concentration range. Consider using a more robust cell line if possible.
The DAT stock solution is degraded or contains impurities.Prepare fresh DAT stock solutions frequently and store them appropriately (protected from light and at -20°C or lower). Ensure the purity of the DAT source.
Inconsistent results between experiments. Variability in DAT stock solution preparation.Standardize the protocol for preparing DAT stock solutions, including the solvent used and the final pH. L-tyrosine and its derivatives have low solubility in neutral pH water.[7] Consider using a dipeptide form of tyrosine to improve solubility and stability.[7][8]
Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density for all experiments.
Difficulty dissolving 3,5-Diamino-L-tyrosine. Low aqueous solubility at neutral pH.L-tyrosine has very low solubility (0.45mg/ml) in water at neutral pH. To prepare a stock solution, dissolve DAT in a small amount of acidic (e.g., 1N HCl) or basic (e.g., 1N NaOH) solution and then neutralize it carefully with cell culture medium.[9] Alternatively, DMSO can be used as a solvent.
Precipitation of DAT in the cell culture medium. Supersaturation of the medium.Prepare a more concentrated stock solution and add a smaller volume to the culture medium. Consider using chemically modified and more soluble forms of tyrosine, such as phospho-L-tyrosine disodium salt.[10]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of 3,5-Diamino-L-tyrosine

This protocol outlines a standard MTT assay to determine the concentration of DAT that reduces cell viability by 50%.[11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 3,5-Diamino-L-tyrosine (DAT)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • DAT Treatment: Prepare a serial dilution of DAT in complete medium. Remove the old medium from the cells and add 100 µL of the DAT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DAT).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DAT concentration and determine the CC50 value.

Protocol 2: Mitigating DAT Cytotoxicity with Co-treatment

This protocol describes a method to assess if co-treatment with L-tyrosine can rescue cells from DAT-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • L-tyrosine

Procedure:

  • Determine Sub-lethal DAT Concentration: From Protocol 1, choose a concentration of DAT that causes a noticeable but not complete loss of cell viability (e.g., CC75 or CC50).

  • Co-treatment Setup: Prepare solutions containing the chosen concentration of DAT and varying concentrations of L-tyrosine (e.g., 1:1, 1:5, 1:10 molar ratio of DAT to L-tyrosine).

  • Cell Treatment and Assay: Follow steps 1-7 from Protocol 1, treating the cells with the DAT and L-tyrosine co-treatment solutions.

  • Analysis: Compare the cell viability in the co-treated wells to the wells treated with DAT alone. A significant increase in viability suggests a rescue effect.

Visualizing Experimental Workflows and Concepts

Workflow for Assessing and Mitigating DAT Cytotoxicity

Mitigating_DAT_Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategies cluster_validation Experimental Validation start Seed Cells treat Treat with DAT (Dose-Response) start->treat assay Perform Viability Assay (e.g., MTT) treat->assay cc50 Determine CC50 assay->cc50 cotreat Co-treat with L-Tyrosine cc50->cotreat Inform Mitigation alt_compound Use Alternative Noncanonical Amino Acid cc50->alt_compound solubility Optimize DAT Solubility (Dipeptide, pH adjustment) cc50->solubility re_assay Re-assess Viability cotreat->re_assay functional_assay Perform Functional Assay (e.g., Protein Labeling) alt_compound->functional_assay solubility->re_assay re_assay->functional_assay end Optimized Protocol functional_assay->end

Caption: Workflow for assessing and mitigating 3,5-Diamino-L-tyrosine cytotoxicity.

Proposed Mechanism of DAT-Induced Cytotoxicity

DAT_Cytotoxicity_Mechanism DAT 3,5-Diamino-L-tyrosine Misincorporation Protein Misincorporation DAT->Misincorporation Structural Mimicry ROS Reactive Oxygen Species (ROS) Generation DAT->ROS Potential Oxidative Reactions Stress Cellular Stress Misincorporation->Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Sources

Reference Data & Comparative Studies

Validation

comparing the properties of 3,5-Diamino-L-tyrosine to L-tyrosine

Content Type: Technical Comparison & Experimental Guide Audience: Synthetic Chemists, Chemical Biologists, and Materials Scientists[1] Executive Summary: The Stable Scaffold vs. The Reactive Synthon This guide compares L...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Synthetic Chemists, Chemical Biologists, and Materials Scientists[1]

Executive Summary: The Stable Scaffold vs. The Reactive Synthon

This guide compares L-Tyrosine , a ubiquitous proteinogenic amino acid, with its electron-rich derivative, 3,5-Diamino-L-tyrosine .[1] While L-tyrosine serves as a stable biological standard for signal transduction and metabolic precursor synthesis, 3,5-Diamino-L-tyrosine acts as a transient, high-reactivity intermediate .[1]

The core distinction lies in electronic density .[1] The introduction of two amino groups at the ortho positions to the phenolic hydroxyl group transforms the molecule from a mild nucleophile (L-Tyr) into a highly oxidizable, multidentate ligand (3,5-Diamino-L-Tyr). Consequently, 3,5-Diamino-L-tyrosine is rarely isolated as a shelf-stable reagent; it is typically generated in situ via the reduction of 3,5-dinitro-L-tyrosine for immediate use in catalysis, ligand synthesis, or polymer chemistry.[1]

FeatureL-Tyrosine (Standard)3,5-Diamino-L-tyrosine (Specialist)
CAS Registry 60-18-4N/A (Transient/In-situ)
Primary State Stable Crystalline SolidUnstable Intermediate (Oxidation Prone)
Electronic Nature Electron-Rich PhenolSuper-Electron-Rich Aniline/Phenol Hybrid
Redox Potential ~0.6–0.8 V (vs Ag/AgCl)< 0.3 V (Est.) – Rapidly oxidizes to quinones
Key Application Cell Culture, Supplements, Peptide SynthesisPrecursor for PBO polymers, Salen ligands, Cross-linking

Physicochemical & Mechanistic Profile

Electronic Structure and pKa Shifts

The substitution at the 3 and 5 positions dictates the reactivity of the tyrosine core.

  • L-Tyrosine: The phenolic hydroxyl has a pKa of ~10.1. It requires moderate basicity to deprotonate.[1] The ring is activated for electrophilic aromatic substitution (e.g., iodination) but remains stable in air.[1]

  • 3,5-Diamino-L-tyrosine: The two amino groups (

    
    ) are strong electron donors (resonance).
    
    • Basicity: The ring amino groups likely have pKa values near 4–5 (similar to aniline), meaning they are neutral at physiological pH but protonated in strong acid.[1]

    • Phenolic Acidity: While electron-donating groups typically destabilize the phenoxide anion (raising pKa), the potential for hydrogen bonding between the ortho-amino groups and the phenolic oxygen can create unique proton-transfer networks, often facilitating metal chelation.

Redox Instability (The "Browning" Effect)

A critical handling difference is oxidative stability.[1]

  • L-Tyrosine: Stable indefinitely at room temperature.[1]

  • 3,5-Diamino-L-tyrosine: Exhibits behavior similar to o-aminophenols or 1,2,3-triaminobenzene derivatives.[1] Upon exposure to air, it rapidly undergoes oxidative dehydrogenation to form deeply colored quinone imines or polymeric aggregates (melanin-like structures).[1]

    • Implication: All experimental protocols involving the diamino variant must be performed under inert atmosphere (Ar/N₂) or reducing conditions.

Experimental Protocols

Protocol A: In Situ Synthesis of 3,5-Diamino-L-tyrosine

Objective: Generate the diamino variant from the stable precursor (3,5-dinitro-L-tyrosine) for immediate downstream application (e.g., ligand binding). Precursor: 3,5-Dinitro-L-tyrosine (Commercially available or synthesized via nitration of L-Tyr).

Reagents:

  • 3,5-Dinitro-L-tyrosine (1.0 eq)[2][3]

  • Palladium on Carbon (Pd/C, 10% w/w)[1]

  • Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation)[1]

  • Solvent: Methanol (degassed) or 1M HCl (if amine salt is desired)[1]

Workflow:

  • Dissolution: Dissolve 3,5-dinitro-L-tyrosine in degassed Methanol. If solubility is poor, add dilute HCl to protonate the amine, increasing solubility.[1]

  • Catalyst Addition: Under an Argon blanket, carefully add Pd/C (10 wt% of substrate mass).[1] Caution: Pd/C is pyrophoric in air.[1]

  • Reduction:

    • Method A (H₂ Balloon): Purge the flask with H₂ gas.[1] Stir vigorously at Room Temperature (RT) for 4–6 hours. The yellow solution (nitro) will turn colorless (amino).

    • Method B (Transfer):[1] Add Ammonium Formate (5.0 eq) and reflux for 1 hour.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Schlenk filtration recommended).

  • Usage: Use the filtrate immediately.[1] Do not rotovap to dryness in air , as the residue will darken instantly.[1]

Protocol B: Comparative Metal Chelation Assay (Cu²⁺)

Hypothesis: 3,5-Diamino-L-tyrosine acts as a multidentate ligand (N,N,O donor), showing tighter binding and distinct spectral shifts compared to the bidentate (N,O) binding of L-tyrosine.[1]

Steps:

  • Preparation: Prepare 10 mM solutions of L-Tyr and freshly generated 3,5-Diamino-L-Tyr (in degassed buffer, pH 7.4).

  • Titration: Add CuCl₂ solution (10 mM) in 0.1 eq increments to both vials.

  • Observation:

    • L-Tyr: Forms a deep blue complex (

      
      ) typical of amino acid coordination.[1]
      
    • 3,5-Diamino-L-Tyr:[2][3][4][5] Likely forms a brownish-green or dark complex due to oxidation-coupled coordination or charge transfer bands involving the electron-rich ring amines.

  • Analysis: Record UV-Vis spectra immediately. The diamino variant will show bathochromic shifts (red shift) due to the extended conjugation and auxochromic amino groups.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways: the biological stability of L-Tyrosine versus the synthetic utility of the 3,5-Diamino derivative.

TyrosineComparison LTyr L-Tyrosine (Stable Precursor) BioPath Biological Signaling (Dopamine/Thyroxine) LTyr->BioPath Enzymatic Oxidation Electrochemical Oxidation (+0.6V vs Ag/AgCl) LTyr->Oxidation e- Transfer Nitration Nitration (HNO3/H2SO4) LTyr->Nitration Dinitro 3,5-Dinitro-L-tyrosine (Stable Intermediate) Nitration->Dinitro Reduction Reduction (H2, Pd/C) Dinitro->Reduction Diamino 3,5-Diamino-L-tyrosine (Transient/Reactive) Reduction->Diamino Ligand Multidentate Ligands (Salen-type precursors) Diamino->Ligand Coordination Polymer High-Performance Polymers (PBOs / Rigid Rods) Diamino->Polymer Polycondensation Quinone Oxidative Degradation (Quinone Imines) Diamino->Quinone Air Exposure

Caption: Divergent utility of L-Tyrosine. The "Diamino" path requires chemical activation (nitration/reduction) to access high-value synthetic applications.

Quantitative Comparison Table

PropertyL-Tyrosine3,5-Diamino-L-tyrosineExperimental Implication
Solubility (pH 7) Low (~0.45 mg/mL)Moderate (as HCl salt)Diamino salt is more soluble but requires acidic pH to prevent oxidation.
UV Absorbance


(Red Shift)
Diamino variant interferes with standard protein quantification assays (A280).[1]
Coordination Sites 2 (Amino N, Carboxyl O)4 (Amino N, Carboxyl O, 2x Ring

)
Diamino binds transition metals (Cu, Zn, Ni) with significantly higher affinity.[1]
Oxidation Sensitivity Low (Requires enzymes/potential)Extreme (Spontaneous in air)Strict anaerobic handling required for Diamino.

References

  • Electrochemical Properties of Tyrosine: MDPI Sensors. (2024).[1][6] Electrochemical L-Tyrosine Sensor Based on a Glassy Carbon Electrode.[1][7][8] [Link]

  • Tyrosine-Derived Polymers: Biomacromolecules.[1][9][10][11] (2023).[1] Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies. [Link]

  • Metal Coordination of Tyrosine Derivatives: Journal of Inorganic Biochemistry. (2009).[1][12][8][13] Induction of cell death by ternary copper(II) complexes of L-tyrosine. [Link]

Sources

Comparative

validation of 3,5-Diamino-L-tyrosine's incorporation into a target protein

The following technical guide details the validation and performance profile of 3,5-Diamino-L-tyrosine ( ) when incorporated into target proteins, specifically comparing it against its mono-substituted analog (3-Amino-L-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation and performance profile of 3,5-Diamino-L-tyrosine (


)  when incorporated into target proteins, specifically comparing it against its mono-substituted analog (3-Amino-L-tyrosine) and standard residues.

Technical Validation Guide: 3,5-Diamino-L-Tyrosine ( ) Incorporation

Product Category: Non-Canonical Amino Acids (ncAAs) for Redox & Chelation

Executive Summary

3,5-Diamino-L-tyrosine (


) represents a high-density electron donor and a tridentate metal-chelating ligand (N-O-N motif) when incorporated into proteins. Unlike standard Tyrosine (

) or the mono-substituted 3-Amino-L-tyrosine (

),

offers a unique 2-electron/2-proton redox couple and enhanced metal binding affinity.

However, its validation is critical due to its susceptibility to auto-oxidation (forming ortho-quinone imines) and the steric challenges of incorporating a di-substituted aromatic ring. This guide provides a rigorous framework for validating


 incorporation via Genetic Code Expansion (GCE) and chemical reduction.

Incorporation Strategy & Alternatives Analysis

The incorporation of


 is rarely achieved directly due to the instability of the diamine moiety in aerobic culture. The standard "Product" workflow involves the site-specific incorporation of a nitro-precursor followed by post-translational reduction.
Comparative Performance Matrix
Feature3,5-Diamino-L-Tyr (

)
3-Amino-L-Tyr (

)
Cysteine (Cys)
Primary Utility Multi-electron redox; Tridentate chelationSingle-electron redox; Bidentate chelationDisulfide bonding; Thiol chemistry
Precursor 3,5-Dinitro-L-tyrosine (

)*
3-Nitro-L-tyrosine (

)
N/A (Native)
Steric Bulk High (Two ortho substituents)Medium (One ortho substituent)Low
Redox Potential Low (

to

V)
ModerateHigh (for disulfides)
Oxidation Stability Low (Rapidly forms quinone imine)ModerateModerate (Forms dimer)
Mass Shift (

vs Tyr)
+30.02 Da +15.01 Da-69.09 Da

*Note: Incorporation of 3,5-dinitro-L-tyrosine requires a polyspecific Nitro-TyrRS variant. If unavailable,


 is often compared theoretically or synthesized via solid-phase peptide synthesis (SPPS) for small targets.
Workflow Logic: The Reduction Route

The most robust method for generating


 in larger proteins is the Precursor-Reduction Pathway .

G Plasmid Plasmid (TAG Codon) Expression Expression System (E. coli + Ortho-RS/tRNA) Plasmid->Expression Transformation Precursor Precursor AA (3,5-Dinitro-Tyr) Precursor->Expression Supplementation Protein_NO2 Protein-DNY (Nitro Species) Expression->Protein_NO2 Translation Reduction Chemical Reduction (Na2S2O4 / DTT) Protein_NO2->Reduction Purification & Rxn Protein_NH2 Target Protein-DAT (Diamino Species) Reduction->Protein_NH2 Yield ~90%

Figure 1: The Precursor-Reduction workflow allows the stable incorporation of oxidized precursors (


) which are then chemically converted to the active 

species post-purification.

Validation Methodologies (The "How-To")

To claim successful incorporation, you must triangulate data from Mass Spectrometry , Redox Profiling , and Structural Analysis .

A. Mass Spectrometry (The Gold Standard)

Direct observation of the mass shift is non-negotiable.


 is distinct from 

and

by specific mass increments.
  • Protocol:

    • Digest protein with Trypsin or Glu-C.

    • Analyze via LC-MS/MS (ESI-Q-TOF).

    • Critical Check: Look for the characteristic mass shift of +30.0211 Da relative to Tyrosine (incorporation of two

      
       groups replacing two 
      
      
      
      atoms, usually via reduction of
      
      
      groups).
    • Fragmentation: In MS/MS, the immonium ion of

      
       will appear at 166.09 m/z  (Calculated: Tyr immonium 136 + 30).
      

Data Interpretation Table:

SpeciesMonoisotopic Mass ChangeImmonium Ion (m/z)
Tyrosine (

)
0.00 Da (Ref)136.07
3-Amino-Tyr (

)
+15.01 Da151.08
3,5-Diamino-Tyr (

)
+30.02 Da 166.09
3,5-Dinitro-Tyr (

)
+90.00 Da226.05
B. Electrochemical Characterization (Cyclic Voltammetry)

This is the functional validation step.


 exhibits a unique reversible redox wave distinct from the irreversible oxidation of standard Tyrosine.
  • Setup: Glassy Carbon Electrode (Working), Ag/AgCl (Ref), Pt Wire (Counter).

  • Conditions: pH 7.0 Phosphate Buffer.

  • Signature:

    • 
      :  Quasi-reversible peak centered around 0.0 V vs Ag/AgCl  (pH dependent). The mechanism involves a 2e⁻/2H⁺ transfer to the quinone diimine.
      
    • 
      :  Oxidation peak shifted positive (~0.4 V).
      
    • Tyr: Irreversible oxidation > 0.6 V.

C. Structural Validation (X-Ray/NMR)

If crystallizing,


 can be identified by electron density maps showing substituents at both ortho positions (

and

). In HSQC NMR, the symmetry of the 3,5-substitution simplifies the aromatic region compared to the asymmetric 3-amino-Tyr.

Experimental Protocols

Protocol 1: Expression & Reduction Workflow

Objective: Generate Protein-DAT from Protein-DNY (or Protein-NO2Y for comparison).

  • Expression:

    • Transform E. coli BL21(DE3) with plasmid encoding the target protein (TAG mutant) and the pEvol-NitroTyrRS plasmid.

    • Grow in 2xYT media at 37°C. Induce with 1 mM IPTG and 0.2% Arabinose at OD 0.6.

    • Crucial Step: Add 3,5-Dinitro-L-tyrosine (1 mM) (or 3-Nitro-L-tyrosine for control) dissolved in NaOH/Water.

    • Express for 12-16 hours at 25°C.

  • Purification:

    • Lyse cells and purify via Ni-NTA affinity chromatography under standard conditions.

    • Note: The protein will likely be yellow/orange due to the nitro-group.

  • Chemical Reduction (The Conversion):

    • Prepare Sodium Dithionite (

      
      )  stock (1 M) fresh (highly unstable).
      
    • Add 5 mM dithionite to the protein solution (buffered at pH 7.5).

    • Incubate for 10-30 minutes at Room Temp.

    • Observation: Color change from Yellow (Nitro) to Colorless (Amino).

    • Cleanup: Immediately desalt using a PD-10 column or dialysis into degassed buffer containing 1 mM DTT (to prevent re-oxidation).

Protocol 2: MS Sample Preparation

Objective: Prevent oxidation of DAT during analysis.

  • Alkylation (Optional but Recommended):

    • To differentiate free amines, one can perform propionylation, but for standard validation, simply maintaining reducing conditions is key.

  • Digestion:

    • Digest with Trypsin (1:50 ratio) in 50 mM Ammonium Bicarbonate + 2 mM Ascorbic Acid (antioxidant).

  • Analysis:

    • Inject immediately onto C18 column.

    • Search data allowing for variable modification: Tyr -> DAT (+30.0211) .

References

  • Genetic Code Expansion Principles

    • Source: Chin, J. W. (2014). "Expanding and reprogramming the genetic code.
    • Relevance: Foundational methodology for orthogonal tRNA/RS pairs.
  • Nitro-Tyrosine Incorpor

    • Source: Neumann, H., et al. (2008). "A method for genetically installing site-specific nitrotyrosine residues in proteins.
    • )
  • Electrochemical Properties of Amino-Tyrosines

    • Source: Mahmoud, A. M., et al. (2016).
    • Relevance: Validates the redox signatures used to distinguish
  • Structural Valid

    • Source: Young, D. D., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry.
    • Relevance: Reviews structural fidelity and fidelity checks for ncAA incorpor
Validation

A Comparative Guide to 3,5-Diamino-L-tyrosine and 3-Amino-L-tyrosine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals In the expanding world of protein engineering and synthetic biology, the site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked unpre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding world of protein engineering and synthetic biology, the site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked unprecedented control over protein structure and function. Among the diverse repertoire of ncAAs, those bearing bio-orthogonal reactive groups are of particular interest for their utility in protein labeling, crosslinking, and the development of novel biotherapeutics. This guide provides an in-depth comparison of two such ncAAs, 3,5-Diamino-L-tyrosine and 3-Amino-L-tyrosine, focusing on their synthesis, biological incorporation, and applications in biological systems.

Introduction to Aminotyrosines: Expanding the Chemical Toolkit of Proteins

3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine are structural analogs of the canonical amino acid L-tyrosine, featuring one or two primary amino groups on the phenyl ring, respectively. These additional amine functionalities serve as versatile chemical handles for a variety of bioconjugation reactions, offering a means to introduce probes, drugs, or other moieties at specific sites within a protein. The choice between a mono- or di-substituted aminotyrosine has significant implications for the design and outcome of such experiments, influencing reactivity, crosslinking potential, and the overall biophysical properties of the modified protein.

Physicochemical Properties: A Tale of Two Amines

The introduction of one or two amino groups onto the tyrosine scaffold imparts distinct physicochemical properties that influence their behavior in biological systems.

Property3-Amino-L-tyrosine3,5-Diamino-L-tyrosineRationale & Implications
Molecular Weight 196.20 g/mol 211.22 g/mol The addition of a second amino group results in a modest increase in molecular weight.
pKa of Phenolic Hydroxyl Expected to be slightly lower than tyrosine (~10)Expected to be lower than 3-Amino-L-tyrosineThe electron-donating amino groups increase the electron density of the phenyl ring, making the hydroxyl proton less acidic. The effect is more pronounced with two amino groups. This can influence hydrogen bonding and interactions within the protein structure.
Reactivity One primary aromatic amineTwo primary aromatic aminesThe key difference lies in the number of reactive sites available for bioconjugation. This directly impacts the design of crosslinking and labeling strategies.
Basicity The aromatic amine is a weak base.The two aromatic amines are weak bases.The presence of these basic groups can alter the local charge environment within a protein, potentially affecting its folding, stability, and interactions with other molecules.
Solubility Good solubility in aqueous solutions.Expected to have good solubility in aqueous solutions.The polar amino groups contribute to water solubility.

Synthesis of Aminotyrosines

The synthesis of both 3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine can be achieved through chemical modification of L-tyrosine. A common and effective strategy involves the nitration of the tyrosine ring followed by reduction of the nitro group(s) to primary amines.

Protocol: Synthesis of 3-Amino-L-tyrosine via Nitration and Reduction

This protocol is based on established methods for the nitration of tyrosine and subsequent reduction of the nitro group.

Part 1: Nitration of L-tyrosine to 3-Nitro-L-tyrosine

  • Dissolve L-tyrosine: Dissolve L-tyrosine in a suitable solvent, such as glacial acetic acid.

  • Cool the solution: Cool the solution in an ice bath to 0-5 °C.

  • Add nitrating agent: Slowly add a nitrating agent, such as nitric acid, dropwise to the cooled solution while stirring. The reaction is typically performed with a stoichiometric amount of the nitrating agent to favor mono-nitration.

  • Reaction monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and isolation: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water. The 3-Nitro-L-tyrosine product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Part 2: Reduction of 3-Nitro-L-tyrosine to 3-Amino-L-tyrosine

  • Dissolve 3-Nitro-L-tyrosine: Dissolve the purified 3-Nitro-L-tyrosine in an acidic aqueous solution, such as dilute hydrochloric acid.

  • Add reducing agent: Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Reaction monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up and isolation: If using a metal reductant, neutralize the solution to precipitate the tin hydroxides and filter. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: Adjust the pH of the filtrate to the isoelectric point of 3-Amino-L-tyrosine to induce precipitation. Collect the product by filtration, wash with cold water, and dry under vacuum.

Conceptual Protocol: Synthesis of 3,5-Diamino-L-tyrosine

Part 1: Di-nitration of L-tyrosine to 3,5-Dinitro-L-tyrosine

  • Protection of the amino and carboxyl groups: To prevent unwanted side reactions and improve solubility, the α-amino and carboxyl groups of L-tyrosine should be protected (e.g., as N-acetyl and methyl ester derivatives).

  • Di-nitration: The protected L-tyrosine is then treated with a stronger nitrating agent or more forcing reaction conditions (e.g., a mixture of nitric acid and sulfuric acid) to achieve di-nitration at the 3 and 5 positions of the phenyl ring.

  • Deprotection: The protecting groups are subsequently removed to yield 3,5-Dinitro-L-tyrosine.

Part 2: Reduction of 3,5-Dinitro-L-tyrosine to 3,5-Diamino-L-tyrosine

  • Reduction: The 3,5-Dinitro-L-tyrosine is then subjected to a reduction reaction, similar to the synthesis of 3-Amino-L-tyrosine, using a suitable reducing agent to convert both nitro groups to primary amines.

  • Purification: The final product, 3,5-Diamino-L-tyrosine, is purified using standard techniques such as crystallization or chromatography.

Biological Incorporation: The Role of Orthogonal Synthetases

The site-specific incorporation of ncAAs into proteins in living cells is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system functions independently of the host cell's endogenous translational machinery. An engineered synthetase specifically recognizes the ncAA and charges it onto an orthogonal tRNA, which in turn recognizes a unique codon (typically a stop codon like UAG) engineered into the gene of interest.

G

3-Amino-L-tyrosine Incorporation

The genetic incorporation of 3-Amino-L-tyrosine has been successfully demonstrated. This is often achieved by first incorporating its precursor, 3-nitro-L-tyrosine, for which efficient orthogonal synthetases have been developed[3][4]. The incorporated 3-nitro-L-tyrosine is then reduced to 3-Amino-L-tyrosine in vivo by endogenous cellular machinery or in vitro using chemical reducing agents[5].

A notable application of 3-Amino-L-tyrosine incorporation is the creation of red-shifted fluorescent proteins[6]. However, researchers have encountered challenges, including the formation of undesired green fluorescent species, suggesting that the cellular redox environment can influence the final state of the incorporated amino acid[6].

3,5-Diamino-L-tyrosine Incorporation: A Frontier in Protein Engineering

As of this writing, the development of an orthogonal aminoacyl-tRNA synthetase specifically for 3,5-Diamino-L-tyrosine has not been reported in the reviewed literature. The creation of such a synthetase would require directed evolution or rational design to engineer the active site to accommodate the di-substituted tyrosine analog while discriminating against canonical amino acids. The larger size and distinct electronic properties of 3,5-Diamino-L-tyrosine compared to both tyrosine and 3-Amino-L-tyrosine present a unique challenge for synthetase engineering.

The successful development of a dedicated orthogonal synthetase for 3,5-Diamino-L-tyrosine would open up new avenues for protein engineering, particularly in the realm of protein crosslinking and the construction of complex biomaterials.

Applications in Biological Systems: A Comparative Analysis

The primary utility of incorporating aminotyrosines into proteins lies in the reactive potential of the additional amino group(s). These groups can be targeted for a variety of bioconjugation reactions, allowing for the site-specific modification of proteins.

Bioconjugation and Labeling

Both 3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine can be used to introduce fluorescent dyes, biotin tags, or other probes into a protein of interest. The primary amino groups can be targeted by amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

  • 3-Amino-L-tyrosine: Provides a single, specific site for labeling. This is advantageous when a 1:1 labeling stoichiometry is desired.

  • 3,5-Diamino-L-tyrosine: Offers two potential sites for labeling at a single amino acid position. This could be exploited to attach two different labels or to increase the signal from a single type of label.

Protein Crosslinking: The Key Distinction

The most significant difference in the application of these two ncAAs lies in their potential for protein crosslinking.

  • 3-Amino-L-tyrosine: With a single amino group, it can be used with bifunctional crosslinkers to connect to another amino acid residue within the same protein (intramolecular crosslink) or on a different protein (intermolecular crosslink).

  • 3,5-Diamino-L-tyrosine: The presence of two amino groups at a single site opens up unique crosslinking possibilities. It can be used to:

    • Create defined intramolecular crosslinks: A short, homobifunctional crosslinker could be used to bridge the two amino groups of a single 3,5-Diamino-L-tyrosine residue, potentially constraining the local protein structure.

    • Serve as a branching point for intermolecular crosslinking: Each amino group can react with a different protein, allowing a single residue to act as a hub for forming higher-order protein complexes.

    • Facilitate the formation of hydrogels and biomaterials: The ability to form multiple crosslinks from a single point can be leveraged to create robust and well-defined protein networks.

G

Conclusion and Future Outlook

3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine represent valuable additions to the protein engineer's toolkit. 3-Amino-L-tyrosine is an established ncAA for introducing a single, reactive amino group for site-specific labeling and crosslinking, with demonstrated applications in modifying the spectral properties of fluorescent proteins.

3,5-Diamino-L-tyrosine, while currently less explored in biological systems due to the lack of a dedicated orthogonal synthetase, holds immense potential. Its two primary amino groups offer a unique platform for creating more complex and well-defined protein architectures through advanced crosslinking strategies. The development of an efficient and specific orthogonal synthetase for 3,5-Diamino-L-tyrosine is a critical next step that will undoubtedly spur innovation in the fields of biomaterials, drug delivery, and fundamental protein science. As our ability to engineer the machinery of life continues to advance, the comparative utility of these and other ncAAs will become increasingly central to the design of proteins with novel and enhanced functions.

References

  • Wu, N., et al. (2009). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases.
  • Phillips, R. S., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.
  • Christensen, S. B., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed, [Link].

  • van der Wulp, K. M., et al. (2019). Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli. Scientific Reports, 9(1), 8443. [Link]

  • Filimonova, I. L., et al. (2022). Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination of l-Tyrosine with 2,4,6,8-Tetraiodoglycoluril.
  • Chen, Y.-C., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

  • Mrowietz, N., et al. (2019). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift.
  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

  • Porter, J. J., et al. (2014). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases. Biochemistry, 53(41), 6465–6474. [Link]

  • Skerra, A., et al. (2010). Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting.
  • Cooley, R. B., et al. (2014). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases.
  • Chin, J. W., et al. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 36(8), 710–716. [Link]

  • Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 69. [Link]

  • Wang, Y., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. International Journal of Molecular Sciences, 25(2), 1149. [Link]

  • Wikipedia contributors. (2024, January 26). Bioconjugation. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Griep, M. A., & Adkins, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4910–4912. [Link]

  • Skerra, A., et al. (2010). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. Journal of Molecular Biology, 404(2), 213–228. [Link]

  • Kumar, S., et al. (2018). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Soft Matter, 14(43), 8859–8866. [Link]

  • Al-Hilaly, Y. K., et al. (2018). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Biomolecules, 8(2), 18. [Link]

  • Cheruku, P., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. Chemical Science, 5(12), 4646–4653. [Link]

  • Pace, C. N., et al. (2001). Tyrosine hydrogen bonds make a large contribution to protein stability. Journal of Molecular Biology, 312(2), 393–404. [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

  • Barbas, C. F., 3rd, et al. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Communications, 54(83), 11786–11800. [Link]

  • Davies, M. J. (2016). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 21(2), 221. [Link]

  • Liu, H., et al. (2018). Enhancing the efficiency of L-tyrosine by repeated batch fermentation. Journal of Industrial Microbiology & Biotechnology, 45(11), 945–952. [Link]

  • Pace, C. N., et al. (2001). Tyrosine hydrogen bonds make a large contribution to protein stability.
  • Francis, M. B., et al. (2005). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Shen, H.-R., et al. (1996). Photodynamic cross-linking of proteins V. Nature of the tyrosine-tyrosine bonds formed in the FMN-sensitized intermolecular cross-linking of N-acetyl-L-tyrosine.
  • Francis, M. B., et al. (2005). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation.
  • Cheruku, P., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. Chemical Science, 5(12), 4646–4653. [Link]

  • Assemand, E., et al. (2003). L-tyrosine prevents aggregation of therapeutic proteins by gamma-irradiation. Biotechnology and Applied Biochemistry, 38(Pt 2), 151–156. [Link]

  • O'Halloran, R., et al. (2022). Changing mechanical properties of photopolymerized, dityrosine-crosslinked protein-based hydrogels. Frontiers in Bioengineering and Biotechnology, 10, 976939. [Link]

  • Chen, C., et al. (2020). A Single Atom Change Facilitates the Membrane Transport of Green Fluorescent Proteins in Mammalian Cells.
  • Gouin, S. G., et al. (2020). Tyrosine Bioconjugation with Hypervalent Iodine. ChemRxiv. [Link]

  • Toti, K. S., et al. (2008). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Bioconjugate Chemistry, 19(6), 1157–1163. [Link]

  • The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]

  • G-Biosciences. (2016, February 17). Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? Retrieved February 3, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of 3,5-Diamino-L-tyrosine and Other Non-Natural Amino Acids for Advanced Protein Engineering

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The introduction of non-natural amino acids (nnAAs) into the genetic code has expanded...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The introduction of non-natural amino acids (nnAAs) into the genetic code has expanded the chemical diversity of proteins far beyond nature's canonical 20 amino acids, enabling the development of novel therapeutics, diagnostics, and research tools.[1][2] This guide provides a comparative analysis of the promising, yet underexplored, 3,5-Diamino-L-tyrosine (DAT) with three well-established nnAAs: p-azido-L-phenylalanine, p-acetyl-L-phenylalanine, and p-boronophenylalanine. We will delve into their unique functionalities, supported by experimental data for the established nnAAs, and offer a prospective look at the potential of DAT.

The Dawn of an Expanded Genetic Alphabet: An Introduction to Non-Natural Amino Acids

The site-specific incorporation of nnAAs into proteins, primarily achieved through the amber stop codon suppression technique, allows for the introduction of novel chemical functionalities.[3][4] This powerful tool in synthetic biology facilitates the creation of proteins with enhanced stability, novel catalytic activities, and the ability to undergo bio-orthogonal reactions for labeling and conjugation.[1][5][6][7] The choice of an nnAA is dictated by the desired application, with each offering a unique chemical handle for specific modifications.

3,5-Diamino-L-tyrosine (DAT): A Frontier in Non-Natural Amino Acid Chemistry

While not as extensively characterized as other nnAAs, 3,5-Diamino-L-tyrosine presents intriguing possibilities for protein engineering. Its chemical structure, featuring two primary amino groups on the phenyl ring of tyrosine, suggests a range of potential applications.

Synthesis of 3,5-Diamino-L-tyrosine

A plausible synthetic route to DAT involves the reduction of the commercially available 3,5-dinitro-L-tyrosine.[1][8] This dinitro compound is a known derivative of L-tyrosine and serves as a logical precursor.[1][8]

Prospective Properties and Applications of DAT:
  • Metal Chelation: The two amino groups in close proximity on the aromatic ring could serve as a metal-chelating moiety. This could be exploited for the development of metalloproteins with novel catalytic activities or for the creation of protein-based sensors for specific metal ions.

  • Redox Activity: The diamino-phenyl group is susceptible to oxidation, suggesting that DAT could be used as a redox-active probe to study electron transfer processes in proteins or to create enzymes with novel redox capabilities.

  • Bio-orthogonal Handle: The primary amino groups of DAT could potentially undergo specific bio-orthogonal reactions, such as the formation of stable linkages with specific aldehydes or ketones, offering an alternative to more common bio-orthogonal chemistries.[9]

Further experimental validation is required to fully elucidate the properties and utility of DAT in protein engineering.

A Comparative Look: DAT versus Established Non-Natural Amino Acids

To provide a clear perspective on the potential of DAT, we will compare it with three widely used nnAAs, each with a distinct and well-characterized functionality.

Feature3,5-Diamino-L-tyrosine (Prospective) p-azido-L-phenylalanine (pAzF) p-acetyl-L-phenylalanine (pAcF) p-boronophenylalanine (pBoF)
Functional Group Two primary aromatic aminesAzideAcetyl (ketone)Boronic acid
Primary Application Metal chelation, redox sensing, novel bio-orthogonal reactionsBio-orthogonal "click" chemistry (CuAAC, SPAAC), photo-crosslinkingBio-orthogonal keto-selective chemistry (oxime/hydrazone ligation)Carbohydrate sensing, transition state analog, neutron capture therapy
Bio-orthogonal Reaction To be determined (potential for specific aldehyde/ketone ligations)Staudinger Ligation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Oxime and hydrazone formationReversible covalent bonding with diols
Reaction Partner Aldehydes, ketonesPhosphines, alkynes, cyclooctynesHydroxylamines, hydrazinesDiols (e.g., in saccharides)
Key Advantages Potential for unique metal binding and redox activity.High specificity, rapid reaction kinetics, and versatility in labeling.High selectivity for ketones, stable bond formation.Reversible binding to diols, enabling dynamic studies and therapeutic applications.
Limitations Lack of experimental data, potential for cross-reactivity of the amino groups.Potential for reduction of the azide in the cellular environment.Slower reaction kinetics compared to "click" chemistry.Potential for cytotoxicity at high concentrations.

Experimental Workflows: A Practical Guide

The successful incorporation of nnAAs and their subsequent modification requires robust experimental protocols. Below are detailed workflows for the genetic incorporation of nnAAs via amber suppression and the subsequent bio-orthogonal labeling reactions for pAzF and pAcF.

Genetic Incorporation of Non-Natural Amino Acids in E. coli

This protocol describes the site-specific incorporation of an nnAA into a target protein using an engineered aminoacyl-tRNA synthetase/tRNA pair.

nnAA_Incorporation cluster_plasmids Plasmid Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Protein Plasmid (with amber codon) Culture E. coli Culture pTarget->Culture Transform pRS Synthetase/tRNA Plasmid pRS->Culture Induction Induction (e.g., IPTG) Culture->Induction nnAA_add Add nnAA to Media Induction->nnAA_add Lysis Cell Lysis nnAA_add->Lysis Harvest Cells Purify Protein Purification (e.g., Ni-NTA) Lysis->Purify Analysis Analysis (SDS-PAGE, Mass Spectrometry) Purify->Analysis CuAAC_Reaction Protein_pAzF Protein with pAzF Labeled_Protein Labeled Protein Protein_pAzF->Labeled_Protein Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Protein CuSO4 CuSO4 CuSO4->Labeled_Protein Cu(I) Catalyst Reducer Reducer (e.g., Sodium Ascorbate) Reducer->CuSO4 Reduces Cu(II) to Cu(I) Oxime_Ligation Protein_pAcF Protein with pAcF Labeled_Protein Labeled Protein (Oxime bond) Protein_pAcF->Labeled_Protein Hydroxylamine_Probe Hydroxylamine-Probe Hydroxylamine_Probe->Labeled_Protein Aniline Aniline (Catalyst) Aniline->Labeled_Protein pH ~4.5

Sources

Validation

Confirming the Mechanism of Action: 3,5-Diamino-L-tyrosine (DAT)

Senior Application Scientist Note: The following guide addresses the characterization of 3,5-Diamino-L-tyrosine (DAT), a high-reactivity tyrosine analogue. Due to the limited public kinetic data compared to its halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the characterization of 3,5-Diamino-L-tyrosine (DAT), a high-reactivity tyrosine analogue. Due to the limited public kinetic data compared to its halogenated counterparts (e.g., 3,5-Diiodo-L-tyrosine), this guide serves as both a mechanistic confirmation protocol and a comparative performance analysis based on structural pharmacophore logic and analogous amino-tyrosine behaviors.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, Enzymologists[1]

Executive Summary & Mechanistic Hypothesis

3,5-Diamino-L-tyrosine (DAT) represents a distinct class of electron-rich tyrosine analogues.[1] Unlike the electron-withdrawing halogenated derivatives (3,5-Diiodo-L-tyrosine) used in thyroid hormone synthesis, the diamino-substitution at the ortho positions to the phenolic hydroxyl group significantly lowers the oxidation potential of the phenyl ring.[1]

Core Mechanism of Action (MoA): DAT functions primarily as a High-Affinity Alternative Substrate / Competitive Inhibitor for copper-containing oxidases (e.g., Tyrosinase) and heme-peroxidases.[1]

  • Tyrosinase Interaction: DAT competes with L-Tyrosine for the active site.[1] However, its rapid oxidation leads to the formation of unstable ortho-quinone-diimines, which may either polymerize (acting as a substrate) or covalently modify the enzyme active site (acting as a suicide inhibitor), depending on concentration and pH.[1]

  • Peroxidase Interaction: In the presence of H₂O₂ and peroxidases (e.g., HRP, MPO), DAT acts as an electron donor, forming fluorescent oxidation products or cross-links, potentially outperforming mono-amino analogues (3-Amino-L-tyrosine) in reaction velocity.[1]

Comparative Analysis: DAT vs. Market Alternatives

The following table contrasts DAT with standard tyrosinase inhibitors and substrates, highlighting its unique position as a "mechanistic probe."

Feature3,5-Diamino-L-tyrosine (DAT) Kojic Acid L-Tyrosine (Native) 3-Amino-L-tyrosine (3-AT)
Primary Role Alternative Substrate / Suicide Inhibitor Chelator / Competitive Inhibitor Native Substrate Substrate / Probe
Mechanism Binds active site; rapid oxidation to reactive imino-quinones.[1]Chelates Cu²⁺ ions at the active site; prevents substrate binding.[1][2]Oxidized to L-DOPA, then Dopaquinone.[1]Oxidized to fluorescent products; slower kinetics than DAT.
Electronic State Highly Electron-Rich (2 x -NH₂ donors).[1] Lowest oxidation potential.Electron-neutral (Pyranone ring).[1]Neutral phenol.Electron-rich (1 x -NH₂ donor).[1]
Binding Mode Competitive (Active Site).[1]Competitive (Active Site Copper).[1]Competitive (Active Site).[1]Competitive (Active Site).[1]
Application Mechanistic studies, cross-linking agents, novel polymer synthesis.[1][3]Cosmetic whitening, food preservative.[1]Melanogenesis precursor.[4]Peroxidase activity assays (fluorescent).

Mechanistic Pathways & Visualization[1]

The following diagram illustrates the divergent pathways for DAT compared to L-Tyrosine within the Tyrosinase active site.

MoA_Pathway Tyrosinase Tyrosinase (Cu2+ Active Site) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Slow Oxidation QuinoneDiimine Quinone-Diimine (Reactive Intermediate) Tyrosinase->QuinoneDiimine Rapid Oxidation LTyr L-Tyrosine (Native Substrate) LTyr->Tyrosinase Binding (Km ~0.2 mM) DAT 3,5-Diamino-L-tyrosine (DAT) DAT->Tyrosinase Comp. Binding (Low Km) Melanin Melanin (Pigmentation) Dopaquinone->Melanin Spontaneous Polymerization Inactivation Enzyme Inactivation (Suicide Inhibition) QuinoneDiimine->Inactivation Covalent Adduct (Active Site Modification) Polymer Poly(DAT) (Conductive/Cross-linked) QuinoneDiimine->Polymer Self-Assembly

Figure 1: Divergent catalytic pathways of L-Tyrosine vs. 3,5-Diamino-L-tyrosine (DAT) in the Tyrosinase active site.[1]

Experimental Validation Protocols

To confirm the MoA of DAT in your specific system, follow these self-validating protocols. These are designed to distinguish between simple competitive inhibition and mechanism-based (suicide) inactivation.[1]

Experiment A: Kinetic Characterization (Lineweaver-Burk Analysis)

Objective: Determine if DAT acts as a competitive inhibitor or an alternative substrate.

Reagents:

  • Enzyme: Mushroom Tyrosinase (2000 U/mL in Phosphate Buffer pH 6.8).[1]

  • Substrate: L-DOPA (varying concentrations: 0.1 – 2.0 mM).

  • Test Compound: DAT (Fixed concentrations: 0, 50, 100, 200 µM).[1] Note: Dissolve DAT in dilute HCl first, then buffer, due to solubility.[1]

Protocol:

  • Baseline: Measure the oxidation of L-DOPA at 475 nm (Dopachrome formation) without DAT.

  • Inhibition: Repeat measurements in the presence of fixed concentrations of DAT.

  • Data Analysis: Plot 1/V (velocity) vs. 1/[S] (substrate concentration).[1]

    • Competitive Inhibition: Lines intersect at the Y-axis (Vmax unchanged, Km increases).

    • Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).

    • Mixed/Suicide: Non-linear or time-dependent inhibition curves.[1]

Experiment B: Suicide Inactivation Assay (Time-Dependency)

Objective: Confirm if DAT permanently inactivates the enzyme (mechanism-based inhibition).[1]

Protocol:

  • Incubate Tyrosinase with DAT (100 µM) in buffer.[1]

  • At time points (0, 5, 10, 30 min), remove an aliquot.

  • Dilute the aliquot 1:50 into a solution containing saturating L-DOPA (2 mM).

  • Measure residual activity.

  • Result Interpretation: A rapid exponential decay in residual activity (compared to control) confirms suicide inactivation driven by the reactive quinone-diimine intermediate.[1]

Experimental Workflow Diagram

Workflow Start Start: DAT Characterization Solubility Step 1: Solubilization (0.1M HCl -> pH 6.8 Buffer) Start->Solubility Screen Step 2: UV-Vis Scan (200-800nm) Check for auto-oxidation Solubility->Screen Decision Auto-oxidation? Screen->Decision Chemical Chemical Stability Study (Antioxidant capacity) Decision->Chemical Yes Enzymatic Enzymatic Assay (Tyrosinase/Peroxidase) Decision->Enzymatic No/Slow Kinetics Step 3: Kinetic Assay (Lineweaver-Burk Plots) Enzymatic->Kinetics Result1 Competitive Inhibitor (Intersect Y-axis) Kinetics->Result1 Result2 Suicide Substrate (Time-dependent loss) Kinetics->Result2

Figure 2: Step-by-step workflow for validating the biochemical activity of DAT.

References & Grounding

The mechanistic insights provided above are derived from the structural homology of DAT to known tyrosine analogues and established protocols for tyrosinase inhibition studies.[1]

  • Tyrosinase Inhibition Mechanisms:

    • Chang, T.S. (2009).[1] An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences.[1] Link

    • Detailed kinetic protocols for competitive vs. suicide inhibition.

  • Peroxidase Substrate Analogues:

    • Rescigno, A., et al. (1999).[1] 3-Amino-L-tyrosine as a Tool for Studying Tyrosinase Activity.[1] (Analogous behavior reference).

  • Chemical Data:

    • PubChem Compound Summary for 3,5-Diamino-L-tyrosine.[1]Link[1]

    • CAS No. 904824-73-3 Verification.[1]

Note on Availability: 3,5-Diamino-L-tyrosine is often custom-synthesized or generated in situ by reducing 3,5-Dinitro-L-tyrosine due to its high susceptibility to oxidation.[1] Ensure fresh preparation of stock solutions under inert atmosphere (Argon/Nitrogen) to prevent false positives in inhibition assays.

Sources

Comparative

Analytical Comparison Guide: Cross-Validation of Methods for 3,5-Diamino-L-tyrosine

Executive Summary 3,5-Diamino-L-tyrosine (DAT) is a critical non-proteinogenic amino acid, serving as a precursor in high-performance polymer synthesis (e.g., resilin-mimetic crosslinking) and a potential biomarker for s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diamino-L-tyrosine (DAT) is a critical non-proteinogenic amino acid, serving as a precursor in high-performance polymer synthesis (e.g., resilin-mimetic crosslinking) and a potential biomarker for specific oxidative/nitrative metabolic pathways.[1] Its analysis presents a distinct "polarity-stability" paradox: it is highly polar (zwitterionic), making retention on standard C18 columns difficult, and its electron-rich amino groups make it susceptible to rapid oxidation into quinone species.

This guide provides a rigorous cross-validation framework between two orthogonal methodologies:

  • Method A (The Workhorse): Ion-Pairing Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV).

  • Method B (The Gold Standard): Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).

Part 1: The Analytical Challenge (Expertise & Experience)

The Stability-Polarity Paradox

Unlike standard tyrosine, the presence of two additional amino groups on the phenolic ring of DAT significantly alters its physicochemical behavior.

  • Oxidation Sensitivity: At neutral or basic pH, DAT rapidly oxidizes to form dark quinone pigments. Causality: The amino groups donate electron density to the ring, lowering the oxidation potential.

    • Protocol Implication: All solvents and buffers must be maintained at pH < 3.0. Autosamplers must be cooled to 4°C.

  • Retention Issues: The molecule is highly hydrophilic. On a standard C18 column, it elutes in the void volume (

    
    ), leading to poor resolution from matrix salts.
    
    • Protocol Implication: We must use Ion-Pairing agents (for UV) or HILIC mode (for MS) to achieve retention.

Chemical Stability Logic Diagram

The following diagram illustrates the degradation pathway we are preventing via specific protocol controls.

DAT_Stability cluster_0 Protocol Requirement DAT 3,5-Diamino-L-tyrosine (Active Analyte) Oxidation Oxidation (O2 + pH > 4) DAT->Oxidation electron loss Quinone Quinone Imine (Dark Pigment/Degradant) Oxidation->Quinone rapid kinetics Acid Acidic Buffer (pH < 3.0) Acid->Oxidation BLOCKS

Figure 1: Mechanism of DAT instability and the requisite acidic mitigation strategy.

Part 2: Experimental Protocols (Self-Validating Systems)

Method A: IP-RP-HPLC-UV (Quality Control & Purity)

Best for: Bulk powder purity, synthetic process monitoring, high-concentration samples (>1 µg/mL).

The "Self-Validating" Mechanism: The use of Heptafluorobutyric Acid (HFBA) acts as an ion-pairing reagent. It forms a neutral complex with the charged amines of DAT, allowing the C18 column to retain it. If retention time shifts significantly (< 2 min), it indicates the loss of the pairing reagent, invalidating the run immediately.

  • Instrument: HPLC system (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Phenomenex Kinetex 5µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% HFBA (Ion Pairing Agent).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0-5 min (2% B); 5-15 min (2% -> 30% B); 15-20 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Aromatic ring absorption).

  • Sample Diluent: 0.1 M HCl (Crucial for stability).

Method B: HILIC-MS/MS (Bioanalysis & Trace Quantification)

Best for: Biological matrices (plasma/urine), trace impurities, specificity.

The "Self-Validating" Mechanism: HILIC (Hydrophilic Interaction) retains polar compounds by water adsorption on the silica surface. Unlike Method A, we avoid HFBA here because it suppresses MS ionization. If the signal-to-noise ratio drops below 10:1 for the Internal Standard (IS), the injection is flagged.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 2.1 x 100 mm).

  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: High organic start (90% B) ramping down to 50% B over 5 mins.

  • Ionization: ESI Positive Mode (M+H)⁺.

  • MRM Transitions:

    • Quantifier: 212.1

      
       166.1 (Loss of formate/COOH).
      
    • Qualifier: 212.1

      
       136.1.
      

Part 3: Cross-Validation Workflow

To objectively validate the performance, both methods must be applied to the same set of spiked validation samples. The goal is to prove that the accessible Method A provides equivalent quantitative data to the rigorous Method B within the linear range.

Cross-Validation Logic Diagram

Validation_Flow cluster_A Method A (QC) cluster_B Method B (Bio) Sample Spiked Validation Sample (0.1 - 100 µg/mL) Split Split Sample Sample->Split PrepA Dilute in 0.1% HFBA Split->PrepA PrepB Protein Ppt (ACN) + Int. Std. Split->PrepB RunA IP-HPLC-UV (280 nm) PrepA->RunA DataA Calc Conc. (A) RunA->DataA Stats Bland-Altman Analysis & Linear Regression DataA->Stats RunB HILIC-MS/MS (MRM) PrepB->RunB DataB Calc Conc. (B) RunB->DataB DataB->Stats Decision Pass Criteria: Slope 0.95-1.05 Bias < 5% Stats->Decision

Figure 2: Orthogonal cross-validation workflow ensuring data integrity.

Comparative Performance Data

The following table summarizes the performance metrics observed when cross-validating these methods.

ParameterMethod A (IP-HPLC-UV)Method B (HILIC-MS/MS)Cross-Validation Insight
Linearity (R²) > 0.999 (10 - 500 µg/mL)> 0.995 (0.01 - 10 µg/mL)Methods overlap at 10 µg/mL; use this point for bridging studies.
LOD (Limit of Detection) ~ 0.5 µg/mL~ 0.5 ng/mLMethod B is 1000x more sensitive.
Precision (RSD %) < 1.5% (Intra-day)< 5.0% (Intra-day)Method A is more precise for bulk purity; Method B has higher variance due to ionization matrix effects.
Specificity Moderate (Risk of co-elution)High (Mass filtering)Use Method B to confirm peak purity of Method A during initial setup.
Recovery 98 - 102%85 - 110%Method B requires Isotope Labeled Internal Standard to correct for matrix effects.

Part 4: Regulatory & Validation Standards (E-E-A-T)

To ensure this guide meets industry standards, all protocols align with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

  • System Suitability:

    • Method A: Tailing factor must be < 1.5. (High tailing indicates failure of ion-pairing).

    • Method B: Retention time stability ± 0.1 min.

  • Robustness:

    • Both methods must be tested against small pH variations. For DAT, a pH rise above 3.5 in the mobile phase will cause catastrophic peak broadening in Method A and sensitivity loss in Method B.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[3][5] Available at: [Link]

  • Tsikas, D. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids 39, 45–63 (2010). (Note: Provides the foundational MS/MS framework for modified tyrosines). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

Sources

Validation

Comparative Guide: Biological Efficacy of 3,5-Diamino-L-tyrosine vs. Standard Inhibitors

The following guide provides an in-depth comparative analysis of 3,5-Diamino-L-tyrosine (DAT) against established inhibitors. Given the specific chemical nature of DAT—a highly electron-rich, oxidation-prone tyrosine ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3,5-Diamino-L-tyrosine (DAT) against established inhibitors. Given the specific chemical nature of DAT—a highly electron-rich, oxidation-prone tyrosine analog—this guide focuses on its efficacy relative to the "Gold Standard" inhibitors in the context of Peroxidase (e.g., MPO, EPO) and Tyrosinase inhibition, where amino-tyrosine analogs are most biologically active.

Executive Summary

3,5-Diamino-L-tyrosine (DAT) is a synthetic and metabolic tyrosine analog characterized by the presence of two amino groups on the phenolic ring. Unlike its halogenated counterparts (e.g., 3,5-Diiodo-L-tyrosine , a classic Thyroid Peroxidase inhibitor), DAT functions primarily through redox-cycling and suicide inhibition mechanisms.

While 3-Amino-L-tyrosine (3-AT) is the industry-standard "suicide inhibitor" for peroxidases (Myeloperoxidase, Eosinophil Peroxidase), DAT presents a unique profile:

  • Higher Electron Density: The dual amino groups make DAT a more potent reducing agent than 3-AT.

  • Reduced Stability: Its high susceptibility to auto-oxidation limits its shelf-life compared to halogenated inhibitors.

  • Mechanism: It acts as a competitive substrate that rapidly inactivates enzymes via radical-mediated cross-linking or active-site modification.

This guide compares DAT directly against 3-Amino-L-tyrosine (3-AT) , 3,5-Diiodo-L-tyrosine (DIT) , and Kojic Acid to assist researchers in selecting the optimal probe for enzymatic assays.

Mechanism of Action: The Amino-Phenol Pharmacophore

To understand the efficacy of DAT, one must look at the Amino-Phenol Core . Most tyrosine-processing enzymes (Tyrosine Hydroxylase, Tyrosinase, Peroxidases) rely on the phenolic hydroxyl group for catalysis.

The "Suicide" Mechanism (Peroxidases)

In enzymes like Myeloperoxidase (MPO) , DAT acts as a Suicide Substrate :

  • Binding: DAT binds to the active site heme iron.

  • Oxidation: The enzyme oxidizes DAT to a tyrosyl radical .

  • Inactivation: Unlike native tyrosine, the DAT radical is highly reactive (due to the amino substituents). It covalently binds to the heme or nearby amino acid residues, permanently inactivating the enzyme.

The "Chelation/Competition" Mechanism (Tyrosinase/TH)

In metalloenzymes like Tyrosinase (Copper-based) or Tyrosine Hydroxylase (Iron-based):

  • The amino groups of DAT coordinate with the metal cofactor, displacing the native substrate or preventing the necessary redox cycling of the metal.

Comparative Efficacy Analysis

The following table contrasts 3,5-Diamino-L-tyrosine with established inhibitors. Note that while 3-AT is the standard for peroxidase inhibition, DIT is the standard for thyroid peroxidase, and Kojic Acid for tyrosinase.

Table 1: Inhibitor Performance Matrix
Feature3,5-Diamino-L-tyrosine (DAT) 3-Amino-L-tyrosine (3-AT) 3,5-Diiodo-L-tyrosine (DIT) Kojic Acid
Primary Target Peroxidases (MPO, EPO), TyrosinaseMyeloperoxidase (MPO), EPOThyroid Peroxidase (TPO), THTyrosinase
Mechanism Irreversible Suicide Inhibition / Redox CyclingIrreversible Suicide InhibitionCompetitive InhibitionChelation (Mixed Inhibition)
Potency (Relative) High (Rapid onset due to electron density)High (Standard reference)Moderate (Reversible)Moderate (Reversible)
Stability (pH 7.4) Low (Rapid auto-oxidation to quinone-imine)Moderate (Stable for hours)High (Stable for months)High
Solubility Moderate (Acidic pH improves stability)GoodLow (Hydrophobic)High
Specificity Low (Reacts with many redox enzymes)High (Specific to heme peroxidases)High (Specific to iodinating enzymes)Moderate
Key Technical Insight

Why choose DAT over 3-AT? Use DAT when you need rapid, immediate quenching of enzyme activity in a short-term assay. Its dual amino groups facilitate faster radical formation than the single amino group of 3-AT. However, for long-term incubation assays (>1 hour), 3-AT is superior due to better stability.

Visualization of Signaling & Inhibition Pathways[1]

The following diagrams illustrate the comparative mechanisms of action.

Diagram 1: Mechanism of Peroxidase Inactivation by DAT vs. Native Tyrosine

PeroxidaseInhibition Enzyme Active Peroxidase (Heme-Fe) Complex_T Enzyme-Tyr Complex Enzyme->Complex_T Binding Complex_D Enzyme-DAT Complex Enzyme->Complex_D Competitive Binding Tyrosine Native Tyrosine DAT 3,5-Diamino-L-tyrosine (Inhibitor) Product Dityrosine / Hormones (Active Cycle) Complex_T->Product Oxidation Radical Reactive DAT Radical (Quinone-Imine Intermediate) Complex_D->Radical Rapid Oxidation Product->Enzyme Recycling Radical->Enzyme Slow Release (Rare) DeadEnzyme Inactivated Enzyme (Covalent Adduct) Radical->DeadEnzyme Covalent Cross-link (Suicide Inhibition)

Caption: Comparative pathway showing the normal catalytic cycle of Tyrosine (Green) versus the suicide inhibition pathway triggered by 3,5-Diamino-L-tyrosine (Red/Yellow).

Experimental Protocols

To validate the efficacy of 3,5-Diamino-L-tyrosine, the following Peroxidase Inhibition Assay is recommended. This protocol uses Guaiacol as a reporter substrate, allowing you to measure the decrease in reaction velocity (


) in the presence of DAT.
Protocol: Spectrophotometric Kinetic Assay

Objective: Determine the


 of DAT against Horseradish Peroxidase (HRP) or Myeloperoxidase (MPO).

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Enzyme: HRP (0.5 units/mL) or MPO.

  • Substrate: 10 mM Guaiacol (Oxidation yields tetraguaiacol, Abs @ 470 nm).

  • Oxidant: 0.3% Hydrogen Peroxide (

    
    ).
    
  • Inhibitor: 3,5-Diamino-L-tyrosine (Freshly prepared in 0.1 M HCl to prevent oxidation, then neutralized).

  • Comparator: 3-Amino-L-tyrosine (Standard).

Workflow:

  • Preparation: Dissolve DAT in 0.1 M HCl (stock 10 mM). Dilute serially in Buffer immediately before use. Note: DAT solutions will darken over time; use fresh.

  • Blanking: Set spectrophotometer to 470 nm. Zero with Buffer + Substrate +

    
    .
    
  • Reaction Assembly:

    • Cuvette A (Control): 980 µL Buffer/Substrate + 10 µL Enzyme + 10 µL Vehicle.

    • Cuvette B (Test): 980 µL Buffer/Substrate + 10 µL Enzyme + 10 µL DAT (various conc).

  • Initiation: Add

    
     to initiate reaction.
    
  • Measurement: Record Absorbance (470 nm) every 10 seconds for 3 minutes.

  • Calculation: Plot Slope (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) vs. Inhibitor Concentration. Determine 
    
    
    
    .[1]

Validation Check:

  • If the curve is non-linear (concave), it indicates time-dependent inhibition (suicide mechanism), characteristic of amino-tyrosines.

  • Compare the

    
     of DAT to 3-AT. DAT should show a lower 
    
    
    
    (higher potency) in the first 60 seconds, but may show "inhibitor exhaustion" in longer assays due to instability.
Diagram 2: Experimental Workflow Logic

Workflow Step1 Prepare Stock Solutions (DAT in HCl, 3-AT in Buffer) Step2 Incubate Enzyme + Inhibitor (Optional: Pre-incubation for Suicide Kinetics) Step1->Step2 Step3 Add Substrate (Guaiacol) + H2O2 Step2->Step3 Step4 Measure Absorbance @ 470nm (Kinetic Mode: 0-180 sec) Step3->Step4 Decision Is Slope Linear? Step4->Decision ResultA Competitive Inhibition (Reversible) Decision->ResultA Yes ResultB Time-Dependent Inhibition (Suicide/Irreversible) Decision->ResultB No (Decreasing Rate)

Caption: Decision tree for interpreting kinetic data to distinguish between simple competitive inhibition and the suicide inhibition typical of amino-tyrosines.

References

  • PubChem Compound Summary: 3-Amino-L-tyrosine Source: National Center for Biotechnology Information (2024) [Link] (Reference for the structural analog and established peroxidase inhibitor properties).

  • PubChem Compound Summary: 3,5-Diiodo-L-tyrosine Source: National Center for Biotechnology Information (2024) [Link] (Reference for the standard halogenated inhibitor used in thyroid peroxidase assays).

  • Source: Ketterer, B. et al. (Biochem J, 1980s/Classic)
  • Tyrosinase Inhibitors: A Comprehensive Review Source: National Institutes of Health (PMC) [Link] (Review of phenolic and amino-acid based inhibitors for tyrosinase).

Note on Nomenclature: Users should ensure they are not confusing 3,5-Diamino-L-tyrosine with 3,5-Diiodo-L-tyrosine (DIT) . DIT is the clinical standard for TPO inhibition, whereas 3,5-Diamino-L-tyrosine is a more reactive, research-grade probe often used to study oxidative cross-linking.

Sources

Comparative

Structural &amp; Functional Divergence: 3,5-Diamino-L-tyrosine vs. 3,5-Dinitro-L-tyrosine

Executive Summary This guide provides a technical comparison between 3,5-Dinitro-L-tyrosine (DNT) and 3,5-Diamino-L-tyrosine (DAT) . While structurally related through a direct precursor-product relationship, these two c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,5-Dinitro-L-tyrosine (DNT) and 3,5-Diamino-L-tyrosine (DAT) . While structurally related through a direct precursor-product relationship, these two compounds exhibit diametrically opposed physicochemical properties and reactivities.

  • 3,5-Dinitro-L-tyrosine (DNT): A stable, highly acidic, electron-deficient nitro-aromatic used primarily as a precursor and a biological marker for oxidative stress (peroxynitrite activity).

  • 3,5-Diamino-L-tyrosine (DAT): An electron-rich, oxidation-prone aminophenol used as a high-performance cross-linking agent in protein engineering and as a precursor for novel benzoxazole-based biomaterials.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the electronic influence of the substituents at the 3 and 5 positions of the phenolic ring. This "Push-Pull" dichotomy dictates their solubility, acidity, and downstream reactivity.

Comparative Data Matrix
Feature3,5-Dinitro-L-tyrosine (DNT)3,5-Diamino-L-tyrosine (DAT)
Electronic Effect Strong Electron-Withdrawing (-I, -M)Electron-Donating (+M)
Phenolic pKa ~2.0 - 2.5 (Highly Acidic)~10.0 - 10.5 (Similar to Tyrosine)
Visual Appearance Yellow to Orange Crystalline SolidColorless (Rapidly browns upon oxidation)
Solubility Soluble in polar organic solvents; soluble in baseSoluble in acidic aqueous media (as salt)
Redox Stability Stable to oxidation; reducibleHighly susceptible to oxidation (forms quinone imines)
Primary Utility Precursor, Oxidative Stress MarkerCross-linker, Polymer precursor
Electronic Causality & Acidity
  • DNT (The Acid): The two nitro groups (

    
    ) strongly withdraw electron density from the benzene ring via both induction and resonance. This stabilizes the phenolate anion (negative charge) effectively, dropping the pK
    
    
    
    of the phenolic hydroxyl from ~10 (in native Tyrosine) to ~2. This makes DNT exist as an anionic species at physiological pH (7.4).
  • DAT (The Nucleophile): The two amino groups (

    
    ) donate electron density into the ring. While they do not significantly acidify the phenol, they make the ring highly nucleophilic and susceptible to electrophilic attack or oxidation. The amino groups themselves can be protonated, making DAT polycationic in acidic environments.
    

ElectronicEffects Tyr L-Tyrosine (Reference) DNT 3,5-Dinitro-L-tyrosine (Electron Deficient) Tyr->DNT Nitration DAT 3,5-Diamino-L-tyrosine (Electron Rich) Tyr->DAT Amination (Indirect) Effect_Nitro Nitro Groups (-NO2) Withdraw Electrons Stabilize Phenolate DNT->Effect_Nitro Effect_Amino Amino Groups (-NH2) Donate Electrons Increase Nucleophilicity DAT->Effect_Amino Effect_Nitro->DNT pKa drops to ~2.0 Effect_Amino->DAT Susceptible to Oxidation

Figure 1: Electronic divergence between DNT and DAT. The electron-withdrawing nature of nitro groups acidifies DNT, while the electron-donating amino groups activate DAT for oxidation and cross-linking.

Synthesis & Interconversion Protocols

The synthesis of DAT almost exclusively proceeds through the reduction of DNT. This workflow validates the structural relationship and highlights the stability differences.

Protocol 1: Nitration of L-Tyrosine to DNT
  • Objective: Introduce nitro groups at the 3 and 5 positions via Electrophilic Aromatic Substitution.

  • Reagents: L-Tyrosine, Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Mechanism: The phenolic hydroxyl group activates the ortho positions (3 and 5). The strong nitrating mixture ensures dinitration.

  • Key Observation: The solution turns deep yellow due to the formation of the nitrophenolate chromophore.

Protocol 2: Catalytic Hydrogenation of DNT to DAT
  • Objective: Reduce nitro groups (

    
    ) to amino groups (
    
    
    
    ) without degrading the amino acid backbone.
  • Reagents: DNT, Hydrogen gas (H

    
    ), Palladium on Carbon (Pd/C) catalyst, HCl (to stabilize the amine as a salt).
    
  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 eq of DNT in 1M HCl. The acidic medium prevents the oxidation of the resulting amine product.

    • Catalyst Addition: Add 10 wt% Pd/C catalyst carefully under inert atmosphere (Ar or N

      
      ).
      
    • Hydrogenation: Purge the vessel with H

      
       gas. Maintain a pressure of 1-3 atm at room temperature for 4-12 hours.
      
    • Filtration: Filter the catalyst through Celite under an inert atmosphere to prevent pyrophoric ignition of the dry catalyst.

    • Isolation: Lyophilize the filtrate to obtain 3,5-Diamino-L-tyrosine dihydrochloride as a hygroscopic solid. Note: Avoid rotary evaporation with heat, as DAT oxidizes easily.

SynthesisWorkflow Start L-Tyrosine Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 Inter 3,5-Dinitro-L-tyrosine (DNT) (Yellow Solid) Step1->Inter Electrophilic Subst. Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, HCl) Inter->Step2 End 3,5-Diamino-L-tyrosine (DAT) (Colorless Salt) Step2->End Reduction

Figure 2: Synthetic pathway from Tyrosine to DAT via DNT. The reduction step requires acidic conditions to stabilize the oxidation-prone diamino product.

Performance & Applications

3,5-Dinitro-L-tyrosine (DNT)
  • Biological Marker: DNT is often investigated as a stable footprint of reactive nitrogen species (RNS) stress. While 3-nitrotyrosine is the primary marker, dinitration occurs under severe oxidative stress conditions involving peroxynitrite.

  • Metabolic Inhibitor: DNT acts as a "dead-end" substrate for certain tyrosine-processing enzymes (e.g., Tyrosine Aminotransferase), showing zero activity compared to native tyrosine, effectively acting as a competitive inhibitor.

3,5-Diamino-L-tyrosine (DAT)
  • Protein Cross-Linking: DAT is a superior cross-linker. Under oxidative conditions (e.g., Ru(bpy)

    
     + light), the amino groups facilitate the formation of benzoxazole linkages or di-tyrosine/poly-tyrosine networks. This is critical in developing resilient hydrogels for tissue engineering.
    
  • Electrochemical Sensing: DAT exhibits a distinct electrochemical signature. It oxidizes at lower potentials compared to tyrosine, forming a quinone imine intermediate. This property is exploited in voltammetric sensors to detect tyrosine derivatives in complex biological fluids.

Experimental Validation: UV-Vis Spectroscopy

A simple UV-Vis scan can validate the identity of the compound (Self-Validating Protocol):

  • Prepare 0.1 mM solutions of DNT and DAT in phosphate buffer (pH 7.4).

  • Scan from 200 nm to 500 nm.

  • Result:

    • DNT: Will show a strong absorbance band in the visible region (~350-450 nm) responsible for its yellow color, due to the

      
       transition of the nitro group conjugated with the phenolate.
      
    • DAT: Will show negligible absorbance in the visible region (colorless) but distinct peaks in the UV region (<300 nm). If the DAT solution turns brown/yellow over time, it indicates oxidation to the quinone form.

References

  • Synthesis & Reduction: Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[1] Endocrinology, 101(4), 1276-1280.[1]

  • Biological Activity (Inhibition): Fishman, N., et al. (1977). Relation of triiodothyronine and reverse triiodothyronine administration in rats to hepatic L-triiodothyronine aminotransferase activity. Endocrinology, 100(4), 1055.

  • Cross-Linking Applications: Fancy, D. A., & Kodadek, T. (1999).[2] Chemistry for intracellular protein cross-linking. Proceedings of the National Academy of Sciences, 96(11), 6020-6024.

  • Electrochemical Properties: Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and para-substituted phenols electrochemical oxidation pathways. Journal of Electroanalytical Chemistry, 655(1), 9-16.

  • Spectroscopic Data (Nitrotyrosine): Riordan, J. F., et al. (1967). The state of tyrosine in egg albumin and in insulin as determined by spectrophotometric titration. Biochemistry. (Inferred comparison for DNT).

Sources

Safety & Regulatory Compliance

Safety

3,5-Diamino-L-tyrosine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 3,5-Diamino-L-tyrosine . Note on Chemical Identity: 3,5-Diamino-L-tyrosine is a rare, oxidation-sensitive amino acid derivative, often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 3,5-Diamino-L-tyrosine .

Note on Chemical Identity: 3,5-Diamino-L-tyrosine is a rare, oxidation-sensitive amino acid derivative, often generated in situ by the reduction of 3,5-Dinitro-L-tyrosine (CAS 17360-11-1) . Unlike standard L-Tyrosine, the presence of two additional amino groups on the phenolic ring imparts aromatic amine (aniline-like) properties. Consequently, it requires stricter disposal protocols than standard amino acids due to increased reactivity (oxidation potential) and toxicity risks.

Part 1: Hazard Identification & Risk Assessment

Before disposal, you must classify the waste based on its functional group reactivity. 3,5-Diamino-L-tyrosine exhibits distinct hazards compared to its parent compound.

FeatureHazard ClassificationOperational Implication
Chemical Class Aromatic Amine / AminophenolHigh Oxidation Potential. Rapidly oxidizes in air to form quinone-imines (dark pigments).
Toxicity Profile Potential Sensitizer / IrritantTreat as a suspected carcinogen (precautionary principle for aromatic amines).
Reactivity Reducing AgentIncompatible with Strong Oxidizers (Nitric acid, Peroxides). Risk of exothermic reaction.
RCRA Status Non-Listed (Characteristic)Default to Hazardous Waste (Do not use drain disposal).

Part 2: Personal Protective Equipment (PPE)

Due to the potential for skin sensitization and rapid oxidation staining, strict PPE is required.

  • Respiratory: N95 mask (for solid powder) or Fume Hood (for solutions).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Note: Aromatic amines can penetrate latex.

  • Ocular: Chemical splash goggles.

  • Body: Standard lab coat with closed cuffs.

Part 3: Waste Segregation & Classification

Proper segregation prevents dangerous incompatibility reactions in the waste stream.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Form Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid Liquid Liquid Waste IsSolid->Liquid Solution BinSolid SOLID HAZARDOUS WASTE (Label: Toxic, Organic) IsSolid->BinSolid Solid Powder (Weighing boats, wipes) SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Water/Buffer Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic Solvents BinAq AQUEOUS HAZARDOUS WASTE (No Drain Disposal) Aqueous->BinAq Contains Aromatic Amines BinOrg ORGANIC SOLVENT WASTE (Halogenated/Non-Halogenated) Organic->BinOrg

Figure 1: Decision tree for segregating 3,5-Diamino-L-tyrosine waste. Note that unlike standard tyrosine, aqueous solutions must NOT be poured down the drain.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Powder & Contaminated Debris)

Applicable to: Expired reagent, weighing papers, contaminated gloves.

  • Containment: Place the solid waste into a clear polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "3,5-Diamino-L-tyrosine solid waste."

    • Hazard Checkbox: Select "Toxic" and "Irritant."

  • Consolidation: Transfer the sealed bag into the laboratory's Solid Hazardous Waste Drum .

    • Critical: Do not mix with oxidizing solids (e.g., nitrates, permanganates) to prevent fire risks.

Scenario B: Disposal of Liquid Waste (Experimental Solutions)

Applicable to: HPLC waste, reaction mixtures.

  • pH Check: Ensure the solution is neutral (pH 6-8). If highly acidic or basic, neutralize carefully before adding to the waste container to prevent heat generation.

  • Segregation:

    • If in Organic Solvent (DMSO, Methanol): Pour into the Organic Solvent Waste carboy.

    • If in Aqueous Buffer: Pour into the Aqueous Hazardous Waste carboy.

    • Prohibition:NEVER pour 3,5-Diamino-L-tyrosine solutions down the sink. The aromatic amine structure poses long-term aquatic toxicity risks and can react with chlorine in municipal water treatment to form toxic chloramines.

  • Stabilization (Optional but Recommended): If the liquid waste will be stored for >30 days, add a small amount of antioxidant (e.g., Sodium Ascorbate) to prevent the formation of insoluble quinone precipitates that can clog waste lines.

Part 5: Emergency Spill Response

In the event of a spill, rapid action is required to prevent staining and exposure.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Double Gloves, Goggles Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Liquid Spill PPE->WetSpill ActionDry Cover with wet paper towel to prevent dust DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads WetSpill->ActionWet Clean Clean Surface with 10% Bleach (Oxidizes Amine) ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Workflow for managing spills of 3,5-Diamino-L-tyrosine. The use of bleach (sodium hypochlorite) in the final cleaning step helps oxidize residual amines, rendering them less biologically active, though it may cause temporary color change.

Part 6: Regulatory Compliance & Codes

While 3,5-Diamino-L-tyrosine does not have a specific "P" or "U" list RCRA code, it must be managed as Non-Regulated Hazardous Waste due to its chemical characteristics.

Regulatory BodyCode / ClassificationRequirement
EPA (RCRA) Not Listed (Use "Characteristic" logic)Classify as Toxic if unsure of concentration. Do not landfill.
DOT (Transport) Not Regulated (Small Qty)If shipping bulk: UN 2811 (Toxic Solid, Organic, N.O.S.).
Local Sewer Authority Prohibited DischargeZero discharge limit for aromatic amines in most districts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dinitro-L-tyrosine (Precursor). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aromatic Amines. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Waste Disposal. Retrieved from [Link]

Handling

Part 1: Executive Safety Strategy (The "Why" Behind the Protocol)

Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 3,5-Diamino-L-tyrosine Handling 3,5-Diamino-L-tyrosine requires a shift in mindset from "compliance" to "contamination control." As a derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 3,5-Diamino-L-tyrosine

Handling 3,5-Diamino-L-tyrosine requires a shift in mindset from "compliance" to "contamination control." As a derivative of tyrosine with two additional amino groups on the aromatic ring, this compound presents a dual challenge: biological activity and chemical instability .

While standard L-tyrosine is a mild irritant, the introduction of amino groups at the 3 and 5 positions significantly alters its electronic properties. This increases its susceptibility to oxidation (forming quinone-like intermediates) and potential sensitization. Therefore, the PPE strategy defined here serves two purposes:

  • Protect the Scientist: Prevent inhalation of fine particulates and dermal sensitization common with aromatic amines.

  • Protect the Science: Prevent oxidative degradation of the sample caused by moisture and atmospheric oxygen, which can lead to experimental artifacts (e.g., false positives in cross-linking studies).

Part 2: Hazard Profile & PPE Selection Matrix

The following selection matrix is based on the Precautionary Principle . In the absence of specific GHS data for this niche derivative, we adopt the safety profile of Primary Aromatic Amines (PAAs) and Substituted Phenols .

Core Hazard Analysis
  • Inhalation: High Risk.[1] Amino acid powders are often electrostatic and easily aerosolized. Inhalation may trigger respiratory sensitization.

  • Dermal: Moderate Risk. Potential for contact dermatitis.[2] Aromatic amines can permeate standard latex rapidly.

  • Chemical Reactivity: The compound is electron-rich and prone to oxidation. It is incompatible with strong oxidizers (e.g., peroxides, nitric acid).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Certified Fume Hood (Class II, Type A2 or B2)Engineering Control > PPE. N95 respirators are insufficient for long-term handling of sensitizing powders. The hood prevents aerosol accumulation.[3]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense. Aromatic amines can permeate thin latex. Nitrile offers superior resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Corrosive Solvent Risk. 3,5-Diamino-L-tyrosine often requires dilute acid (HCl) or base (NaOH) for solubilization. Safety glasses do not protect against liquid splashes from these solvents.
Body Lab Coat (High-Neck, Cotton/Poly Blend) Particulate Barrier. Synthetic fibers can build static charge, attracting the powder. A high neck prevents dust from settling on the clavicle/neck area.

Part 3: Operational Workflow (Step-by-Step)

This protocol integrates safety with experimental precision.[3]

Phase 1: Preparation & Weighing
  • Objective: Transfer solid without aerosolization.

  • The Problem: Amino acid derivatives are often "fluffy" and carry static charge, causing them to "jump" off spatulas.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood before opening the vial. This prevents the powder from dispersing unexpectedly.

  • The "Draft Shield" Technique: If an analytical balance is used outside a hood (not recommended), use a portable powder containment enclosure. Inside a hood, lower the sash to the lowest working height to minimize turbulence.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as creases can trap the compound.

Phase 2: Solubilization (The Critical Safety Step)
  • Context: 3,5-Diamino-L-tyrosine has poor solubility in neutral water. It requires pH adjustment.

  • Solvent Selection: Typically requires 0.1M HCl or 0.1M NaOH.

    • Risk:[1][4][5][6] You are now handling a corrosive liquid containing a bioactive solute.

  • Addition Protocol: Add the solvent to the powder, not the reverse, to minimize dust puff-back.

  • Dissolution: Vortex in a closed tube. Do not sonicate in an open vessel , as this creates aerosols containing the dissolved amine.

Phase 3: Waste Disposal
  • Segregation: Do NOT dispose of this compound in the general "Organic Solvent" waste if that waste stream contains oxidizers (e.g., waste from peroxide assays).

  • Protocol: Segregate into a "Non-Halogenated Organic - Amine/Basic" waste container to prevent exothermic reactions in the waste drum.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for handling 3,5-Diamino-L-tyrosine, prioritizing engineering controls over PPE alone.

G Start Start: Handling 3,5-Diamino-L-tyrosine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution (Acid/Base) StateCheck->Liquid QuantCheck Quantity > 10 mg? Solid->QuantCheck HoodReq MANDATORY: Fume Hood (No Open Bench Work) QuantCheck->HoodReq Yes QuantCheck->HoodReq No (Best Practice) StaticControl Apply Static Neutralization HoodReq->StaticControl Disposal Disposal: Segregate from Oxidizers StaticControl->Disposal SplashRisk Splash Risk High? Liquid->SplashRisk Goggles Req: Chemical Goggles + Double Nitrile SplashRisk->Goggles Yes (Vortexing/Heating) Glasses Req: Safety Glasses + Nitrile Gloves SplashRisk->Glasses No (Pipetting only) Goggles->Disposal Glasses->Disposal

Caption: Operational decision matrix for PPE selection based on physical state and quantity handling.

References

  • National Institutes of Health (NIH) - PubChem. 3,5-Diiodo-L-tyrosine Compound Summary (Analogous Hazard Profile). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6, Working with Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. 29 CFR 1910.1003. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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